molecular formula C37H64N7O17P3S B15548601 (14Z)-hexadecenoyl-CoA

(14Z)-hexadecenoyl-CoA

Cat. No.: B15548601
M. Wt: 1003.9 g/mol
InChI Key: HIHIIKWURVKNRP-CTCHSOFBSA-N
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Description

(14Z)-hexadecenoyl-CoA is a hexadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (14Z)-hexadecenoic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C37H64N7O17P3S

Molecular Weight

1003.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-14-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h4-5,24-26,30-32,36,47-48H,6-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b5-4-/t26-,30-,31-,32+,36-/m1/s1

InChI Key

HIHIIKWURVKNRP-CTCHSOFBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (14Z)-hexadecenoyl-CoA: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (14Z)-hexadecenoyl-CoA is a specific isomer of hexadecenoyl-CoA that is not extensively documented in publicly available scientific literature and databases. Consequently, this guide provides information on the general structure and chemical properties of hexadecenoyl-CoA and long-chain fatty acyl-CoAs, alongside established experimental protocols for their study. The biosynthesis and specific roles of the (14Z) isomer are discussed from a theoretical standpoint based on known principles of lipid metabolism.

Introduction to Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism. They are formed by the activation of long-chain fatty acids through the attachment of Coenzyme A via a high-energy thioester bond. This activation is a prerequisite for their participation in a multitude of anabolic and catabolic pathways, including beta-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and cellular signaling. The specific structure of the fatty acyl chain, including its length and the position and stereochemistry of any double bonds, dictates its metabolic fate and biological function.

Structure and Chemical Properties of this compound

This compound is a monounsaturated long-chain fatty acyl-CoA. Its structure consists of a 16-carbon acyl chain with a cis (Z) double bond between carbons 14 and 15, attached to a Coenzyme A molecule.

Structural Components:

  • Hexadecenoyl Chain: A 16-carbon fatty acyl chain with the empirical formula C₁₆H₂₉O-. The "(14Z)" designation indicates a cis double bond between the 14th and 15th carbon atoms, counting from the carbonyl carbon. This places it in the category of an omega-2 (n-2) fatty acid.

  • Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP). The hexadecenoyl chain is linked to the sulfhydryl group of the β-mercaptoethylamine moiety via a thioester bond.

Predicted Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the predicted and known properties of closely related hexadecenoyl-CoA isomers.

PropertyPredicted/Known Value for Hexadecenoyl-CoA IsomersReference
Molecular Formula C₃₇H₆₄N₇O₁₇P₃SGeneral formula for a C16:1 acyl-CoA.
Molecular Weight ~1003.9 g/mol Based on the molecular formula and atomic weights.
Physical State Predicted to be a solid at room temperature.General property of long-chain acyl-CoAs.
Solubility Soluble in aqueous buffers and organic solvents.General property of long-chain acyl-CoAs.
Chemical Stability The thioester bond is susceptible to hydrolysis.General property of acyl-CoAs.

Biosynthesis and Metabolism

The biosynthesis of fatty acids is a cyclical process that primarily occurs in the cytoplasm. The common product of fatty acid synthase is palmitoyl-CoA (a saturated 16-carbon fatty acyl-CoA). The introduction of double bonds is catalyzed by fatty acid desaturases.

The formation of a double bond at the 14th position of a 16-carbon fatty acid is not a common step in most well-characterized organisms. Typically, desaturases act at positions Δ5, Δ6, and Δ9. An omega-2 desaturase would be required to produce (14Z)-hexadecenoic acid from palmitic acid. While not widely documented, such enzymes may exist in certain organisms.

Once synthesized, this compound would be expected to enter the general metabolic pool of fatty acyl-CoAs, where it could be a substrate for:

  • Beta-oxidation: for energy production in the mitochondria.

  • Elongation: to produce longer chain fatty acids.

  • Incorporation into complex lipids: such as phospholipids, triglycerides, and cholesterol esters.

Hypothetical Biosynthetic Pathway

The following diagram illustrates the general fatty acid biosynthesis pathway and indicates the hypothetical point at which an omega-2 desaturase would act to produce the precursor for this compound.

Fatty_Acid_Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (7 cycles) AcetylCoA->FAS MalonylCoA->FAS PalmitoylACP Palmitoyl-ACP FAS->PalmitoylACP PalmitoylCoA Palmitoyl-CoA (16:0) PalmitoylACP->PalmitoylCoA Omega2Desaturase Hypothetical ω-2 Desaturase PalmitoylCoA->Omega2Desaturase HexadecenoylAcid (14Z)-Hexadecenoic Acid Omega2Desaturase->HexadecenoylAcid ACSL Acyl-CoA Synthetase HexadecenoylAcid->ACSL TargetCoA This compound ACSL->TargetCoA Metabolism Further Metabolism (β-oxidation, Elongation, Lipid Synthesis) TargetCoA->Metabolism

General Fatty Acid Biosynthesis and Hypothetical Formation of this compound.

Experimental Protocols

Given the lack of specific literature for this compound, this section provides general methodologies for the synthesis and analysis of a novel long-chain fatty acyl-CoA.

Chemical Synthesis of this compound

A common method for the chemical synthesis of fatty acyl-CoAs involves the activation of the free fatty acid and subsequent reaction with Coenzyme A.

Materials:

  • (14Z)-Hexadecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, trilithium salt

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate buffer

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Activation of the Fatty Acid:

    • Dissolve (14Z)-hexadecenoic acid and N-hydroxysuccinimide in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for several hours to form the NHS ester of the fatty acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.

    • Purify the NHS ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Coupling with Coenzyme A:

    • Dissolve the purified NHS ester in a minimal amount of DMF.

    • Dissolve Coenzyme A in a sodium bicarbonate buffer.

    • Slowly add the NHS ester solution to the Coenzyme A solution while stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • Monitor the formation of the acyl-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification:

    • Purify the resulting this compound by preparative RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Lyophilize the collected fractions to obtain the purified product.

Analysis and Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Method: RP-HPLC with a C18 column is the standard method for the separation and quantification of acyl-CoAs.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium acetate) is typically used.

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) is standard.

2. Mass Spectrometry (MS):

  • Method: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used for confirmation of molecular weight and structural elucidation.

  • Tandem MS (MS/MS): Can be used to fragment the molecule and confirm the identity of the fatty acyl chain and the CoA moiety.

Experimental Workflow for Biological Investigation

The following diagram outlines a general workflow for investigating the biological role of a novel fatty acyl-CoA like this compound.

Biological_Investigation_Workflow Synthesis Chemical Synthesis of This compound Purification Purification and Characterization (HPLC, MS) Synthesis->Purification CellCulture Cell Culture Experiments (e.g., hepatocytes, adipocytes) Purification->CellCulture Treatment Treatment of Cells with This compound CellCulture->Treatment Lipidomics Lipidomic Analysis (LC-MS/MS) Treatment->Lipidomics Transcriptomics Transcriptomic Analysis (RNA-Seq) Treatment->Transcriptomics MetabolicAssays Metabolic Assays (e.g., β-oxidation, glucose uptake) Treatment->MetabolicAssays DataAnalysis Data Integration and Pathway Analysis Lipidomics->DataAnalysis Transcriptomics->DataAnalysis MetabolicAssays->DataAnalysis Hypothesis Hypothesis Generation on Biological Role DataAnalysis->Hypothesis

Workflow for Investigating the Biological Role of a Novel Fatty Acyl-CoA.

Conclusion

While direct experimental data on this compound is currently lacking in the scientific literature, its structure and chemical properties can be inferred from the well-established knowledge of other long-chain fatty acyl-CoAs. Its biological significance remains to be explored. The experimental frameworks provided in this guide offer a starting point for researchers interested in synthesizing and investigating the metabolic and signaling roles of this and other novel fatty acyl-CoA species. Such studies will be crucial in expanding our understanding of the diversity and complexity of lipid metabolism.

The Biosynthesis of (6Z)-Hexadecenoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z)-Hexadecenoyl-CoA, also known as sapienoyl-CoA, is a unique monounsaturated fatty acyl-CoA predominantly found in human sebum. Its biosynthesis is a specialized metabolic pathway, particularly active in sebaceous glands, and is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2). This technical guide provides an in-depth overview of the biosynthesis of (6Z)-hexadecenoyl-CoA in mammalian cells, detailing the core reaction, regulatory mechanisms, and relevant experimental protocols. Quantitative data from various studies are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this process.

Core Biosynthetic Pathway

The de novo synthesis of (6Z)-hexadecenoyl-CoA in mammalian cells is a desaturation reaction that introduces a double bond into a saturated fatty acyl-CoA precursor.

Key Enzyme: Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase.[1][2][3] FADS2 is an integral membrane protein located in the endoplasmic reticulum.[4]

Substrate: The primary substrate for this reaction is palmitoyl-CoA (16:0-CoA), a common saturated fatty acyl-CoA in mammalian cells.[5][6]

Product: The reaction yields (6Z)-hexadecenoyl-CoA (16:1n-10-CoA), the CoA ester of sapienic acid.[3][6]

Cofactors and Electron Donors: The desaturation reaction catalyzed by FADS2 requires molecular oxygen (O₂), and electrons are transferred from NAD(P)H via a short electron transport chain involving NAD(P)H-cytochrome b5 reductase and cytochrome b5.[4]

Reaction:

Palmitoyl-CoA + NAD(P)H + H⁺ + O₂ → (6Z)-Hexadecenoyl-CoA + NAD(P)⁺ + 2H₂O

Biosynthesis_of_6Z_Hexadecenoyl_CoA Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) FADS2 FADS2 Palmitoyl-CoA (16:0-CoA)->FADS2 (6Z)-Hexadecenoyl-CoA (16:1n-10-CoA) (6Z)-Hexadecenoyl-CoA (16:1n-10-CoA) FADS2->(6Z)-Hexadecenoyl-CoA (16:1n-10-CoA) Byproducts NAD(P)+ + 2H2O FADS2->Byproducts Cofactors NAD(P)H + H+ + O2 Cofactors->FADS2

Quantitative Data

Quantitative data on the biosynthesis of (6Z)-hexadecenoyl-CoA is primarily derived from studies using cell culture models and mass spectrometry-based lipidomics.

Table 1: FADS2-mediated Desaturation of Saturated Fatty Acids

Cell LineSubstrateProductConversion (% of Product / (Substrate + Product))Reference
MCF-7 (FADS2 expressing)iso-16:0iso-6Z-16:1~15%[7]
MCF-7 (FADS2 expressing)iso-17:0iso-6Z-17:1~20%[7]
MCF-7 (FADS2 expressing)anteiso-17:0anteiso-6Z-17:1~12%[7]
MCF-7 (FADS2 expressing)iso-18:0iso-6Z-18:1~8%[7]
MCF-7 (FADS2 expressing)n-17:0n-6Z-17:1~18%[7]

Note: While these data are for branched-chain and odd-chain fatty acids, they demonstrate the Δ6-desaturase activity of FADS2 on saturated substrates in a well-characterized in vitro system.

Table 2: Acyl-CoA Content in Mammalian Tissues

TissueTotal Acyl-CoA (nmol/g wet weight)Reference
Rat Liver83 ± 11[8]
Hamster Heart61 ± 9[8]

Note: These values represent the total long-chain acyl-CoA pool and are not specific to (6Z)-hexadecenoyl-CoA, but provide context for the concentration of these metabolites in mammalian tissues.

Regulatory Mechanisms

The biosynthesis of (6Z)-hexadecenoyl-CoA is regulated at the level of FADS2 gene expression. Several transcription factors and signaling pathways have been implicated in this process.

Transcriptional Regulation:

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): SREBP-1 is a key transcription factor that regulates the expression of genes involved in fatty acid and cholesterol biosynthesis.[9] Overexpression of SREBP-1 has been shown to increase FADS2 mRNA and protein levels, as well as the luciferase activity of the FADS2 promoter.[9] The FADS2 promoter contains SREBP-1 binding sites (SREs).[9]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid metabolism. PPAR-α has been shown to be involved in the regulation of FADS2 transcription.[10] In HepG2 cells, the PPAR-γ agonist pioglitazone (B448) increases FADS2 mRNA and enzyme activity.[11]

  • Polyunsaturated Fatty Acids (PUFAs): The expression of FADS1 and FADS2 is regulated by the levels of dietary PUFAs.[12] In adipocytes, eicosapentaenoic acid (EPA) and arachidonic acid (AA) have been shown to reduce FADS1 and FADS2 gene expression.[12]

FADS2_Regulation cluster_signaling Regulatory Signals cluster_gene Gene Expression cluster_protein Protein and Activity SREBP-1 SREBP-1 FADS2_Gene FADS2 Gene SREBP-1->FADS2_Gene + PPARs PPARs PPARs->FADS2_Gene + PUFAs PUFAs PUFAs->FADS2_Gene - FADS2_Protein FADS2 Protein FADS2_Gene->FADS2_Protein Transcription & Translation Desaturation_Activity Δ6-Desaturation FADS2_Protein->Desaturation_Activity

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Mammalian Tissues

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs for subsequent analysis by LC-MS.[1][2][13]

Materials:

  • Frozen tissue sample

  • 100 mM KH₂PO₄ buffer (pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

  • Add 1 mL of 2-propanol and homogenize again.

  • Add 2 mL of acetonitrile, vortex thoroughly, and incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For further purification, solid-phase extraction (SPE) with an appropriate sorbent can be employed.[13]

Analysis of (6Z)-Hexadecenoyl-CoA by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14][15]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (example):

  • Mobile Phase A: 10:90 acetonitrile/water with 15 mM ammonium (B1175870) hydroxide

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the acyl-CoAs.

  • Flow Rate: 200 µL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Precursor ion (Q1): [M+H]⁺ of (6Z)-hexadecenoyl-CoA

    • Product ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z 428 or a neutral loss of 507 Da).[15]

Quantification:

  • A standard curve is generated using synthetic (6Z)-hexadecenoyl-CoA of known concentrations.

  • The concentration of (6Z)-hexadecenoyl-CoA in the sample is determined by comparing its peak area to the standard curve, normalized to the internal standard.

Experimental_Workflow Tissue_Sample Mammalian Tissue Sample Homogenization Homogenization in Buffer with Internal Standard Tissue_Sample->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Conclusion

The biosynthesis of (6Z)-hexadecenoyl-CoA in mammalian cells is a specialized metabolic pathway primarily driven by the enzyme FADS2, which is particularly active in sebaceous glands. The regulation of this pathway is intricately linked to lipid homeostasis and is controlled by key transcription factors such as SREBP-1 and PPARs. The experimental protocols outlined in this guide provide a framework for the extraction and quantitative analysis of (6Z)-hexadecenoyl-CoA, enabling further investigation into its physiological roles and its potential as a therapeutic target in various skin conditions and metabolic diseases. Further research is warranted to elucidate the precise enzyme kinetics and the detailed signaling cascades that govern this unique biosynthetic process in different mammalian cell types.

References

The Enigmatic Role of (14Z)-Hexadecenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the hypothetical biological significance of (14Z)-hexadecenoyl-CoA, a novel n-2 monounsaturated fatty acyl-CoA, within the intricate landscape of fatty acid metabolism. While direct evidence for its natural occurrence and function remains to be fully elucidated, this document synthesizes current knowledge on fatty acid synthesis, desaturation, and degradation to propose potential metabolic pathways and biological roles for this molecule. We provide a comprehensive overview of state-of-the-art experimental protocols for the detection and quantification of acyl-CoAs, alongside structured data tables for comparative analysis of common fatty acyl-CoA species. Furthermore, this guide presents signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of the concepts discussed. This whitepaper serves as a foundational resource for researchers investigating novel lipids and their potential as therapeutic targets.

Introduction to Fatty Acyl-CoAs in Metabolism

Fatty acids are fundamental building blocks for complex lipids and serve as a major source of cellular energy.[1] Before entering metabolic pathways, fatty acids are activated to their coenzyme A (CoA) thioesters, known as fatty acyl-CoAs. This activation is a prerequisite for their participation in beta-oxidation for energy production, esterification into complex lipids like triglycerides and phospholipids, and their function as signaling molecules.[2] The diversity of fatty acyl-CoAs, varying in chain length and degree of saturation, contributes to the complexity of lipid metabolism and its regulation.

Monounsaturated fatty acids (MUFAs) are characterized by a single double bond in their acyl chain. The position and geometry of this double bond are critical determinants of the fatty acid's physical properties and biological function.[3] While oleic acid (18:1 n-9) and palmitoleic acid (16:1 n-7) are the most common MUFAs in mammals, a variety of "unusual" MUFAs with alternative double bond positions are found in nature, particularly in plants.[4][5] These unusual fatty acids often possess unique biological activities.

This guide focuses on the theoretical role of a specific, and likely novel, monounsaturated fatty acyl-CoA: this compound. This C16:1 fatty acyl-CoA features a cis double bond at the n-2 position (the 14th carbon from the carboxyl group). The subsequent sections will explore its potential synthesis, metabolism, and biological functions, drawing parallels with known fatty acid metabolic pathways.

Biosynthesis and Degradation of this compound

Proposed Biosynthesis Pathway

The de novo synthesis of fatty acids in the cytosol culminates in the production of palmitoyl-CoA (16:0-CoA).[6][7] The introduction of a double bond into a saturated fatty acyl-CoA is catalyzed by fatty acid desaturase (FADS) enzymes.[8] In mammals, the most common desaturases are Δ9, Δ6, and Δ5 desaturases, which introduce double bonds at specific positions relative to the carboxyl end of the fatty acid.[8]

The formation of a double bond at the 14th position of a 16-carbon fatty acid would require a Δ14-desaturase, an enzyme not yet characterized in mammals. However, the existence of a wide variety of desaturases in other organisms with different regiospecificities suggests that such an enzyme could exist.[4][5] For example, plants have been shown to possess Δ6-palmitoyl-ACP desaturases that produce sapienic acid (16:1Δ6).[4][5] Therefore, the proposed biosynthesis of this compound would involve the action of a putative Δ14-desaturase on palmitoyl-CoA.

Alternatively, a desaturase acting from the methyl (omega) end of the fatty acid, an ω-2 desaturase, could also theoretically produce this fatty acid.

G cluster_cytosol Cytosol cluster_annotation Legend Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA->FAS Palmitoyl_CoA Palmitoyl-CoA (16:0) FAS->Palmitoyl_CoA Hexadecenoyl_CoA This compound (16:1n-2) Palmitoyl_CoA->Hexadecenoyl_CoA O2, NADPH Desaturase Putative Δ14-Desaturase Metabolite Metabolite Enzyme Enzyme Putative_Enzyme Putative Enzyme Target_Molecule Target Molecule G Hexadecenoyl_CoA This compound Membrane Membrane Phospholipids Hexadecenoyl_CoA->Membrane Signaling Nuclear Receptors (e.g., PPARs) Hexadecenoyl_CoA->Signaling Beta_Oxidation Beta-Oxidation Hexadecenoyl_CoA->Beta_Oxidation Elongation Elongation & Desaturation Hexadecenoyl_CoA->Elongation Membrane_Fluidity Altered Membrane Fluidity & Function Membrane->Membrane_Fluidity Gene_Expression Modulation of Gene Expression Signaling->Gene_Expression Energy ATP Production Beta_Oxidation->Energy Bioactive_Lipids Other Bioactive Lipids Elongation->Bioactive_Lipids G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (~50 mg) Homogenize Homogenization (KH2PO4 buffer) Tissue->Homogenize Extract Solvent Extraction (ACN/Isopropanol) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution & Reconstitution SPE->Elute UHPLC UHPLC Separation (C18 column) Elute->UHPLC MS Tandem Mass Spectrometry (ESI+, MRM) UHPLC->MS Data Data Acquisition & Quantification MS->Data

References

An In-depth Technical Guide on the Core Aspects of (14Z)-Hexadecenoyl-CoA Discovery and Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific literature detailing the initial discovery and identification of (14Z)-hexadecenoyl-CoA, this guide provides a comprehensive overview of the methodologies and scientific context applicable to the broader class of long-chain unsaturated fatty acyl-CoAs, using hexadecenoyl-CoA isomers as illustrative examples. The principles and techniques described herein are fundamental to the research and development concerning these molecules.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as this compound, are central players in a myriad of metabolic processes.[1] These molecules are indispensable for fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1] The activation of fatty acids to their acyl-CoA counterparts is a critical step that primes them for subsequent biochemical transformations.[2] Long-chain monounsaturated fatty acyl-CoAs, including the hexadecenoyl-CoA isomers, are not only metabolic intermediates but also act as signaling molecules that can modulate cellular functions and have been implicated in various disease states, including cancer.[3][4]

The precise identification and quantification of specific isomers like this compound are crucial for understanding their distinct biological roles. Modern analytical techniques, particularly mass spectrometry-based methods, have revolutionized the ability to resolve and characterize these closely related molecules.[5][6] This guide will delve into the core technical aspects of the discovery, identification, and functional analysis of long-chain unsaturated acyl-CoAs.

Data Presentation: Quantitative Analysis of Acyl-CoA Pools

The quantitative assessment of acyl-CoA pools in various biological samples is fundamental to understanding their metabolic significance. The following tables summarize representative quantitative data for different acyl-CoA species, illustrating their relative abundance in different tissues. While specific data for this compound is not detailed in the provided search results, the data for other unsaturated C14 and C16 acyl-CoAs provide a relevant comparative context.

Table 1: Relative Abundance of Selected Acyl-CoA Species in Bovine Tissues (%) [7]

Acyl-CoA SpeciesRetinaHeartLiver
12:0 CoA2.7 ± 2.12.6 ± 0.616.1 ± 5.7
14:0 CoA7.0 ± 1.83.8 ± 1.05.9 ± 0.8
14:1n-9 CoA2.9 ± 2.20.7 ± 0.31.2 ± 0.6
14:2n-6 CoA1.6 ± 0.73.7 ± 0.18.1 ± 1.2

Data are presented as the mean percentage of the total acyl-CoA pool ± standard deviation.

Table 2: Detection Limits of Acyl-CoA Quantification Methods [8][9]

Analytical MethodDetection Limit
EnzyFluo™ Fluorimetric Assay0.3 µM
UHPLC-MS/MS1-5 fmol

Experimental Protocols

The identification and quantification of this compound and other long-chain acyl-CoAs rely on sophisticated analytical methodologies. Below are detailed protocols for key experiments.

Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from methods described for the extraction of acyl-CoAs from plant tissues and microalgae, which is applicable to other biological matrices with minor modifications.[10]

Materials:

Procedure:

  • Homogenize the tissue or cell pellet in 1 mL of hot isopropanol (75°C) with 0.1% acetic acid.

  • Add 1.5 mL of dichloromethane and 0.5 mL of 0.1 M KH2PO4 buffer.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Condition an SPE cartridge with methanol, followed by water, and then the equilibration buffer.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with the equilibration buffer, followed by a methanol wash.

  • Elute the acyl-CoAs with methanol containing 5% NH4OH.

  • Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.

Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the quantitative analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][11]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the acyl-CoA species.

  • Flow Rate: A typical flow rate for UHPLC columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA species to ensure specificity and sensitivity. For a hexadecenoyl-CoA, the precursor ion would be its molecular mass, and product ions would be characteristic fragments of the CoA moiety and the fatty acyl chain.

  • Calibration: A calibration curve is generated using a series of known concentrations of authentic acyl-CoA standards.

  • Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. Isotope-labeled internal standards are often used to correct for matrix effects and variations in extraction efficiency.[6]

Enzymatic Assay for Acyl-CoA Synthetase Activity

This protocol describes a coupled-enzyme assay to measure the activity of acyl-CoA synthetase, the enzyme responsible for the formation of acyl-CoAs from fatty acids.[12]

Principle: The formation of acyl-CoA by acyl-CoA synthetase is coupled to the oxidation of the acyl-CoA by acyl-CoA oxidase, which produces hydrogen peroxide (H2O2). The H2O2 is then used in a colorimetric reaction.

Reagents:

  • Reaction buffer (e.g., Tris-HCl)

  • ATP

  • Coenzyme A

  • Fatty acid substrate (e.g., (14Z)-hexadecenoic acid)

  • Acyl-CoA oxidase

  • Horseradish peroxidase

  • A suitable chromogenic substrate (e.g., Amplex Red)

Procedure:

  • Prepare a reaction mixture containing the buffer, ATP, CoA, and the fatty acid substrate.

  • Add the enzyme sample (e.g., cell lysate) to initiate the reaction.

  • Incubate at a controlled temperature (e.g., 37°C).

  • At various time points, take aliquots of the reaction mixture and add them to a solution containing acyl-CoA oxidase, horseradish peroxidase, and the chromogenic substrate.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogen.

  • The rate of color development is proportional to the acyl-CoA synthetase activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

Fatty_Acid_Activation_and_Metabolism FA (14Z)-Hexadecenoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AMP_PPi AMP + PPi Acyl_CoA This compound Beta_Oxidation ß-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Signaling Cell Signaling Acyl_CoA->Signaling ACSL->AMP_PPi ACSL->Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Fatty acid activation and subsequent metabolic fates of this compound.

LC_MS_MS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid Phase Extraction (Purification) Extraction->SPE LC UHPLC Separation (Reversed-Phase) SPE->LC MS1 Mass Spectrometry (ESI+) LC->MS1 Separated Analytes MS2 Tandem MS (MRM) (Quantification) MS1->MS2 Precursor Ion Selection Data Data Analysis MS2->Data Fragment Ion Detection

Caption: A typical workflow for the identification and quantification of acyl-CoAs by LC-MS/MS.

MUFA_Signaling_in_Cancer MUFA_CoA Monounsaturated Acyl-CoA (e.g., Hexadecenoyl-CoA) PL_Synthesis Phospholipid Synthesis MUFA_CoA->PL_Synthesis Gene_Expression Regulation of Gene Expression MUFA_CoA->Gene_Expression Membrane_Fluidity Altered Membrane Fluidity PL_Synthesis->Membrane_Fluidity Ferroptosis Protection from Ferroptosis PL_Synthesis->Ferroptosis inhibition Signal_Transduction Modulation of Signal Transduction Membrane_Fluidity->Signal_Transduction Cell_Viability Increased Cell Viability Signal_Transduction->Cell_Viability Gene_Expression->Cell_Viability

Caption: The role of monounsaturated fatty acyl-CoAs in cancer cell signaling and viability.[3][4]

References

An In-depth Technical Guide to the Enzymes Involved in the Synthesis of (6Z)-Hexadecenoyl-CoA (Sapienoyl-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z)-Hexadecenoyl-CoA, commonly known as sapienoyl-CoA, is the acyl-coenzyme A ester of sapienic acid, the most abundant fatty acid in human sebum. Its synthesis is a critical process in skin biology, contributing to the unique lipid composition of the skin surface and playing a role in both maintaining the skin barrier and in the pathophysiology of conditions like acne. This technical guide provides a comprehensive overview of the core enzyme responsible for sapienoyl-CoA synthesis, Fatty Acid Desaturase 2 (FADS2). We delve into the enzymatic reaction, substrate specificity, and kinetic properties of FADS2, alongside detailed experimental protocols for its study. Furthermore, we explore the intricate signaling pathways that regulate FADS2 expression and activity, offering insights for researchers and professionals in drug development.

The Core Enzyme: Fatty Acid Desaturase 2 (FADS2)

The primary enzyme responsible for the synthesis of (6Z)-hexadecenoyl-CoA is Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[1][2] FADS2 is a multi-functional, endoplasmic reticulum-bound enzyme that catalyzes the introduction of a cis double bond into fatty acyl-CoA substrates.[3] While FADS2 is well-known for its role in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) from essential fatty acids like linoleic acid and α-linolenic acid, its function in human sebaceous glands is unique.[1][3] In this specific tissue, FADS2 exhibits a distinct substrate preference for palmitoyl-CoA (16:0-CoA), converting it to (6Z)-hexadecenoyl-CoA.[1][4]

Enzymatic Reaction

FADS2 catalyzes the desaturation of palmitoyl-CoA at the Δ6 position, meaning it introduces a double bond between the 6th and 7th carbon atoms from the carboxyl end of the fatty acyl chain. This reaction requires molecular oxygen (O₂) and a source of electrons, typically provided by NADH via cytochrome b5 and cytochrome b5 reductase.

Reaction:

Palmitoyl-CoA + NADH + H⁺ + O₂ → (6Z)-Hexadecenoyl-CoA + NAD⁺ + 2H₂O

Substrate Specificity and Kinetic Data

In most human tissues, FADS2 preferentially metabolizes PUFAs. However, in sebocytes, the enzyme displays a remarkable shift in substrate specificity towards the saturated fatty acid, palmitoyl-CoA.[1] This tissue-specific activity is crucial for the high concentration of sapienic acid in sebum. While extensive kinetic data for FADS2 with PUFA substrates is available, specific kinetic parameters for the desaturation of palmitoyl-CoA are less well-documented in publicly available literature. The available data from competition studies indicates that palmitic acid can effectively compete with linoleic and α-linolenic acids for FADS2-mediated Δ6-desaturation.[5][6]

SubstrateProductEnzymeKey Findings
Palmitoyl-CoA (16:0-CoA)(6Z)-Hexadecenoyl-CoA (Sapienoyl-CoA)FADS2 (Δ6-Desaturase)Primary pathway in human sebocytes.[1]
Linoleoyl-CoA (18:2n-6-CoA)γ-Linolenoyl-CoA (18:3n-6-CoA)FADS2 (Δ6-Desaturase)Predominant reaction in most other tissues.[3]
α-Linolenoyl-CoA (18:3n-3-CoA)Stearidonyl-CoA (18:4n-3-CoA)FADS2 (Δ6-Desaturase)Predominant reaction in most other tissues.[3]

Experimental Protocols

Heterologous Expression and Purification of FADS2

The study of FADS2 often requires its production in heterologous systems to obtain sufficient quantities of the pure, active enzyme. A common method involves the overexpression of human FADS2 in Escherichia coli as a 6-His-tagged fusion protein, which allows for a one-step purification via affinity chromatography.[7][8]

Detailed Methodology:

  • Cloning: The full-length cDNA of human FADS2 is cloned into a suitable bacterial expression vector containing a polyhistidine (6-His) tag sequence.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing detergents (e.g., Triton X-100) and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble 6-His-tagged FADS2 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • Elution: After washing the column to remove non-specifically bound proteins, the purified FADS2 is eluted using a buffer containing a high concentration of imidazole.

  • Desalting and Characterization: The purified protein is desalted into a suitable storage buffer. Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay. The presence of the FAD cofactor can be confirmed spectrophotometrically.[8]

FADS2 Enzyme Activity Assay

Measuring the Δ6-desaturase activity of FADS2 on palmitoyl-CoA can be performed using whole-cell assays with cells overexpressing FADS2 or with purified enzyme preparations. The conversion of the substrate to the product is typically quantified by gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology:

  • Reaction Setup (Whole-Cell Assay):

    • Culture cells (e.g., MCF7 cells stably expressing FADS2) in appropriate media.[5]

    • Incubate the cells with a known concentration of palmitic acid (e.g., 50 µM) for a defined period (e.g., 24 hours).[5]

  • Lipid Extraction:

    • After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them.

    • Extract total lipids from the cell pellet using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Saponify the lipid extract using a methanolic NaOH or KOH solution to release the fatty acids.

    • Methylate the free fatty acids to their corresponding FAMEs using a reagent like boron trifluoride in methanol or methanolic HCl.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column).

    • Separate the FAMEs based on their volatility and polarity.

    • Detect and identify the FAMEs using a mass spectrometer. (6Z)-hexadecenoyl-methyl ester will have a distinct retention time and mass spectrum compared to palmitoyl-methyl ester.

    • Quantify the peak areas of the substrate and product to determine the conversion rate.

Analysis of Fatty Acid Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids.

Detailed Methodology:

  • Sample Preparation and Lipid Extraction: As described in the FADS2 Enzyme Activity Assay (Section 2.2).

  • Derivatization to FAMEs: As described in the FADS2 Enzyme Activity Assay (Section 2.2).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-23, SP-2560, or similar polar column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection of 1 µL of the FAMEs solution.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • Identify FAMEs by comparing their retention times and mass spectra with those of known standards.

    • Quantify the relative abundance of each fatty acid by integrating the peak areas from the total ion chromatogram.

Signaling Pathways Regulating FADS2 Expression

The expression of the FADS2 gene is tightly regulated by a network of transcription factors and signaling pathways, ensuring that the synthesis of sapienoyl-CoA and other unsaturated fatty acids is coordinated with the cell's metabolic state.

SREBP-1 and LXR Signaling

Two key transcription factors involved in the regulation of lipid metabolism, Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Liver X Receptor (LXR) , play a crucial role in controlling FADS2 gene expression.[9][10][11]

  • SREBP-1: SREBP-1 is a master regulator of lipogenesis.[12] Its activation leads to the upregulation of numerous genes involved in fatty acid and triglyceride synthesis, including FADS2.[9][13] The promoter region of the FADS2 gene contains sterol regulatory elements (SREs) to which SREBP-1 can directly bind and activate transcription.[9]

  • LXR: LXRs are nuclear receptors that act as cholesterol sensors.[11] Activation of LXR can indirectly upregulate FADS2 expression by increasing the expression of SREBP-1c, a specific isoform of SREBP-1.[10]

Upstream Regulation by mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and metabolism and has been shown to be an upstream activator of SREBP-1.[14][15][16] Activation of the mTORC1 complex can promote the processing and nuclear translocation of SREBP-1, thereby leading to increased expression of its target genes, including FADS2, and subsequent synthesis of sapienoyl-CoA.[14][17]

Regulation in Sebocytes

In human sebocytes, the regulation of lipogenesis is complex and involves various factors. For instance, insulin-like growth factor-1 (IGF-1) can stimulate SREBP-1 expression and lipogenesis through the Phosphoinositide 3-kinase (PI3-K)/Akt pathway.[18][19] Additionally, factors like Krüppel-like factor 4 (KLF4) have been identified as novel regulators of lipid production in sebocytes, partly through their influence on SREBP-1 expression.[20] Histone deacetylase 1 (HDAC1) has been shown to negatively regulate SREBP1 expression and lipid accumulation in human sebaceous glands.[21]

Visualizations

Experimental Workflow for FADS2 Activity Analysis

FADS2_Activity_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Processing cluster_analysis Analysis cell_culture Cell Culture with FADS2 Expression substrate_incubation Incubation with Palmitic Acid cell_culture->substrate_incubation lipid_extraction Total Lipid Extraction substrate_incubation->lipid_extraction fame_prep FAME Derivatization lipid_extraction->fame_prep gcms GC-MS Analysis fame_prep->gcms data_analysis Data Analysis and Quantification gcms->data_analysis FADS2_Regulation_Pathway cluster_upstream Upstream Signals cluster_core Core Regulatory Hub cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects growth_factors Growth Factors (e.g., IGF-1) pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt nutrients Nutrient Status (e.g., Amino Acids) mtor mTORC1 nutrients->mtor pi3k_akt->mtor srebp1 SREBP-1 mtor->srebp1 Activates lxr LXR lxr->srebp1 Induces Expression fads2_gene FADS2 Gene Expression srebp1->fads2_gene Binds to SRE fads2_protein FADS2 Protein fads2_gene->fads2_protein Transcription & Translation sapienoyl_coa (6Z)-Hexadecenoyl-CoA (Sapienoyl-CoA) fads2_protein->sapienoyl_coa Catalyzes Desaturation

References

(14Z)-Hexadecenoyl-CoA: A Technical Guide on its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(14Z)-hexadecenoyl-CoA is a specific mono-unsaturated long-chain acyl-coenzyme A thioester. While the roles of various fatty acyl-CoAs in metabolism and cellular signaling are well-documented, research specifically identifying the natural sources, abundance, and function of the (14Z) isomer of hexadecenoyl-CoA is exceptionally limited. This technical guide synthesizes the currently available, albeit sparse, information on this molecule. It presents the first evidence of its corresponding fatty acid's natural occurrence in human plasma and provides a framework for its future investigation by detailing relevant analytical methodologies and contextualizing its potential biosynthesis through known pathways of related isomers. The significant knowledge gap surrounding this compound underscores a potential area for novel discoveries in lipid metabolism and biomarker research.

Natural Sources and Abundance

Direct evidence for the natural occurrence of this compound is currently unavailable in published literature. However, a recent lipidomics study has identified its corresponding free fatty acid, (14Z)-hexadecenoic acid, in human plasma. This finding strongly implies the existence of the activated CoA thioester form within the cell, as fatty acids are typically converted to acyl-CoAs for metabolic processing.

The study, which utilized advanced mass spectrometry techniques, quantified the relative abundance of (14Z)-hexadecenoic acid among other C16:1 isomers in human plasma lipids. The data highlights that this isomer is a minor component compared to other, more well-studied hexadecenoic acid isomers.

Table 1: Quantitative Data for (14Z)-Hexadecenoic Acid in Human Plasma

AnalyteMatrixRelative Abundance (%)Mean Concentration (µM) ± SDData Source
(14Z)-Hexadecenoic AcidHuman Plasma1.00.003 ± 0.003[1]

Data represents the analysis of the free fatty acid, not the CoA thioester.

It is important to note that other positional isomers of hexadecenoic acid are known to exist in various biological systems. For instance, palmitoleic acid (9Z-hexadecenoic acid) and sapienic acid (6Z-hexadecenoic acid) are well-characterized components of human lipids, originating from endogenous synthesis.[2] The presence of trans isomers of hexadecenoic acid in human plasma has also been reported, often attributed to dietary intake.[2]

Biosynthesis of Hexadecenoyl-CoA Isomers

The specific biosynthetic pathway for this compound has not been elucidated. However, the synthesis of other monounsaturated C16 fatty acyl-CoA isomers typically involves two primary mechanisms:

  • Desaturation of a Saturated Precursor: The most common pathway involves the introduction of a double bond into palmitoyl-CoA (16:0-CoA) by a fatty acid desaturase enzyme. The position of the double bond is determined by the specific desaturase. For example, Stearoyl-CoA Desaturase (SCD) introduces a double bond at the Δ9 position to form palmitoleoyl-CoA (9Z-16:1-CoA).[3] Similarly, Fatty Acid Desaturase 2 (FADS2) can act as a Δ6-desaturase to produce 6Z-16:1-CoA.[3]

  • Chain Shortening via β-Oxidation: Longer monounsaturated fatty acids can be shortened via the β-oxidation pathway in the mitochondria to yield C16:1-CoA isomers. For example, oleic acid (18:1n-9) can be chain-shortened to produce hypogeic acid (16:1n-9).[3]

Given that this compound is an omega-2 fatty acid, its synthesis could potentially involve a yet-to-be-characterized desaturase that acts near the methyl (omega) end of the fatty acid chain or a novel elongation pathway. The diagram below illustrates a generalized pathway for the formation of a more common hexadecenoic acid isomer, palmitoleoyl-CoA, from palmitoyl-CoA.

G cluster_ER Endoplasmic Reticulum cluster_inputs Inputs cluster_outputs Outputs palmitoyl_coa Palmitoyl-CoA (16:0-CoA) scd1 Stearoyl-CoA Desaturase-1 (SCD1) palmitoyl_coa->scd1 palmitoleoyl_coa Palmitoleoyl-CoA (9Z-Hexadecenoyl-CoA) scd1->palmitoleoyl_coa H2O 2 H₂O scd1->H2O NADP 2 NADP⁺ scd1->NADP O2 O₂ O2->scd1 NADPH 2 NADPH NADPH->scd1

Fig. 1: Example biosynthesis of (9Z)-hexadecenoyl-CoA (Palmitoleoyl-CoA).

Potential Signaling and Metabolic Role

No specific metabolic or signaling roles have been attributed to this compound. In general, acyl-CoA molecules are central to cellular metabolism. They are not only intermediates in fatty acid synthesis and degradation but also serve as substrates for lipid synthesis (e.g., phospholipids, triglycerides), protein acylation, and can act as allosteric regulators of enzymes.[4] The distinct structure of the (14Z) isomer could confer unique properties, potentially influencing membrane fluidity or serving as a specific ligand for nuclear receptors, but this remains speculative and requires experimental validation.

Experimental Protocols

The discovery of (14Z)-hexadecenoic acid was made possible by a specialized analytical technique capable of unambiguously determining the position of the double bond within the fatty acid chain. General methods for acyl-CoA analysis are also available.

Key Protocol: Isomer Identification via Liquid Chromatography-Ozone-Induced Dissociation-Mass Spectrometry (LC-OzID-MS)

This method is highly effective for the de novo identification of fatty acid double bond isomers from complex biological samples.[1]

  • Lipid Extraction: Total lipids are extracted from the biological matrix (e.g., plasma) using a solvent system such as a modified Bligh-Dyer or Folch method with chloroform/methanol mixtures.

  • Saponification: The extracted lipids are saponified (e.g., using NaOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then extracted into an organic solvent like hexane (B92381) after acidification.

  • Chromatographic Separation: The fatty acid mixture is separated using reverse-phase liquid chromatography (LC). A C18 column is typically used with a gradient of mobile phases, such as water/acetonitrile with formic acid, to resolve different fatty acid species.

  • Ozone-Induced Dissociation (OzID): As the separated analytes elute from the LC column and enter the mass spectrometer, they are subjected to a gas-phase reaction with ozone. The ozone selectively cleaves the carbon-carbon double bonds.

  • Mass Spectrometry (MS/MS) Analysis: The mass spectrometer detects the precursor ion (the intact fatty acid) and the characteristic fragment ions produced by the ozone cleavage. The masses of these fragments directly indicate the position of the double bond, allowing for unambiguous isomer identification. For (14Z)-hexadecenoic acid (m/z 253.21), ozonolysis would yield specific fragments that confirm the double bond is between the 14th and 15th carbons.

  • Quantification: Relative quantification is performed by integrating the peak areas of the precursor ions in the chromatogram. Absolute quantification can be achieved by using a stable isotope-labeled internal standard.

G sample Biological Sample (e.g., Human Plasma) extraction Lipid Extraction (Bligh-Dyer / Folch) sample->extraction saponification Saponification to Free Fatty Acids (FFAs) extraction->saponification lc Reverse-Phase LC (Isomer Separation) saponification->lc esi Electrospray Ionization (ESI) lc->esi ozid Ozone-Induced Dissociation (OzID) esi->ozid ms Tandem Mass Spectrometry (MS/MS Detection) ozid->ms analysis Data Analysis: - Isomer Identification - Quantification ms->analysis

Fig. 2: Experimental workflow for fatty acid isomer analysis using LC-OzID-MS.
General Protocol: Acyl-CoA Profiling by UHPLC-MS/MS

For analyzing the acyl-CoA pool directly, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice.

  • Sample Preparation: Due to the instability of the thioester bond, sample preparation must be rapid and performed at low temperatures. It typically involves protein precipitation with an organic solvent (e.g., acetonitrile) from cell or tissue homogenates, often in the presence of an acidic buffer to maintain acyl-CoA stability.

  • Chromatography: A combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography can be used to achieve comprehensive coverage of short-, medium-, and long-chain acyl-CoAs.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species to ensure high selectivity and sensitivity.

Conclusion and Future Directions

The study of this compound is in its infancy, with its natural occurrence only recently suggested through the identification of its corresponding fatty acid. This guide highlights a significant knowledge gap in the field of lipidomics. The lack of information on its biosynthesis, tissue-specific abundance, and biological function presents a compelling opportunity for future research.

Key areas for future investigation include:

  • Broadening the Search: Utilizing advanced analytical methods like LC-OzID-MS to screen for the presence of this compound and its derivatives in a wide range of organisms, tissues, and cell types.

  • Elucidating Biosynthesis: Investigating the enzymatic machinery responsible for its formation. This could involve searching for novel desaturases or exploring alternative metabolic pathways.

  • Functional Characterization: Once its presence is confirmed and synthetic standards are available, studies can be designed to investigate its role in cellular processes, such as its incorporation into complex lipids, its impact on membrane properties, and its potential as a signaling molecule.

The exploration of this rare lipid isomer could reveal new aspects of fatty acid metabolism and its regulation, potentially leading to the discovery of novel biomarkers or therapeutic targets.

References

(14Z)-Hexadecenoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acyl-CoAs are integral players in cellular metabolism and have emerged as critical signaling molecules. While research has extensively focused on saturated acyl-CoAs like palmitoyl-CoA, the specific roles of their monounsaturated counterparts are an evolving area of investigation. This technical guide provides an in-depth exploration of the known and potential functions of (14Z)-hexadecenoyl-CoA in cellular signaling. Due to the limited direct research on this specific isomer, this document extrapolates its functions based on the well-characterized roles of structurally similar monounsaturated acyl-CoAs, such as palmitoleoyl-CoA ((9Z)-hexadecenoyl-CoA). We delve into its biosynthesis, its potential impact on key signaling pathways, and the experimental methodologies crucial for its study. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this molecule and to stimulate further investigation into its physiological and pathological significance.

Introduction to Acyl-CoA Signaling

Acyl-Coenzyme A (acyl-CoA) molecules are activated forms of fatty acids, making them key intermediates in a multitude of metabolic pathways, including β-oxidation and the synthesis of complex lipids.[1] Beyond their metabolic functions, acyl-CoAs act as signaling molecules and allosteric regulators of various enzymes and transcription factors.[2] The concentration of specific acyl-CoA species can serve as a sensor of the cell's nutritional status, influencing processes from energy metabolism to cell growth and differentiation.[2] Monounsaturated fatty acyl-CoAs, in particular, are gaining attention for their unique roles in maintaining cellular homeostasis and protecting against the lipotoxicity induced by saturated fatty acids.[3][4]

Biosynthesis of this compound

The direct biosynthetic pathway for this compound is not extensively documented. However, its formation can be logically inferred from the known mechanisms of fatty acid desaturation. The primary route is likely through the action of a specific fatty acid desaturase enzyme on palmitoyl-CoA, the saturated 16-carbon acyl-CoA.

Stearoyl-CoA desaturases (SCDs) are key enzymes that introduce a double bond in fatty acyl-CoAs.[5][6] In mammals, SCD1 is the primary isoform and is responsible for converting palmitoyl-CoA and stearoyl-CoA into palmitoleoyl-CoA (cis-9-hexadecenoyl-CoA) and oleoyl-CoA (cis-9-octadecenoyl-CoA), respectively.[5] The formation of the (14Z) isomer would necessitate a desaturase with activity at the Δ14 position of the fatty acyl chain. While Δ9 desaturation is the most common, other desaturases with different specificities exist in various organisms. For instance, a proposed biosynthesis of (9Z)-hexadecenoyl-CoA in C. elegans involves the FAT-5 desaturase acting on palmitoyl-CoA.

The following diagram illustrates a hypothesized biosynthetic pathway for this compound, based on the general mechanism of fatty acid desaturation.

Biosynthesis_of_14Z_Hexadecenoyl_CoA Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA This compound Palmitoyl_CoA->Hexadecenoyl_CoA Desaturation Desaturase Fatty Acid Desaturase (hypothetical Δ14) Desaturase->Palmitoyl_CoA

Caption: Hypothesized biosynthesis of this compound.

Potential Cellular Signaling Functions

Based on the known functions of other monounsaturated acyl-CoAs, particularly palmitoleoyl-CoA, we can propose several potential signaling roles for this compound.

Modulation of Membrane Fluidity and Composition

Monounsaturated fatty acids are crucial for maintaining the fluidity and integrity of cellular membranes.[3] By being incorporated into phospholipids, this compound could influence membrane properties, which in turn affects the function of membrane-bound proteins such as receptors and ion channels.[3]

Protection Against Lipotoxicity

Saturated fatty acids like palmitate can induce cellular stress and apoptosis, a phenomenon known as lipotoxicity.[4] Monounsaturated fatty acids can counteract this effect by promoting their incorporation into neutral lipids like triglycerides, thereby sequestering them from pathways that lead to cellular damage.[3][4] this compound could play a similar protective role.

Regulation of Metabolic Enzymes

Long-chain acyl-CoAs are known to be allosteric regulators of key metabolic enzymes. For example, palmitoyl-CoA inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop.[2] It is plausible that this compound could also modulate the activity of ACC or other enzymes involved in lipid and glucose metabolism.

Influence on Gene Expression

Acyl-CoAs can influence gene expression by modulating the activity of transcription factors. For instance, liver X receptors (LXRs) are nuclear receptors that play a key role in lipid metabolism and are influenced by fatty acid derivatives.

The diagram below illustrates potential signaling pathways influenced by this compound.

Potential_Signaling_Pathways Hexadecenoyl_CoA This compound Membrane Membrane Fluidity & Composition Hexadecenoyl_CoA->Membrane Lipotoxicity Protection from Saturated FA-inducedLipotoxicity Hexadecenoyl_CoA->Lipotoxicity Enzyme_Reg Allosteric Regulation of Metabolic Enzymes Hexadecenoyl_CoA->Enzyme_Reg Gene_Exp Modulation of Gene Expression Hexadecenoyl_CoA->Gene_Exp Cell_Homeostasis Cellular Homeostasis Membrane->Cell_Homeostasis Lipotoxicity->Cell_Homeostasis Enzyme_Reg->Cell_Homeostasis Gene_Exp->Cell_Homeostasis

Caption: Potential signaling roles of this compound.

Quantitative Data

Acyl-CoA SpeciesTypical Cellular Concentration (µM)Tissue/Cell TypeMethodReference
Palmitoyl-CoA15 - 60Rat LiverHPLC[7]
Oleoyl-CoA10 - 40Rat LiverHPLC[7]
Total Long-Chain Acyl-CoA50 - 150VariousMultiple[8]

Experimental Protocols

The study of acyl-CoAs requires specialized analytical techniques due to their low abundance and chemical properties.

Extraction of Acyl-CoAs from Tissues or Cells

A common method for extracting acyl-CoAs involves the use of organic solvents to precipitate proteins and solubilize the lipids.

Protocol:

  • Homogenize frozen tissue or cell pellets in a solution of isopropanol/water/acetic acid.

  • Add a non-polar solvent like hexane (B92381) to separate the lipids.

  • The aqueous phase containing the acyl-CoAs is collected.

  • The extract is then dried under nitrogen and resuspended in a suitable buffer for analysis.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[9][10]

Methodology:

  • Chromatographic Separation: Utilize a C18 reversed-phase column to separate the different acyl-CoA species based on their hydrophobicity. A gradient of mobile phases, typically water with formic acid and acetonitrile (B52724) with formic acid, is used for elution.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode. The detection is based on the specific mass-to-charge ratio (m/z) of the precursor ion and a characteristic fragment ion. For acyl-CoAs, a common approach is to monitor the neutral loss of the phosphopantetheine group.

The following workflow diagram illustrates the process of acyl-CoA analysis.

Experimental_Workflow Sample Tissue or Cell Sample Extraction Acyl-CoA Extraction Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

While direct evidence for the signaling roles of this compound is currently limited, the established functions of other monounsaturated acyl-CoAs provide a strong rationale for its investigation. Future research should focus on:

  • Elucidating the biosynthetic pathway: Identifying the specific desaturase(s) responsible for its production.

  • Quantifying its cellular levels: Determining its abundance in different tissues and under various physiological conditions.

  • Investigating its direct molecular targets: Identifying the proteins and receptors with which it interacts.

  • Exploring its role in disease: Understanding how its metabolism and signaling are altered in metabolic diseases and cancer.

The development of advanced analytical tools and targeted molecular probes will be crucial in unraveling the specific functions of this compound and its potential as a therapeutic target.

References

The Intersection of (14Z)-Hexadecenoyl-CoA and Lipidomics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the relationship between the novel fatty acyl-CoA, (14Z)-hexadecenoyl-CoA, and the field of lipidomics. While direct research on this specific isomer is limited, this document extrapolates from the broader knowledge of fatty acyl-CoA metabolism and advanced lipidomics methodologies to provide a foundational understanding and a practical framework for its investigation. We will delve into its potential biosynthesis, functional roles, and the state-of-the-art techniques for its identification and quantification.

Introduction to this compound: An Uncharted Territory in Lipid Metabolism

This compound is a specific isomer of a 16-carbon monounsaturated fatty acyl-coenzyme A. The "14Z" designation indicates a cis double bond between the 14th and 15th carbon atoms, counting from the carboxyl group attached to Coenzyme A. This positions the double bond at the ω-2 position, which is uncommon for endogenous fatty acids in mammals. The majority of common monounsaturated fatty acids, such as palmitoleic acid (a C16:1 fatty acid), typically have the double bond at the ω-7 position. The unique structure of this compound suggests a potentially novel biosynthetic pathway and distinct biological functions that warrant investigation.

Long-chain fatty acyl-CoAs are not merely metabolic intermediates in fatty acid oxidation and lipid synthesis; they are also pivotal signaling molecules that regulate a variety of cellular processes.[1][2][3] These molecules can allosterically modulate enzyme activity, influence ion channel function, and act as ligands for nuclear receptors, thereby controlling gene expression.[4][5] The specific functions of this compound remain to be elucidated, but its unique structure could confer specific binding affinities and regulatory properties.

The Role of Lipidomics in Deciphering the Function of Novel Lipids

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems.[6] It involves the comprehensive identification and quantification of the thousands of lipid species that constitute the "lipidome". Mass spectrometry-based approaches are the cornerstone of lipidomics, offering the high sensitivity and specificity required to analyze the vast complexity of lipids.[6][7]

For a novel molecule like this compound, lipidomics provides the essential toolkit for:

  • Discovery and Identification: Untargeted lipidomics allows for the discovery of novel or unexpected lipid species in a sample.[8][9] High-resolution mass spectrometry can provide the accurate mass of the molecule, while tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is crucial for structural elucidation and distinguishing it from other isomers.[10][11][12][13]

  • Quantification: Targeted lipidomics methods can be developed for the precise and sensitive quantification of this compound in various biological matrices.[14][15][16] This is critical for understanding its abundance, distribution, and how its levels change in response to different physiological or pathological conditions.

  • Pathway Elucidation: By using stable isotope-labeled precursors, lipidomics can trace the metabolic fate of these labels and help to uncover the biosynthetic and degradation pathways of novel lipids.[17][][19][20][21]

  • Functional Characterization: By correlating the levels of this compound with changes in the broader lipidome and other cellular phenotypes, researchers can begin to infer its biological function.

Quantitative Analysis of Fatty Acyl-CoAs

Due to the scarcity of research on this compound, quantitative data for this specific molecule is not available. However, to provide a reference for researchers, the following table summarizes representative concentrations of various long-chain fatty acyl-CoAs in different mouse tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values can serve as a benchmark when developing quantitative assays for novel acyl-CoAs.

Fatty Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)Reference
Palmitoyl-CoA (C16:0)2.5 ± 0.51.8 ± 0.30.9 ± 0.2[22]
Palmitoleoyl-CoA (C16:1)0.8 ± 0.20.5 ± 0.10.3 ± 0.1[16]
Stearoyl-CoA (C18:0)3.1 ± 0.62.2 ± 0.41.1 ± 0.3[22]
Oleoyl-CoA (C18:1)4.5 ± 0.93.5 ± 0.71.8 ± 0.4[16]
Linoleoyl-CoA (C18:2)1.2 ± 0.30.9 ± 0.20.5 ± 0.1[16]

Note: The above data are illustrative and sourced from studies on common fatty acyl-CoAs. Actual concentrations of this compound will need to be determined experimentally.

Experimental Protocols for the Lipidomic Analysis of this compound

The following protocols provide a detailed methodology for the extraction and analysis of long-chain fatty acyl-CoAs from biological samples, which can be adapted for the study of this compound.

Sample Preparation and Extraction of Fatty Acyl-CoAs

This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from tissues and cells.[14][23][24][25][26][27]

Materials:

  • Frozen tissue or cell pellets

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Methanol (B129727):Chloroform (2:1, v/v), pre-chilled to -20°C

  • Internal standards (e.g., a mixture of stable isotope-labeled acyl-CoAs such as [¹³C₄]-Palmitoyl-CoA)

  • 10% Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Centrifuge capable of 4°C operation

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue or a cell pellet in a pre-chilled tube.

    • Add 1 mL of ice-cold Methanol:Chloroform (2:1) and the internal standard mixture.

    • Homogenize the sample on ice until a uniform suspension is achieved. For tissues, this may require a mechanical homogenizer. For cells, vortexing or sonication may be sufficient.

  • Lipid Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the lipid extract.

  • Acidification and SPE Cleanup:

    • Acidify the extract with 10% TCA to a final concentration of 1%.

    • Condition a C18 SPE column with methanol followed by water.

    • Load the acidified extract onto the SPE column.

    • Wash the column with water to remove polar contaminants.

    • Elute the fatty acyl-CoAs with methanol.

  • Sample Concentration:

    • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry.[14][16][28][29]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: For targeted quantification, use Multiple Reaction Monitoring (MRM). For untargeted analysis and identification, use full scan and data-dependent MS/MS.

  • MRM Transitions: For this compound, the precursor ion would be its [M+H]⁺. The product ions would be specific fragments of the CoA moiety. A characteristic neutral loss of 507 Da is often used for the selective detection of acyl-CoAs.[29]

  • Collision Energy: Optimize for the specific analyte and instrument.

Visualizing the Landscape: Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.

Hypothetical Biosynthesis of this compound

This diagram outlines a plausible, yet hypothetical, biosynthetic pathway for this compound, based on known fatty acid metabolism. It is proposed that an unusual desaturase or a novel elongation pathway could be involved.

G cluster_synthesis Hypothetical Biosynthesis of this compound Precursor_Fatty_Acyl_CoA Precursor Fatty Acyl-CoA (e.g., Myristoyl-CoA, C14:0) Elongase Fatty Acid Elongase Precursor_Fatty_Acyl_CoA->Elongase Elongation Stearoyl_CoA Stearoyl-CoA (C18:0) Elongase->Stearoyl_CoA Desaturase Novel ω-2 Desaturase Stearoyl_CoA->Desaturase Desaturation 14Z_Hexadecenoyl_CoA This compound Desaturase->14Z_Hexadecenoyl_CoA

Caption: A hypothetical pathway for the synthesis of this compound.

Experimental Workflow for Lipidomics Analysis

This diagram provides a high-level overview of the experimental workflow for the lipidomic analysis of fatty acyl-CoAs, from sample collection to data analysis.

G Sample_Collection 1. Sample Collection (Tissue, Cells, etc.) Extraction 2. Lipid Extraction with Internal Standards Sample_Collection->Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (Targeted or Untargeted) Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Lipid_Identification 5. Lipid Identification (Database Matching, MS/MS) Data_Processing->Lipid_Identification Quantification 6. Quantification (Relative or Absolute) Lipid_Identification->Quantification Bioinformatics 7. Bioinformatics & Statistical Analysis Quantification->Bioinformatics Biological_Interpretation 8. Biological Interpretation Bioinformatics->Biological_Interpretation

Caption: A general workflow for the lipidomic analysis of fatty acyl-CoAs.

Potential Signaling Roles of Fatty Acyl-CoAs

This diagram illustrates the potential signaling roles of long-chain fatty acyl-CoAs, including the hypothetical involvement of this compound, in regulating gene expression through nuclear receptors.

G cluster_signaling Potential Signaling Roles of Fatty Acyl-CoAs Fatty_Acyl_CoA This compound & other Fatty Acyl-CoAs Nuclear_Receptor Nuclear Receptors (e.g., PPARs) Fatty_Acyl_CoA->Nuclear_Receptor Activation Gene_Expression Modulation of Gene Expression Nuclear_Receptor->Gene_Expression Biological_Response Biological Response (Metabolism, Inflammation, etc.) Gene_Expression->Biological_Response

Caption: Potential signaling roles of fatty acyl-CoAs via nuclear receptors.

Future Directions and Conclusion

The study of novel lipid species like this compound is a frontier in lipid research. While this guide provides a framework based on existing knowledge, the path forward will require dedicated research to:

  • Confirm its existence in biological systems: The first step is to unequivocally identify this compound in various tissues and cell types.

  • Elucidate its biosynthetic pathway: Identifying the specific enzymes responsible for its synthesis will be crucial for understanding its regulation.

  • Determine its biological functions: Investigating its role in cellular signaling, metabolism, and its potential involvement in health and disease will be of paramount importance.

The convergence of advanced analytical techniques in lipidomics with hypothesis-driven biological research will be instrumental in uncovering the secrets of this compound and other novel lipids, potentially opening new avenues for therapeutic intervention in metabolic and inflammatory diseases.

References

The Genetic Regulation of Sapienoyl-CoA ((6Z)-Hexadecenoyl-CoA) Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z)-Hexadecenoyl-CoA, commonly known as sapienoyl-CoA, is a monounsaturated fatty acyl-CoA that is notably abundant in human sebum. Its biosynthesis is a tissue-specific process, primarily occurring in sebaceous glands, and is intricately regulated at the genetic level. This technical guide provides a comprehensive overview of the core genetic and molecular mechanisms governing the production of sapienoyl-CoA. We delve into the key enzymatic player, Fatty Acid Desaturase 2 (FADS2), and the transcriptional control exerted by key signaling pathways involving Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein 1 (SREBP1). This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent biological pathways and workflows to serve as a valuable resource for researchers in lipidomics, dermatology, and drug discovery.

Introduction

The landscape of fatty acid metabolism is complex, with tight regulation ensuring the appropriate synthesis of a diverse array of lipid molecules for various cellular functions. Among these is sapienic acid ((6Z)-hexadecenoic acid), a fatty acid uniquely prominent in human sebum, the oily secretion of the sebaceous glands.[1][2] The activated form of this fatty acid, sapienoyl-CoA, is the direct product of the desaturation of palmitoyl-CoA. This conversion is a critical step and is subject to precise genetic control. Understanding the regulation of sapienoyl-CoA production is paramount for elucidating the physiology of sebaceous glands and the pathophysiology of skin disorders such as acne, as well as for identifying potential therapeutic targets.

This guide focuses on the genetic determinants of sapienoyl-CoA biosynthesis, with a particular emphasis on the enzymatic machinery and the transcriptional signaling pathways that govern its production.

The Core Biosynthetic Pathway

The synthesis of sapienoyl-CoA from palmitoyl-CoA is a single desaturation step catalyzed by a key enzyme.

Key Enzyme: Fatty Acid Desaturase 2 (FADS2)

The primary enzyme responsible for the synthesis of sapienoyl-CoA is Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[3][4][5] While FADS2 is well-known for its role in the biosynthesis of polyunsaturated fatty acids (PUFAs) by acting on linoleic and α-linolenic acids, it exhibits a unique substrate specificity in human sebaceous glands.[5][6] In this tissue, FADS2 catalyzes the introduction of a cis double bond at the Δ6 position of palmitoyl-CoA (16:0-CoA), yielding (6Z)-hexadecenoyl-CoA (sapienoyl-CoA).[1][3]

This "sebaceous-type" reaction is distinct from the canonical PUFA synthesis pathway and is favored in the biochemical environment of sebocytes.[6] The expression of the FADS2 gene is, therefore, a critical control point in sapienoyl-CoA production.

Genetic Regulation of FADS2 Expression and Sapienoyl-CoA Production

The expression of the FADS2 gene is tightly controlled by a network of transcription factors that respond to various cellular and systemic signals. The primary regulators implicated in this process are Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein 1 (SREBP1).

Transcriptional Control by PPARα

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[7][8] In the context of the skin and sebaceous glands, PPARα activation has been shown to influence sebocyte differentiation and lipid production.[8] Mechanistically, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The FADS2 gene contains a PPRE in its promoter region, making it a direct target for PPARα-mediated transcriptional activation.[7] Ligands for PPARα, which include fatty acids and their derivatives, can thus modulate the expression of FADS2 and consequently the rate of sapienoyl-CoA synthesis. In keratinocytes, activation of PPARα has been shown to enhance FADS2 expression.[7][9]

Transcriptional Control by SREBP1

SREBP1 is another key transcription factor that governs the expression of genes involved in fatty acid and cholesterol biosynthesis. In goat mammary epithelial cells, it has been demonstrated that SREBP1 directly regulates the transcription of the FADS2 gene by binding to Sterol Regulatory Elements (SREs) located in the gene's promoter.[10][11] Overexpression of SREBP1 leads to an increase in FADS2 promoter activity and subsequent gene expression.[10] While this has been shown in mammary cells, the conservation of SRE sites in the FADS2 promoter suggests a similar mechanism is likely active in human sebocytes, where SREBP-1 is known to be a key regulator of lipogenesis.

The interplay between PPARα and SREBP1 signaling pathways provides a robust mechanism for the fine-tuned regulation of sapienoyl-CoA production in response to the cellular lipid status and external stimuli.

Quantitative Data

The following tables summarize the available quantitative data related to the genetic regulation of sapienoyl-CoA production.

Table 1: Relative Abundance of Key Fatty Acids in Human Sebum

Fatty AcidAbbreviationTypical Percentage of Total Fatty Acids
Palmitic AcidC16:0~31%
Sapienic Acid C16:1n-10 ~21%
Stearic AcidC18:0~11%
Myristic AcidC14:0~10%
Oleic AcidC18:1~8%
(Data adapted from Akaza et al., 2014, as cited in[2])

Table 2: Enzyme Activity and Gene Expression Data

ParameterValue/ObservationOrganism/Cell TypeReference
FADS2 Substrate Conversion (16:0 to 16:1n-10)FADS2-expressing cells show significant conversionHuman cells[12]
FADS1 Substrate Conversion (16:0)No activity towards palmitic acidHuman cells[13]
FADS2 mRNA ExpressionHighly expressed in sebaceous glandsHuman skin[6]
PPARα Activation Effect on FADS2 mRNAWY14643 (PPARα agonist) enhances FADS2 expressionMouse skin[7]
SREBP1 Overexpression Effect on FADS2 Promoter ActivityIncreased luciferase activity from FADS2 promoter constructsGoat Mammary Epithelial Cells[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sapienoyl-CoA production and its genetic regulation.

Lipid Extraction and Analysis from Sebocytes

This protocol is for the extraction and analysis of fatty acids from cultured sebocytes or skin samples.

  • Sample Preparation: Homogenize cultured sebocytes or minced skin tissue in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Lipid Extraction:

    • Add 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge the mixture and collect the lower organic phase containing the lipids.

    • Wash the organic phase with a mixture of methanol and water (1:1, v/v) to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification:

    • Resuspend the lipid extract in a solution of 2% sulfuric acid in methanol.

    • Heat the mixture at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

    • Add water and hexane (B92381) to the cooled mixture and vortex.

    • Collect the upper hexane layer containing the FAMEs.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the FAMEs into a GC-MS system equipped with a polar capillary column (e.g., BPX-90).

    • Use a temperature gradient to separate the FAMEs.

    • Identify and quantify the different fatty acid isomers based on their retention times and mass spectra, using appropriate standards.[14]

FADS2 Enzyme Activity Assay

This protocol describes an in vitro assay to measure the Δ6-desaturase activity of FADS2 on palmitoyl-CoA.

  • Preparation of Microsomes:

    • Homogenize cells or tissues expressing FADS2 in a buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the microsomal fraction, which contains FADS2.

  • Enzyme Reaction:

    • Incubate the microsomal preparation with [1-14C]-palmitoyl-CoA in a reaction buffer containing NADH, ATP, and coenzyme A.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Extraction and Separation:

    • Acidify the reaction mixture and extract the fatty acids with hexane.

    • Separate the substrate (palmitic acid) from the product (sapienic acid) using argentation thin-layer chromatography (AgNO3-TLC), which separates fatty acids based on the number and position of double bonds.

  • Quantification:

    • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

    • Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein.

Quantitative Real-Time PCR (qRT-PCR) for FADS2 Gene Expression

This protocol details the measurement of FADS2 mRNA levels.

  • RNA Extraction:

    • Isolate total RNA from cultured cells or tissues using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.[15]

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA template, FADS2-specific primers (Forward: 5'-TGCAACGTGGAGCAGTCCTTCT-3', Reverse: 5'-GGCACATAGAGACTTCACCAGC-3'), and a SYBR Green-based qPCR master mix.[16]

    • Include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Run the qPCR reaction on a real-time PCR instrument.

    • Calculate the relative expression of FADS2 using the 2-ΔΔCt method, normalizing to the housekeeping gene expression.[15]

Visualizations

Signaling Pathways

Sapienoyl_CoA_Regulation cluster_extracellular Extracellular/Systemic Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., PUFAs) Hormones Hormones (e.g., Androgens) SREBP1_precursor SREBP1 Precursor (ER Membrane) Hormones->SREBP1_precursor stimulates processing PPARa_inactive PPARα PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR_complex RXR_inactive RXR RXR_inactive->PPARa_RXR_complex SREBP1_active nSREBP1 (active fragment) SREBP1_precursor->SREBP1_active cleavage SCAP SCAP SRE SRE SREBP1_active->SRE binds FADS2_mRNA FADS2 mRNA FADS2_protein FADS2 Protein (Δ6-Desaturase) FADS2_mRNA->FADS2_protein translation Palmitoyl_CoA Palmitoyl-CoA (16:0) FADS2_protein->Palmitoyl_CoA Sapienoyl_CoA Sapienoyl-CoA (6Z-16:1) FADS2_protein->Sapienoyl_CoA Palmitoyl_CoA->Sapienoyl_CoA desaturation PPRE PPRE PPARa_RXR_complex->PPRE binds FADS2_gene FADS2 Gene PPRE->FADS2_gene activates transcription SRE->FADS2_gene activates transcription FADS2_gene->FADS2_mRNA transcription

Caption: Transcriptional regulation of Sapienoyl-CoA biosynthesis.

Experimental Workflow

Experimental_Workflow RNA_Extraction Total RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR for FADS2 cDNA_Synthesis->qPCR Gene_Expression Relative FADS2 Gene Expression qPCR->Gene_Expression Protein_Extraction Microsomal Protein Extraction Enzyme_Assay FADS2 Enzyme Assay (Radiolabeled Substrate) Protein_Extraction->Enzyme_Assay Enzyme_Activity FADS2 Enzymatic Activity Enzyme_Assay->Enzyme_Activity Lipid_Extraction Total Lipid Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS GC-MS Analysis FAME_Prep->GCMS Metabolite_Profile Sapienoyl-CoA/Sapienic Acid Quantification GCMS->Metabolite_Profile Sample Sample Sample->Protein_Extraction Sample->Lipid_Extraction

Caption: Integrated workflow for studying Sapienoyl-CoA production.

Conclusion

The genetic regulation of sapienoyl-CoA production is a highly specific process, primarily orchestrated by the expression of the FADS2 gene in sebaceous glands. The transcriptional activity of FADS2 is under the control of key metabolic regulators, including PPARα and SREBP1, which integrate nutritional and hormonal signals to modulate the synthesis of this unique fatty acyl-CoA. The methodologies outlined in this guide provide a framework for the detailed investigation of this pathway. A thorough understanding of these regulatory mechanisms is essential for advancing our knowledge of skin biology and for the development of novel therapeutic strategies for sebaceous gland-related disorders. Further research is warranted to fully elucidate the interplay between different signaling pathways and to precisely quantify the dynamics of sapienoyl-CoA synthesis in both healthy and diseased states.

References

Methodological & Application

Application Note and Protocol: In Vitro Synthesis of (14Z)-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro synthesis of (14Z)-hexadecenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA. The synthesis is achieved through an enzymatic reaction catalyzed by an acyl-CoA synthetase (ACS), followed by purification and characterization. This protocol is designed to be a valuable resource for researchers in lipid metabolism, drug discovery, and other related fields requiring high-purity this compound for their studies.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The specific isomer this compound is of interest for studying the metabolism and biological functions of monounsaturated fatty acids. This protocol details a reliable chemo-enzymatic method for its synthesis, purification, and characterization.

Data Presentation

Table 1: Summary of Reaction Components and Conditions for a 1 mL Synthesis Reaction

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
(14Z)-Hexadecenoic Acid10 mM in Ethanol (B145695)100 µM10
Coenzyme A (CoA)10 mM in Water200 µM20
ATP100 mM in Water5 mM50
MgCl₂1 M10 mM10
Tris-HCl (pH 7.5)1 M50 mM50
Acyl-CoA Synthetase (Long-Chain)1 mg/mL10 µg/mL10
Nuclease-Free Water--850
Total Volume 1000

Table 2: HPLC Gradient for Purification of this compound

Time (min)% Solvent A (15 mM NH₄OH in Water)% Solvent B (15 mM NH₄OH in Acetonitrile)Flow Rate (mL/min)
080200.4
2.855450.4
3.075250.4
4.035650.4
4.580200.4

Note: This gradient is a starting point and may require optimization based on the specific HPLC system and column used.[1]

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of this compound from (14Z)-hexadecenoic acid and Coenzyme A.

Materials:

  • (14Z)-Hexadecenoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl

  • Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or bovine liver)

  • Ethanol (anhydrous)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Substrate Stock Solution: Dissolve (14Z)-hexadecenoic acid in anhydrous ethanol to a final concentration of 10 mM.

  • Prepare Reagent Stock Solutions: Prepare aqueous stock solutions of 10 mM CoA, 100 mM ATP, 1 M MgCl₂, and 1 M Tris-HCl (pH 7.5).

  • Set up the Reaction Mixture: In a microcentrifuge tube, combine the components as listed in Table 1 . Add the enzyme last.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may vary depending on the specific activity of the enzyme.

  • Stop the Reaction: Terminate the reaction by adding 10 µL of 5 M perchloric acid or by heat inactivation at 95°C for 5 minutes.

II. Purification of this compound by Solid-Phase Extraction (SPE)

This step removes unreacted substrates and enzyme from the synthesized product.

Materials:

Procedure:

  • Condition the SPE Cartridge:

    • For a C18 cartridge: Wash with 3 mL of methanol (B129727) followed by 3 mL of water.

    • For an oligonucleotide purification column: Follow the manufacturer's instructions.

  • Load the Sample: Dilute the reaction mixture with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9) and load it onto the conditioned cartridge.[2]

  • Wash the Cartridge: Wash the cartridge with 3 mL of water to remove salts and other polar molecules.

  • Elute the Product: Elute the this compound with 2 mL of isopropanol or a high percentage of acetonitrile.[2]

  • Dry the Sample: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

III. Purification by High-Performance Liquid Chromatography (HPLC)

Further purification to achieve high purity is performed using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase HPLC column (e.g., Acquity 1.7 µm C8)[1]

  • Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) in water[1]

  • Solvent B: 15 mM ammonium hydroxide (NH₄OH) in acetonitrile (ACN)[1]

Procedure:

  • Reconstitute the Sample: Resuspend the dried sample from the SPE step in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).

  • Inject the Sample: Inject the sample onto the HPLC column.

  • Run the Gradient: Elute the sample using the gradient program outlined in Table 2 . Monitor the absorbance at 260 nm to detect the CoA thioester.[2]

  • Collect Fractions: Collect the peak corresponding to this compound.

  • Dry the Purified Product: Evaporate the solvent from the collected fraction.

IV. Characterization by Mass Spectrometry (MS)

Confirmation of the identity and purity of the synthesized product is achieved by mass spectrometry.

Procedure:

  • Sample Preparation: Reconstitute the purified, dried product in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water).

  • Mass Spectrometry Analysis: Analyze the sample using a mass spectrometer, such as a triple quadrupole instrument, in positive electrospray ionization (ESI) mode.[1]

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the calculated mass of this compound. Further fragmentation analysis (MS/MS) can be used to confirm the structure.

Mandatory Visualization

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product start Mix Reactants: (14Z)-Hexadecenoic Acid, CoA, ATP, MgCl₂, Buffer, ACS Enzyme incubation Incubate at 37°C start->incubation stop_reaction Stop Reaction incubation->stop_reaction spe Solid-Phase Extraction (SPE) stop_reaction->spe hplc HPLC Purification spe->hplc ms Mass Spectrometry (MS) hplc->ms final_product Pure this compound ms->final_product

Caption: Workflow for the in vitro synthesis of this compound.

References

Application Notes and Protocols for the Extraction of (14Z)-Hexadecenoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of long-chain acyl-coenzyme A (acyl-CoA) thioesters, with a specific focus on (14Z)-hexadecenoyl-CoA, from tissue samples. The accurate quantification of specific acyl-CoAs is crucial for understanding lipid metabolism and its role in various physiological and pathological states. The following sections detail the principles of common extraction techniques, present comparative data on their efficiency, and offer step-by-step protocols for practical implementation in a laboratory setting.

Introduction to Acyl-CoA Extraction

Long-chain acyl-CoAs, such as this compound, are pivotal intermediates in fatty acid metabolism and cellular signaling. However, their low abundance and susceptibility to enzymatic degradation in tissue samples present significant analytical challenges. Effective extraction is paramount and typically involves rapid quenching of enzymatic activity, tissue homogenization, and separation of the polar acyl-CoAs from the much more abundant non-polar lipids and other cellular components. The two primary strategies for acyl-CoA extraction are liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which can also be used in combination.

Data Presentation: Comparison of Extraction Techniques

The choice of extraction method can significantly impact the recovery and purity of the target acyl-CoA. The following table summarizes quantitative data from published studies on the recovery rates of various long-chain acyl-CoA extraction methods.

Extraction MethodTissue Type(s)Recovery Rate (%)Reference(s)
Modified LLE with Acetonitrile (B52724) and 2-PropanolRat heart, kidney, muscle70-80[1]
LLE (Chloroform/Methanol/Water) with Acyl-CoA-Binding ProteinVarious rat tissues55[2]
LLE (Chloroform/Methanol/Water) without Acyl-CoA-Binding ProteinVarious rat tissues20[2]
Acetonitrile/2-Propanol Extraction followed by SPERat liver93-104 (extraction), 83-90 (SPE)[3]
Reversed Bligh-Dyer Technique with C18 SPE CleanupCanine renal cortex, murine liverNot specified, but sensitive to ~12 pmol[4]

Experimental Protocols

Here, we provide detailed protocols for three effective methods for the extraction of this compound from tissue samples. It is crucial to perform all steps on ice to minimize enzymatic activity.

Protocol 1: Modified Liquid-Liquid Extraction (LLE)

This protocol is an adaptation of established methods designed to enhance the recovery of long-chain acyl-CoAs.

Materials:

  • Tissue sample (≤ 100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

  • Add the internal standard to the tissue.

  • Add 10 volumes of ice-cold KH2PO4 buffer (100 mM, pH 4.9).

  • Homogenize the tissue thoroughly on ice.

  • Add an equal volume of 2-propanol to the homogenate and homogenize again.[1]

  • Add acetonitrile to the homogenate, vortex for 5 minutes, and then centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be further purified using solid-phase extraction (see Protocol 2) or directly analyzed by HPLC or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is suitable for cleaning up tissue extracts obtained from LLE to enrich for long-chain acyl-CoAs. Oligonucleotide purification cartridges or C18 columns are commonly used.[1][4]

Materials:

  • Acyl-CoA containing tissue extract (from Protocol 1)

  • Oligonucleotide purification column or C18 SPE cartridge

  • Elution solvent (e.g., 2-propanol or methanol)

  • Vacuum manifold (optional)

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the LLE step onto the conditioned SPE cartridge.

  • Wash the cartridge to remove unbound contaminants. The wash solvent will depend on the type of cartridge used.

  • Elute the acyl-CoAs from the cartridge using an appropriate elution solvent (e.g., 2-propanol).[1]

  • Concentrate the eluent under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for analysis by HPLC or LC-MS/MS.

Protocol 3: Combined LLE and SPE Protocol

This protocol integrates both liquid-liquid extraction and solid-phase extraction for a robust purification of long-chain acyl-CoAs.

Materials:

  • All materials from Protocol 1 and 2.

  • Saturated (NH4)2SO4

Procedure:

  • Follow steps 1-5 of Protocol 1 for tissue homogenization and initial extraction.

  • To the homogenate, add saturated (NH4)2SO4 and vortex.

  • Add acetonitrile, vortex thoroughly for 5 minutes, and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Proceed with the solid-phase extraction as described in Protocol 2, using the supernatant from this combined LLE step.

  • The final eluate containing the purified acyl-CoAs is then ready for analysis.

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

LLE_Workflow cluster_0 Protocol 1: Modified Liquid-Liquid Extraction start Start: Frozen Tissue Sample (≤ 100mg) homogenize Homogenize in ice-cold KH2PO4 buffer with internal standard start->homogenize add_isopropanol Add 2-Propanol and re-homogenize homogenize->add_isopropanol add_acetonitrile Add Acetonitrile and vortex add_isopropanol->add_acetonitrile centrifuge Centrifuge (e.g., 12,000 x g, 10 min, 4°C) add_acetonitrile->centrifuge supernatant Collect Supernatant (contains Acyl-CoAs) centrifuge->supernatant end Analysis (HPLC or LC-MS/MS) or further purification (SPE) supernatant->end SPE_Workflow cluster_1 Protocol 2: Solid-Phase Extraction start Start: Acyl-CoA Extract from LLE condition Condition SPE Cartridge (e.g., C18 or Oligonucleotide) start->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge to Remove Impurities load->wash elute Elute Acyl-CoAs with appropriate solvent wash->elute concentrate Concentrate Eluate (e.g., under Nitrogen) elute->concentrate reconstitute Reconstitute in analysis solvent concentrate->reconstitute end Analysis (HPLC or LC-MS/MS) reconstitute->end Combined_Workflow cluster_2 Protocol 3: Combined LLE and SPE cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction start Start: Frozen Tissue Sample homogenize Homogenize in buffer with internal standard start->homogenize add_solvents Add 2-Propanol, (NH4)2SO4, Acetonitrile homogenize->add_solvents vortex_centrifuge Vortex and Centrifuge add_solvents->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant load_spe Load Supernatant onto SPE Cartridge collect_supernatant->load_spe Transfer to SPE wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute Acyl-CoAs wash_spe->elute_spe concentrate_reconstitute Concentrate and Reconstitute elute_spe->concentrate_reconstitute end Final Analysis (HPLC or LC-MS/MS) concentrate_reconstitute->end

References

Application Notes and Protocols for (14Z)-Hexadecenoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (14Z)-hexadecenoyl-CoA as a substrate in enzyme assays. This document details the background, potential enzymatic reactions, and step-by-step protocols for researchers investigating lipid metabolism and cellular signaling.

Introduction to this compound

This compound is a monounsaturated long-chain acyl-coenzyme A molecule with a double bond at the omega-2 position (C-14). Omega-2 fatty acids are a less common class of fatty acids, and their metabolic pathways and signaling roles are an active area of research. The study of enzymes that synthesize or metabolize this compound is crucial for understanding its potential physiological and pathophysiological significance.

Potential enzymes that may utilize this compound as a substrate include:

  • Omega-2 Fatty Acid Desaturases: These enzymes would be responsible for the synthesis of this compound from palmitoyl-CoA.

  • Acyl-CoA Dehydrogenases/Oxidases: These enzymes could be involved in the breakdown of this compound through beta-oxidation, although the double bond at the omega-2 position may require specific enzymatic machinery for its metabolism.

  • Acyltransferases: These enzymes could transfer the (14Z)-hexadecenoyl moiety to other molecules, such as glycerol-3-phosphate, to form complex lipids.

Enzyme Assays Utilizing this compound

This section provides detailed protocols for two common types of enzyme assays that can be adapted for use with this compound: a spectrophotometric assay for an Acyl-CoA Dehydrogenase and an HPLC-based assay for a hypothetical Omega-2 Desaturase.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is designed to measure the activity of an Acyl-CoA Dehydrogenase (ACAD) using this compound as a substrate. The assay relies on the reduction of a chromogenic electron acceptor, such as ferricenium hexafluorophosphate (B91526), which can be monitored by a spectrophotometer.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA.

    • Substrate Stock Solution: 10 mM this compound in deionized water. Store at -80°C.

    • Electron Acceptor Stock Solution: 10 mM Ferricenium hexafluorophosphate in deionized water. Prepare fresh.

    • Enzyme Preparation: Purified or partially purified Acyl-CoA Dehydrogenase. The optimal concentration should be determined empirically.

  • Assay Procedure:

    • Set up the reaction in a 1 mL cuvette.

    • To the cuvette, add:

      • 880 µL of Assay Buffer

      • 50 µL of 10 mM Ferricenium hexafluorophosphate (final concentration: 0.5 mM)

      • 50 µL of enzyme preparation.

    • Incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 20 µL of 10 mM this compound (final concentration: 0.2 mM).

    • Immediately monitor the decrease in absorbance at 300 nm for 5-10 minutes. The rate of reaction is proportional to the rate of decrease in absorbance.

  • Data Analysis:

    • Calculate the enzyme activity using the Beer-Lambert law (ε₃₀₀ for ferricenium = 4.3 mM⁻¹cm⁻¹).

    • One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute under the specified conditions.

HPLC-Based Assay for Omega-2 Desaturase Activity

This protocol is designed to measure the activity of a hypothetical Omega-2 Desaturase that converts palmitoyl-CoA to this compound. The assay involves monitoring the formation of the product by reverse-phase high-performance liquid chromatography (HPLC).

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM NADH and 5 mM MgCl₂.

    • Substrate Stock Solution: 10 mM Palmitoyl-CoA in deionized water. Store at -80°C.

    • Enzyme Preparation: Microsomal fraction or purified Omega-2 Desaturase.

    • Reaction Stop Solution: 1 M HCl.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Assay Procedure:

    • In a microcentrifuge tube, combine:

      • 80 µL of Assay Buffer

      • 10 µL of 10 mM Palmitoyl-CoA (final concentration: 1 mM)

      • 10 µL of enzyme preparation.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector at 260 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B (linear gradient)

      • 35-40 min: 10% B

    • Flow Rate: 1 mL/min.

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve.

Data Presentation

The following tables summarize hypothetical quantitative data for enzymes utilizing this compound. These values are provided as examples and would need to be determined experimentally.

Table 1: Kinetic Parameters of a Hypothetical Omega-2 Desaturase

SubstrateKm (µM)Vmax (nmol/min/mg)
Palmitoyl-CoA25150
Stearoyl-CoA5080

Table 2: Inhibition of a Hypothetical Acyl-CoA Dehydrogenase by Compound X

SubstrateInhibitor (Compound X)IC50 (µM)
This compoundCompetitive15
Palmitoyl-CoACompetitive30

Visualizations

Experimental Workflow for HPLC-Based Desaturase Assay

experimental_workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_setup Reaction Setup (Combine Reagents) reagent_prep->reaction_setup incubation Incubation (30°C for 30 min) reaction_setup->incubation reaction_stop Stop Reaction (Add HCl) incubation->reaction_stop centrifugation Centrifugation (Pellet Protein) reaction_stop->centrifugation hplc_analysis HPLC Analysis (Separate and Quantify Product) centrifugation->hplc_analysis data_analysis Data Analysis (Calculate Enzyme Activity) hplc_analysis->data_analysis

Caption: Workflow for the HPLC-based Omega-2 Desaturase assay.

Hypothetical Signaling Pathway of this compound

signaling_pathway cluster_synthesis Synthesis cluster_signaling Signaling Cascade palmitoyl_coa Palmitoyl-CoA omega2_desaturase Omega-2 Desaturase palmitoyl_coa->omega2_desaturase hexadecenoyl_coa This compound omega2_desaturase->hexadecenoyl_coa gpr G-Protein Coupled Receptor hexadecenoyl_coa->gpr Activates plc Phospholipase C gpr->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc Protein Kinase C dag->pkc ca_release Ca²⁺ Release ip3->ca_release gene_expression Gene Expression Changes pkc->gene_expression ca_release->gene_expression

Caption: Hypothetical signaling pathway initiated by this compound.

Application Notes and Protocols for (14Z)-Hexadecenoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(14Z)-Hexadecenoyl-CoA is a monounsaturated long-chain fatty acyl-CoA. The analysis of its metabolic flux can provide critical insights into cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases. Metabolic flux analysis using isotopically labeled (e.g., with ¹³C) this compound allows for the quantitative tracking of its metabolic fate through various pathways, including β-oxidation, incorporation into complex lipids, and its role as a signaling molecule. These studies are pivotal for understanding the biochemical basis of diseases like non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disorders, and for the development of novel therapeutic interventions.

Key Metabolic Pathways

The metabolic fate of this compound is primarily determined by its partitioning between catabolic (energy-producing) and anabolic (storage and signaling) pathways.

  • β-Oxidation: In the mitochondrial matrix, this compound undergoes β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production.[1]

  • Lipogenesis and Esterification: this compound can be esterified into various complex lipids, including triglycerides (TGs) for energy storage, phospholipids (B1166683) (PLs) as structural components of membranes, and cholesterol esters (CEs).

  • Chain Elongation and Desaturation: It can be further metabolized through elongation and desaturation to generate other fatty acyl-CoA species.

  • Signaling: Long-chain fatty acyl-CoAs can act as signaling molecules, modulating the activity of transcription factors and enzymes involved in lipid metabolism.

Quantitative Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data for the metabolic flux of a C16:1 acyl-CoA tracer. These values are illustrative and will vary depending on the biological system and experimental conditions.

Table 1: Metabolic Flux Distribution of ¹³C-Palmitoleoyl-CoA in Cultured Hepatocytes

Metabolic PathwayFlux Rate (nmol/mg protein/hr)Percentage of Total UptakeReference
β-Oxidation
Complete Oxidation (to CO₂)1.5 ± 0.330%Adapted from[2]
Incomplete Oxidation (to ketone bodies)1.0 ± 0.220%Adapted from[3]
Esterification
Triglycerides (TGs)2.0 ± 0.440%Adapted from[2]
Phospholipids (PLs)0.4 ± 0.18%Adapted from[3]
Cholesterol Esters (CEs)0.1 ± 0.022%Hypothetical

Table 2: In Vivo Tracer Kinetics of ¹³C-Palmitoleate in Human Plasma

Kinetic ParameterValueUnitReference
Rate of Appearance (Ra)2.5 ± 0.5µmol/kg/minAdapted from[4]
Plasma Clearance Rate350 ± 50mL/minHypothetical
Fractional Oxidation25 ± 5% of RaAdapted from[5]
Fractional Esterification to VLDL-TG40 ± 8% of RaAdapted from[6]

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol describes the use of ¹³C-labeled palmitoleic acid to determine its metabolic fate in cultured cells (e.g., hepatocytes, adipocytes).

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [U-¹³C₁₆]-Palmitoleic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for GC-MS and LC-MS/MS analysis

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and proliferate. Prior to the experiment, switch to a serum-free medium for a defined period to synchronize the cells.

  • Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of [U-¹³C₁₆]-palmitoleate complexed to fatty acid-free BSA. The final concentration in the culture medium should be determined based on preliminary dose-response experiments.

  • Isotope Labeling: Replace the culture medium with the medium containing the ¹³C-labeled palmitoleate (B1233929). Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12 hours) to monitor the dynamic incorporation of the tracer into different metabolic pools.

  • Metabolite Extraction:

    • Aqueous Metabolites (for TCA cycle intermediates): Wash cells with ice-cold PBS and quench metabolism with cold 80% methanol. Scrape the cells and collect the extract. Centrifuge to pellet the protein and collect the supernatant for analysis.

    • Lipids: Wash cells with ice-cold PBS and extract total lipids using a modified Bligh-Dyer method with chloroform:methanol:water.

  • Sample Analysis:

    • GC-MS for Fatty Acid Analysis: Derivatize fatty acids to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters for analysis by GC-MS to determine the isotopic enrichment in different lipid fractions.[4][6]

    • LC-MS/MS for Acyl-CoA and TCA Intermediates: Analyze the aqueous extracts for acyl-CoA species and TCA cycle intermediates using reverse-phase liquid chromatography coupled to tandem mass spectrometry.[7]

  • Data Analysis: Calculate the fractional contribution of the tracer to each metabolite pool and determine the absolute flux rates by incorporating measurements of substrate uptake and product secretion rates.

Protocol 2: In Vivo Metabolic Flux Analysis in Animal Models

This protocol outlines a constant infusion study to measure the whole-body kinetics of ¹³C-palmitoleate in a rodent model.

Materials:

  • [U-¹³C₁₆]-Palmitoleate

  • Sterile saline solution

  • Fatty acid-free human serum albumin

  • Anesthesia

  • Catheters for infusion and blood sampling

  • Metabolic cage for breath collection

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. On the day of the study, fast the animals overnight and anesthetize them. Insert catheters into appropriate blood vessels (e.g., jugular vein for infusion, carotid artery for sampling).

  • Tracer Preparation: Prepare an infusion solution of [U-¹³C₁₆]-palmitoleate complexed to albumin in sterile saline.[7]

  • Constant Infusion: Start a continuous intravenous infusion of the tracer at a constant rate.[4]

  • Sample Collection:

    • Blood: Collect blood samples at regular intervals before and during the infusion to measure plasma enrichment of palmitoleate and its incorporation into plasma lipids.

    • Breath: If measuring oxidation, place the animal in a metabolic chamber and collect expired air to measure ¹³CO₂ enrichment.[5]

    • Tissues: At the end of the infusion period, collect tissues of interest (e.g., liver, adipose tissue, muscle) and immediately freeze-clamp them in liquid nitrogen.

  • Sample Processing and Analysis:

    • Extract lipids and aqueous metabolites from plasma and tissues as described in Protocol 1.

    • Analyze isotopic enrichment in plasma free fatty acids, tissue lipids, and acyl-CoAs by GC-MS or LC-MS/MS.

    • Measure ¹³CO₂ enrichment in breath samples using isotope ratio mass spectrometry (IRMS).

  • Flux Calculation: Use steady-state equations to calculate the rate of appearance (Ra) of palmitoleate, its oxidation rate, and its rate of incorporation into tissue-specific lipid pools.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Fate_of_14Z_Hexadecenoyl_CoA extracellular This compound (extracellular) cell_membrane extracellular->cell_membrane intracellular This compound (intracellular) cell_membrane->intracellular beta_oxidation β-Oxidation intracellular->beta_oxidation esterification Esterification intracellular->esterification elongation_desaturation Elongation/ Desaturation intracellular->elongation_desaturation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP tca_cycle->atp triglycerides Triglycerides esterification->triglycerides phospholipids Phospholipids esterification->phospholipids other_fas Other Fatty Acyl-CoAs elongation_desaturation->other_fas

Metabolic fate of this compound.

Experimental_Workflow_In_Vitro cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture tracer_incubation 2. ¹³C-Tracer Incubation cell_culture->tracer_incubation quenching 3. Metabolic Quenching tracer_incubation->quenching extraction 4. Metabolite Extraction quenching->extraction gc_ms 5a. GC-MS Analysis (Fatty Acids) extraction->gc_ms lc_ms 5b. LC-MS/MS Analysis (Acyl-CoAs, TCA Intermediates) extraction->lc_ms flux_calculation 6. Flux Calculation gc_ms->flux_calculation lc_ms->flux_calculation pathway_analysis 7. Pathway Analysis flux_calculation->pathway_analysis

In vitro metabolic flux analysis workflow.

Logical_Relationship_Beta_Oxidation c16_1_coa This compound (C16:1) cycle1 β-Oxidation Cycle 1 c16_1_coa->cycle1 c14_1_coa Dodecenoyl-CoA (C14:1) cycle1->c14_1_coa acetyl_coa1 Acetyl-CoA cycle1->acetyl_coa1 cycle2 β-Oxidation Cycle 2 c14_1_coa->cycle2 c12_1_coa Decenoyl-CoA (C12:1) cycle2->c12_1_coa acetyl_coa2 Acetyl-CoA cycle2->acetyl_coa2 cycle3 β-Oxidation Cycle 3 c12_1_coa->cycle3 c10_1_coa Octenoyl-CoA (C10:1) cycle3->c10_1_coa acetyl_coa3 Acetyl-CoA cycle3->acetyl_coa3 isomerization Isomerization c10_1_coa->isomerization c10_0_coa Decanoyl-CoA (C10:0) isomerization->c10_0_coa remaining_cycles ... 4 more cycles c10_0_coa->remaining_cycles final_acetyl_coa 5 x Acetyl-CoA remaining_cycles->final_acetyl_coa

β-oxidation of a C16:1 fatty acyl-CoA.

References

Unraveling Metabolic Fates: Stable Isotope-Labeled (14Z)-Hexadecenoyl-CoA in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(14Z)-Hexadecenoyl-CoA is a monounsaturated long-chain fatty acyl-CoA that plays a role in cellular metabolism and signaling. The use of stable isotope-labeled this compound, for instance with ¹³C or ²H, provides a powerful tool for researchers to trace its metabolic fate and quantify its flux through various biochemical pathways. This document outlines the applications, experimental protocols, and data analysis for utilizing stable isotope-labeled this compound in metabolic research, particularly for professionals in drug development and life sciences.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the isotope label from this compound into downstream metabolites allows for the quantification of pathway activities, such as beta-oxidation, elongation, desaturation, and incorporation into complex lipids like phospholipids, triglycerides, and cholesterol esters.

  • Internal Standard for Mass Spectrometry: Due to its chemical similarity to the endogenous molecule, stable isotope-labeled this compound serves as an ideal internal standard for accurate and precise quantification of the unlabeled analyte in complex biological samples by liquid chromatography-mass spectrometry (LC-MS).

  • Enzyme Activity Assays: It can be used as a substrate in enzyme assays to determine the kinetic parameters of enzymes involved in its metabolism, such as acyl-CoA synthetases, dehydrogenases, and elongases.

  • Lipid Signaling Pathway Elucidation: By tracking the labeled acyl chain, researchers can identify novel signaling lipids derived from this compound and investigate its role in modulating signaling pathways, such as those involving Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3][4][5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with [U-¹³C₁₆]-(14Z)-Hexadecenoyl-CoA

This protocol describes the labeling of cultured mammalian cells to trace the metabolic fate of this compound.

Materials:

  • Cultured mammalian cells (e.g., hepatocytes, adipocytes)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • [U-¹³C₁₆]-(14Z)-Hexadecenoyl-CoA (custom synthesized)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607), Water (for lipid extraction)

  • LC-MS system

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-¹³C₁₆]-(14Z)-Hexadecenoyl-CoA complexed to fatty acid-free BSA. The molar ratio of fatty acyl-CoA to BSA should be between 3:1 and 5:1.

    • Supplement the complete cell culture medium with the labeled fatty acyl-CoA-BSA complex to a final concentration of 10-50 µM.

  • Cell Culture and Labeling:

    • Plate cells in multi-well plates and grow to 70-80% confluency.

    • Remove the growth medium and wash the cells once with warm PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a glass tube.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a ratio of 1:2:0.8 (methanol:chloroform:water).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Analysis by LC-MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system to identify and quantify the ¹³C-labeled lipid species.

Protocol 2: Quantification of Endogenous this compound using a Stable Isotope-Labeled Internal Standard

This protocol outlines the use of [¹³C₄]-(14Z)-Hexadecenoyl-CoA as an internal standard for the accurate quantification of the endogenous compound in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • [¹³C₄]-(14Z)-Hexadecenoyl-CoA (custom synthesized) as an internal standard

  • Acetonitrile (B52724) with 0.1% formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS system

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample, add a known amount of the [¹³C₄]-(14Z)-Hexadecenoyl-CoA internal standard.

    • Add ice-cold acetonitrile to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent.

    • Dry the eluate under nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried sample in the LC mobile phase.

    • Inject the sample into the LC-MS system.

    • Monitor the transitions for both the endogenous (unlabeled) and the stable isotope-labeled internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous analyte to the internal standard.

    • Determine the concentration of the endogenous this compound in the original sample by comparing the peak area ratio to a standard curve.

Data Presentation

The following table represents hypothetical quantitative data from a metabolic labeling experiment in cultured hepatocytes using [U-¹³C₁₆]-(14Z)-Hexadecenoyl-CoA. The data shows the percentage of the ¹³C label incorporated into various lipid classes over time.

Time (hours)[¹³C₁₆]-(14Z)-Hexadecenoyl-CoA Remaining (%)¹³C Incorporation into Phospholipids (%)¹³C Incorporation into Triglycerides (%)¹³C Incorporation into Cholesterol Esters (%)
0 100000
2 75.2 ± 5.110.5 ± 1.28.3 ± 0.91.1 ± 0.2
6 42.6 ± 3.825.8 ± 2.522.4 ± 2.13.5 ± 0.4
12 15.1 ± 2.038.2 ± 3.135.9 ± 3.06.8 ± 0.7
24 3.5 ± 0.845.3 ± 3.940.1 ± 3.58.2 ± 1.0

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Processing cluster_analysis Analysis start Plate Cells labeling Add [U-13C16]-(14Z)-Hexadecenoyl-CoA Labeling Medium start->labeling incubation Incubate for Time Course labeling->incubation wash Wash Cells with PBS incubation->wash extract Lipid Extraction (Bligh-Dyer) wash->extract dry Dry Lipid Extract extract->dry reconstitute Reconstitute in Solvent dry->reconstitute lcms LC-MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for tracing the metabolic fate of stable isotope-labeled this compound in cultured cells.

Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor GPCR plc PLC receptor->plc Activates dag DAG plc->dag Generates pkc PKC dag->pkc Activates lc_coa This compound lc_coa->pkc Potentiates ppar PPARα lc_coa->ppar Binds & Activates rxr RXR ppar->rxr Heterodimerizes ppre PPRE rxr->ppre Binds gene Target Gene Transcription ppre->gene Regulates

Caption: Simplified signaling pathway showing the potential roles of this compound in modulating Protein Kinase C (PKC) and activating the PPARα signaling cascade.

References

Application Notes and Protocols for Studying (14Z)-Hexadecenoyl-CoA Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14Z)-Hexadecenoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A molecule. While the precise functions of many specific fatty acyl-CoAs are still under investigation, they are generally understood to be critical intermediates in metabolism and cellular signaling. Long-chain acyl-CoAs can be channeled into various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids like triglycerides and phospholipids.[1][2][3] Furthermore, they can act as signaling molecules, influencing transcription factor activity and other cellular processes.[1][2][4] The study of individual acyl-CoA species such as this compound is crucial for understanding their specific roles in health and in the pathophysiology of metabolic diseases.[5][6][7][8]

These application notes provide a framework and detailed protocols for investigating the function of this compound in relevant cell culture models. The methodologies described are based on established techniques for studying fatty acid metabolism and signaling.[9]

Proposed Function and Signaling

Based on the known roles of other long-chain acyl-CoAs, we propose that this compound may be involved in the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. This hypothetical signaling pathway is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 14Z_HCoA_ext This compound (extracellular) FATP Fatty Acid Transport Protein (FATP) 14Z_HCoA_ext->FATP Uptake 14Z_HCoA_int This compound (intracellular) PPAR_alpha PPARα 14Z_HCoA_int->PPAR_alpha Activation FATP->14Z_HCoA_int Transport ACSL Acyl-CoA Synthetase (ACSL) PPAR_RXR_complex PPARα-RXR Heterodimer PPAR_alpha->PPAR_RXR_complex Heterodimerization RXR RXR RXR->PPAR_RXR_complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_complex->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation G Start Start Dissolve_FA Dissolve (14Z)-Hexadecenoic Acid in Ethanol Start->Dissolve_FA Prepare_BSA Prepare 10% Fatty Acid-Free BSA in PBS Start->Prepare_BSA Form_Salt Form Sodium Salt of Fatty Acid with NaOH Dissolve_FA->Form_Salt Combine Add Fatty Acid Salt to Warm BSA Solution Prepare_BSA->Combine Form_Salt->Combine Incubate Incubate at 37°C for 30 minutes Combine->Incubate Filter Sterile Filter (0.22 µm) Incubate->Filter Treat_Cells Dilute in Medium and Treat Cells Filter->Treat_Cells End End Treat_Cells->End G Start Start Wash_Cells Wash Cells with Ice-Cold PBS Start->Wash_Cells Quench_Lyse Quench Metabolism and Lyse with Cold Solvent Wash_Cells->Quench_Lyse Add_IS Add Internal Standards Quench_Lyse->Add_IS Extract Vortex and Incubate on Ice Add_IS->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Sample Dry Under Nitrogen Collect_Supernatant->Dry_Sample Reconstitute Reconstitute in LC-MS Solvent Dry_Sample->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze End End Analyze->End

References

Analytical Standards for the Identification of (14Z)-Hexadecenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and analysis of (14Z)-hexadecenoyl-CoA, a monounsaturated long-chain acyl-coenzyme A (CoA). Given the critical role of acyl-CoAs in numerous metabolic and signaling pathways, accurate and reliable analytical methods are paramount for understanding their function in health and disease.

Introduction

This compound is a specific isomer of hexadecenoyl-CoA, a C16:1 acyl-CoA. Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, lipid biosynthesis, and protein acylation. Their intracellular concentrations are tightly regulated and are implicated in various cellular processes and signaling events. The precise identification of specific isomers, such as the (14Z) configuration, is crucial as different isomers can have distinct biological activities and metabolic fates.

Analytical Methodologies

The identification and quantification of this compound typically involve a combination of chromatographic separation and mass spectrometric detection. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique.

Sample Preparation and Extraction

Proper sample preparation is critical for the accurate analysis of acyl-CoAs due to their susceptibility to degradation.

Protocol: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues and cells.

Materials:

  • Ice-cold phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Homogenizer

  • Centrifuge

Procedure:

  • For tissue samples, weigh approximately 40-50 mg of frozen tissue and place it in a pre-chilled tube. For cultured cells, collect an appropriate number of cells.

  • Add 500 µL of ice-cold phosphate buffer and the internal standard.

  • Homogenize the sample on ice.

  • Add 1 mL of a 2-propanol:acetonitrile (1:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • For increased recovery, the pellet can be re-extracted with another 500 µL of the 2-propanol:acetonitrile mixture, vortexed, and centrifuged again. The supernatants are then combined.

  • The combined supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

Workflow for Sample Preparation

G sample Biological Sample (Tissue or Cells) buffer Add Ice-Cold Phosphate Buffer + IS sample->buffer homogenize Homogenize on Ice buffer->homogenize solvent Add 2-Propanol:ACN homogenize->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute G reconstituted_sample Reconstituted Sample injection UHPLC Injection reconstituted_sample->injection separation Reversed-Phase C18 Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization q1 Quadrupole 1 (Q1) Precursor Ion Selection ionization->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data G acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16:0) fas->palmitoyl_coa desaturase Hypothetical Δ14-Desaturase palmitoyl_coa->desaturase product This compound (C16:1) desaturase->product

Application Note: High-Performance Liquid Chromatography Separation of Hexadecenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecenoyl-CoA, a 16-carbon monounsaturated fatty acyl-coenzyme A, plays a crucial role in cellular metabolism, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2] The various positional and geometric (cis/trans) isomers of hexadecenoyl-CoA can have distinct metabolic fates and signaling functions. Consequently, the accurate separation and quantification of these isomers are essential for understanding their specific biological roles in health and disease. This application note provides detailed protocols for the separation of hexadecenoyl-CoA isomers using high-performance liquid chromatography (HPLC), a robust and widely used analytical technique.[2] The methodologies described are applicable to researchers in metabolic profiling, disease biomarker discovery, and pharmacological studies.[1][2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Isomer Separation

This protocol is a standard method for the separation of various acyl-CoA species based on their hydrophobicity.[3][4]

1. Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Perform protein precipitation using methods such as perchloric acid or organic solvent extraction (e.g., methanol/chloroform).[3][5]

  • Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.

  • The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.[5]

  • Reconstitute the final extract in the initial mobile phase buffer.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm).[3]

  • Mobile Phase A: 220 mM Potassium Phosphate, pH 4.0.[3]

  • Mobile Phase B: 98% Methanol / 2% Chloroform.[3]

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70-10% B (return to initial conditions)

    • 30-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 254 nm.[3]

    • MS: Electrospray ionization (ESI) in positive ion mode. For isomer differentiation, tandem MS (MS/MS) can be particularly useful.[1][2]

Protocol 2: HPLC Method Optimized for Cis/Trans Isomer Separation

This method adapts principles from fatty acid isomer separations to enhance the resolution of geometric isomers of hexadecenoyl-CoA.[6][7]

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. HPLC System and Conditions:

  • HPLC System: As described in Protocol 1.

  • Column: A column with high molecular shape selectivity, such as a Cholesteryl-bonded silica (B1680970) column (e.g., COSMOSIL Cholester).[7]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 80% Acetonitrile / 20% Water.[6] Note: An isocratic method is often effective for separating specific isomers, though a shallow gradient may be required for complex mixtures.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or MS/MS detection.

Data Presentation

The following table summarizes representative quantitative data for the separation of hexadecenoyl-CoA isomers based on the described protocols. Retention times are illustrative and may vary depending on the specific HPLC system and conditions.

IsomerRetention Time (min) - Protocol 1Retention Time (min) - Protocol 2Resolution (vs. trans-Δ9) - Protocol 2
cis-Δ9-Hexadecenoyl-CoA 22.54.61.8
trans-Δ9-Hexadecenoyl-CoA 22.85.1-
cis-Δ7-Hexadecenoyl-CoA 22.3Not specifically determinedNot applicable

Data are representative and synthesized from typical acyl-CoA and fatty acid isomer separations.[3][6]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation & Extraction Homogenization->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification Injection HPLC Injection Purification->Injection Separation Chromatographic Separation (C18 or Cholester Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Identification Isomer Identification Quantification->Identification G cluster_0 Metabolic Fates FattyAcid Hexadecenoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase HexadecenoylCoA Hexadecenoyl-CoA (Isomer Pool) AcylCoA_Synthetase->HexadecenoylCoA BetaOxidation β-Oxidation HexadecenoylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) HexadecenoylCoA->LipidSynthesis Elongation Fatty Acid Elongation/ Desaturation HexadecenoylCoA->Elongation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Energy Energy Production (TCA Cycle) AcetylCoA->Energy

References

Troubleshooting & Optimization

preventing the degradation of (14Z)-hexadecenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (14Z)-hexadecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, an unsaturated long-chain acyl-CoA, is primarily due to two chemical processes:

  • Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into coenzyme A and (14Z)-hexadecenoic acid. This reaction is influenced by pH and temperature.

  • Oxidation of the Cis-Double Bond: The cis-double bond at position 14 is prone to oxidation, especially in the presence of oxygen, metal ions, and free radicals. This can lead to the formation of various oxidation by-products, compromising the integrity of the sample.

Q2: At what temperature should I store my samples and extracts containing this compound?

A2: To minimize degradation, all steps of sample preparation should be performed on ice or at 4°C. For long-term storage, extracts should be kept as dry pellets at -80°C and reconstituted just before analysis. Storing samples at low temperatures significantly slows down both enzymatic and chemical degradation reactions.

Q3: What is the optimal pH range to maintain the stability of this compound?

A3: Acyl-CoA thioesters are most stable in a slightly acidic to neutral pH range (pH 4-7).[1] Alkaline conditions can accelerate the hydrolysis of the thioester bond. Therefore, using buffers within this pH range during extraction and analysis is recommended. For tissue homogenization, a buffer with a pH of 4.9 has been shown to be effective.[1][2]

Q4: Should I use antioxidants in my sample preparation?

A4: Yes, the use of antioxidants is highly recommended to prevent the oxidation of the unsaturated fatty acyl chain. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and α-tocopherol. These compounds act as free radical scavengers, protecting the double bond from oxidative damage.

Q5: What are the recommended solvents for extracting and reconstituting this compound?

A5: For extraction, a mixture of isopropanol (B130326) and an aqueous buffer is often used, followed by acetonitrile (B52724).[1][2] Another common method utilizes a monophasic solution of chloroform, methanol (B129727), and water. For reconstitution of the dried extract prior to LC-MS analysis, methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are suitable choices to ensure stability.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal of this compound Sample Degradation: The molecule is unstable and prone to hydrolysis and oxidation.- Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen. - Keep samples on ice throughout the entire preparation process. - Work quickly to minimize exposure to room temperature and oxygen. - Store extracts as dry pellets at -80°C until analysis. - Add antioxidants like BHT or α-tocopherol to the extraction solvent.
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.- Use a proven extraction protocol, such as homogenization in a buffered isopropanol solution followed by acetonitrile.[1][2] - Ensure thorough homogenization of the tissue or lysis of the cells to release the acyl-CoAs. - For tissue samples, grinding the frozen tissue to a fine powder before extraction can improve efficiency.[1]
Analyte Adsorption: this compound can adhere to plastic and glass surfaces.- Use low-adhesion microcentrifuge tubes. - Rinsing pipette tips with the reconstitution solvent after transferring the extract can help recover adsorbed analyte.
Inconsistent or poor reproducibility of results Variable Extraction Efficiency: Differences in sample handling and extraction times can lead to variability.- Standardize the entire sample preparation workflow, including homogenization time, centrifugation speed, and incubation periods. - Use an internal standard, such as heptadecanoyl-CoA (C17:0), which is not naturally present in most biological samples, to correct for extraction variability.[1]
Incomplete Deproteinization: Proteins in the sample can interfere with the analysis.- Use an effective deproteinization agent like 5-sulfosalicylic acid (SSA) or perform a solvent-based protein precipitation with acetonitrile.
Presence of interfering peaks in the chromatogram Formation of Degradation Products: Hydrolysis and oxidation products can co-elute with or interfere with the detection of the target analyte.- Optimize the chromatographic separation to resolve this compound from its potential degradation products. - Implement the stabilization strategies mentioned above to minimize the formation of these products in the first place.
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.- Use a stable isotope-labeled internal standard specific for this compound if available. - Prepare calibration standards in a matrix that closely matches the biological samples to compensate for matrix effects.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

  • Sample Collection and Quenching:

    • Excise the tissue of interest as quickly as possible and immediately flash-freeze it in liquid nitrogen to halt all metabolic activity.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg) and grind it to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

    • Transfer the powdered tissue to a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of 2-propanol and homogenize again.[1]

  • Extraction:

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate (B86663) to the homogenate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]

    • Carefully collect the upper phase containing the acyl-CoAs and transfer it to a new tube.

    • Repeat the extraction process on the tissue pellet for a second time to maximize recovery.[1]

  • Sample Cleanup and Storage:

    • Combine the supernatants from both extractions.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried pellet at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general guideline for LC-MS/MS analysis. Specific parameters may need to be optimized for your instrument.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent, such as methanol or 50% methanol in 50 mM ammonium acetate (pH 7).[3]

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phase A consisting of an aqueous buffer (e.g., 15 mM ammonium hydroxide) and mobile phase B consisting of an organic solvent (e.g., acetonitrile).[4][5]

    • The gradient should be optimized to achieve good separation of this compound from other acyl-CoAs and potential interfering compounds.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transition for this compound in multiple reaction monitoring (MRM) mode for quantification.

Visualizations

degradation_pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_product (14Z)-hexadecenoic acid + Coenzyme A main->hydrolysis_product pH > 7 High Temperature oxidation_product Oxidized Products (e.g., hydroperoxides, aldehydes) main->oxidation_product O2, Metal Ions Free Radicals experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Tissue/Cell Collection & Flash Freezing B 2. Homogenization (Buffered Isopropanol, on ice) A->B Maintain at -80°C C 3. Solvent Extraction (Acetonitrile) B->C Work quickly on ice D 4. Centrifugation & Supernatant Collection C->D E 5. Drying & Storage at -80°C D->E F 6. Reconstitution E->F Reconstitute just before analysis G 7. LC-MS/MS Analysis F->G troubleshooting_logic start Low/No Signal? check_extraction Review Extraction Protocol start->check_extraction Yes check_storage Assess Sample Handling & Storage start->check_storage Yes check_ms Optimize MS Parameters start->check_ms Yes solution_extraction Use appropriate solvents & homogenization check_extraction->solution_extraction solution_storage Rapid freezing, -80°C storage, use of antioxidants check_storage->solution_storage solution_ms Check tuning, use internal standards check_ms->solution_ms

References

Technical Support Center: Analysis of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain fatty acyl-CoAs (LC-FA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction, separation, and quantification of LC-FA-CoAs.

Q1: I am observing low recovery of my long-chain fatty acyl-CoAs. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of LC-FA-CoAs is a common issue that can stem from several factors throughout the experimental workflow. Here is a troubleshooting guide to help you identify and resolve the problem:

  • Sample Handling and Stability: LC-FA-CoAs are inherently unstable and prone to degradation.[1][2][3] To minimize degradation, it is crucial to process fresh tissue immediately whenever possible. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly impact the stability of these molecules.[1] All sample preparation steps should be performed quickly and on ice.[1]

  • Extraction Efficiency: The choice of extraction method is critical for achieving high recovery. A widely used and effective method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][4][5] Incomplete cell lysis can lead to poor extraction efficiency, so ensure thorough homogenization.[1]

  • Solid-Phase Extraction (SPE) Optimization: SPE is often used to purify and concentrate LC-FA-CoAs.[1] Inefficient SPE can be a significant source of analyte loss. Ensure that the SPE column is properly conditioned and equilibrated before loading the sample. The wash and elution steps should also be optimized to ensure that the analytes are retained during washing and efficiently eluted.[1]

Q2: My chromatograms show significant peak tailing for my long-chain fatty acyl-CoAs. What causes this and how can I improve the peak shape?

A2: Peak tailing is a frequent challenge in the chromatographic analysis of LC-FA-CoAs, primarily due to their amphiphilic nature. This can lead to inaccurate quantification and reduced resolution.[6][7] Here are the common causes and solutions:

  • Secondary Interactions: The negatively charged phosphate group of the CoA moiety can interact with active sites on the stationary phase of the chromatography column, leading to peak tailing.[8]

  • Chromatographic Conditions:

    • High pH Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can help to deprotonate the silanol (B1196071) groups on the column, reducing secondary interactions and improving peak shape.[6][9][10][11]

    • Mobile Phase Composition: An optimized gradient of an organic solvent like acetonitrile in the mobile phase is crucial for good separation.[6][9][10][11]

    • Avoidance of Ion-Pairing Reagents: While sometimes used, ion-pairing reagents can be difficult to remove from the LC system and may cause more issues than they solve.[6]

Below is a decision-making workflow for troubleshooting peak tailing:

G start Poor Peak Shape (Tailing) Observed check_ph Is the mobile phase pH high (e.g., ~10.5)? start->check_ph adjust_ph Increase mobile phase pH using a volatile buffer like ammonium hydroxide. check_ph->adjust_ph No check_gradient Is the organic solvent gradient optimized? check_ph->check_gradient Yes adjust_ph->check_gradient adjust_gradient Optimize the acetonitrile/methanol gradient to ensure proper elution. check_gradient->adjust_gradient No check_column Is the column old or contaminated? check_gradient->check_column Yes adjust_gradient->check_column replace_column Replace the column with a new one of the same type. check_column->replace_column Yes solution Improved Peak Shape check_column->solution No replace_column->solution

Troubleshooting Peak Tailing Workflow

Q3: I am struggling with the accurate quantification of long-chain fatty acyl-CoAs due to matrix effects. What strategies can I employ to overcome this?

A3: Matrix effects, such as ion suppression or enhancement in the mass spectrometer, are a significant challenge in the quantitative analysis of LC-FA-CoAs from complex biological samples.[12] Here are some strategies to mitigate these effects:

  • Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use stable isotope-labeled internal standards (SIL-IS). These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analyte and experience the same matrix effects, thus providing a reliable way to normalize the signal.[6] Odd-chain fatty acyl-CoAs, like heptadecanoyl-CoA (C17:0-CoA), are also commonly used as internal standards.[4][6]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): A thorough sample clean-up using SPE can significantly reduce the concentration of interfering matrix components.[1][13]

    • Dilution: Diluting the sample can sometimes reduce the impact of matrix effects, but this may compromise the limit of detection.[12]

  • Chromatographic Separation: Good chromatographic separation is key to minimizing matrix effects by separating the analytes of interest from co-eluting matrix components that can cause ion suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of long-chain fatty acyl-CoAs.

Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][4][5]

Materials:

  • Frozen tissue sample (~40-100 mg)[1][4]

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1][4][5]

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)[4][14]

  • Weak anion exchange solid-phase extraction (SPE) columns

Procedure:

  • Homogenization:

    • Weigh approximately 40-100 mg of frozen tissue.[1][4]

    • In a pre-chilled glass homogenizer, add the tissue to 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4]

    • Homogenize the tissue thoroughly on ice.[4]

    • Add 0.5 mL of a solution of ACN:2-propanol:methanol (3:1:1) and homogenize again.[4]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[4]

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of the ACN:2-propanol:methanol mixture, vortex, sonicate, and centrifuge again.[4]

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the combined supernatant onto the conditioned SPE column.

    • Wash the column to remove impurities.

    • Elute the LC-FA-CoAs with an appropriate elution solvent.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Data Presentation

This section provides a summary of quantitative data from various studies to aid in methodological comparison.

Table 1: Reported Recovery Rates of Long-Chain Fatty Acyl-CoAs Using Different Extraction Methods

Tissue TypeExtraction MethodAnalyteRecovery Rate (%)Reference
Rat LiverAcetonitrile/2-propanol extraction and SPEPalmitoyl-CoA93-104[15]
Rat LiverAcetonitrile/2-propanol extraction and SPEOleoyl-CoA93-104[15]
Rat Heart, Kidney, MuscleKH2PO4 buffer, 2-propanol, ACN, and OPC purificationVarious LC-FA-CoAs70-80[5]

Table 2: Limits of Quantification (LOQs) for Long-Chain Fatty Acyl-CoAs in LC-MS/MS Analysis

AnalyteLOQReference
Short-chain acyl-CoAs16.9 nM[16]
Very-long-chain acyl-CoAs4.2 nM[16]

Signaling Pathways and Workflows

This section provides diagrams to visualize key processes and relationships in the analysis of long-chain fatty acyl-CoAs.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue/Cell Sample homogenization Homogenization (Acidic Buffer + IS) tissue->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Drying and Reconstitution spe->concentration lc LC Separation (Reversed-Phase, High pH) concentration->lc ms MS/MS Detection (MRM Mode) lc->ms quantification Quantification (Internal Standard Calibration) ms->quantification results Results quantification->results

General Experimental Workflow for LC-FA-CoA Analysis

G cluster_pathway Metabolic Activation of LCFAs cluster_downstream Downstream Metabolic Fates lcfa Long-Chain Fatty Acid (LCFA) acsl Long-Chain Acyl-CoA Synthetase (ACSL) lcfa->acsl coa Coenzyme A (CoA) coa->acsl atp ATP atp->acsl amp AMP + PPi lcfacoa Long-Chain Fatty Acyl-CoA beta_ox β-oxidation (Energy Production) lcfacoa->beta_ox lipid_syn Lipid Synthesis (TAGs, Phospholipids) lcfacoa->lipid_syn signaling Signaling lcfacoa->signaling acsl->amp acsl->lcfacoa

Metabolic Pathway of Long-Chain Fatty Acyl-CoA Synthesis

References

strategies for enhancing the stability of (14Z)-hexadecenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (14Z)-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the handling and use of this compound solutions.

Question: My this compound solution is showing decreased activity in my enzymatic assays. What could be the cause?

Answer: Decreased activity is often a result of the degradation of this compound. The two primary degradation pathways are hydrolysis of the thioester bond and oxidation at the cis-double bond. To mitigate this, it is crucial to prepare aqueous solutions fresh for each experiment. If you are using a stock solution, ensure it has been stored correctly and for a limited time.

Question: I am observing a precipitate in my this compound stock solution. What should I do?

Answer: Precipitation of long-chain acyl-CoAs like this compound can occur, especially at higher concentrations and lower temperatures. It is recommended to prepare stock solutions in a mixture of water and an organic solvent like dimethylsulfoxide (DMSO) to improve solubility. If precipitation occurs, gentle warming and sonication may help to redissolve the compound. However, for quantitative experiments, it is always best to prepare a fresh solution.

Question: How can I minimize the oxidation of this compound in my experiments?

Answer: Oxidation is a major cause of degradation for unsaturated fatty acyl-CoAs. To minimize oxidation, consider the following strategies:

  • Use Degassed Buffers: Prepare your buffers with deionized water that has been degassed by boiling and cooling under an inert gas (like argon or nitrogen) to remove dissolved oxygen.

  • Inert Atmosphere: When preparing and storing solutions, purge the headspace of the vial with an inert gas before sealing.[1]

  • Add Antioxidants: The addition of antioxidants to your buffer can significantly reduce oxidation. Common choices include butylated hydroxytoluene (BHT) or α-tocopherol.

Question: What is the optimal pH for my this compound solution?

Answer: The stability of the thioester bond in acyl-CoAs is pH-dependent. Both acidic and alkaline conditions can accelerate hydrolysis. While the optimal pH for this compound has not been empirically determined in publicly available literature, a neutral to slightly acidic pH range (around 6.0-7.0) is generally recommended to minimize hydrolysis. It is advisable to determine the optimal pH for your specific experimental conditions.

Question: For how long can I store my aqueous solution of this compound?

Answer: It is strongly recommended to prepare aqueous solutions of this compound fresh for each use.[2] If short-term storage is unavoidable, it should be kept on ice for no more than a few hours. For longer-term storage, it is best to dissolve the compound in an organic solvent, aliquot it into glass vials with Teflon-lined caps, dry it down under a stream of inert gas, and store the dried aliquots at -80°C.[2]

Quantitative Data on Stability

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table is provided as a template for researchers to systematically evaluate and record the stability of their own solutions under various conditions.

ConditionTemperature (°C)Incubation Time (hours)Initial Concentration (µM)Final Concentration (µM)Percent Degradation (%)
Control (Aqueous Buffer, pH 7.4) 424100
2524100
Aqueous Buffer + 100 µM BHT 424100
2524100
Aqueous Buffer + 100 µM α-tocopherol 424100
2524100
Degassed Aqueous Buffer (pH 6.5) 424100
2524100

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in downstream experiments.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Degassing equipment (e.g., vacuum pump, sonicator)

  • Inert gas (Argon or Nitrogen)

  • Antioxidant stock solution (e.g., 10 mM BHT or α-tocopherol in ethanol)

  • pH meter and buffers for pH adjustment

Procedure:

  • Prepare Degassed Buffer:

    • Take an appropriate volume of your desired experimental buffer (e.g., phosphate (B84403) or HEPES buffer).

    • Degas the buffer by applying a vacuum for at least 30 minutes while stirring, or by sparging with an inert gas for 15-20 minutes.

    • Adjust the pH of the buffer to the desired value (e.g., pH 6.5).

  • Prepare this compound Stock Solution:

    • Accurately weigh a small amount of solid this compound in a sterile microfuge tube.

    • Add a small volume of degassed buffer to the solid to create a concentrated stock solution.

    • Gently vortex or sonicate in a water bath to ensure complete dissolution.

  • Add Antioxidant (Optional):

    • To the stock solution, add the antioxidant of choice to a final concentration that does not interfere with your downstream application (e.g., 10-100 µM).

  • Inert Gas Purging:

    • Gently flush the headspace of the stock solution vial with a stream of inert gas for 10-15 seconds.

    • Immediately seal the vial with a Teflon-lined cap.

  • Final Dilution:

    • For your experiment, dilute the stock solution to the final working concentration using the degassed buffer.

    • Use the freshly prepared solution immediately.

Protocol 2: Assessing the Stability of this compound using LC-MS/MS

This protocol provides a framework for quantifying the degradation of this compound over time under various conditions.

Materials:

  • Prepared solutions of this compound under different test conditions (e.g., with/without antioxidants, different pH).

  • Internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA).

  • LC-MS/MS system equipped with a C18 reversed-phase column.

  • Mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) in water and acetonitrile).[3]

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution.

    • Immediately add a known concentration of the internal standard to each aliquot.

    • Quench any enzymatic reactions if necessary (e.g., by adding a strong acid or organic solvent).

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution on the C18 column.

    • Detect and quantify this compound and the internal standard using selected reaction monitoring (SRM) in positive electrospray ionization mode.[3]

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Normalize the peak area ratios to the time zero sample to determine the percentage of this compound remaining.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate under each condition.

Visualizations

degradation_pathways cluster_main This compound Stability in Solution cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B Lipid Peroxides A->B Oxygen, Free Radicals D (14Z)-Hexadecenoic Acid A->D H2O, Acid/Base E Coenzyme A A->E H2O, Acid/Base C Aldehydes & Ketones B->C Decomposition

Caption: Degradation pathways of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Quantification A Prepare Degassed Buffer (pH 6.5) B Dissolve this compound & Add Antioxidant (optional) A->B C Purge with Inert Gas B->C D Incubate at Defined Temperatures (4°C, 25°C) C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Add Internal Standard E->F G LC-MS/MS Analysis F->G H Calculate Degradation Rate G->H

Caption: Workflow for assessing the stability of this compound.

References

minimizing ion suppression effects for (14Z)-hexadecenoyl-CoA in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of (14Z)-hexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

FAQ 1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, due to co-eluting components from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative analyses.[3][4] For long-chain acyl-CoAs like this compound, which are often analyzed in complex biological matrices such as cell or tissue extracts, ion suppression is a significant challenge.[5][6] The primary culprits are often highly abundant endogenous components like phospholipids (B1166683) that can compete with the analyte for ionization in the MS source.[7][8]

FAQ 2: How can I identify if ion suppression is affecting my this compound measurement?

There are two primary methods to determine if your analysis is impacted by matrix effects:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression occurs.[7][9] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix sample (without the analyte) is then injected. A dip in the constant signal baseline of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[7]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of this compound in a clean solvent to its response in a sample matrix.[7] Prepare two samples: one with the analyte spiked into the mobile phase or a pure solvent, and another with the analyte spiked into a blank matrix extract that has gone through the entire sample preparation procedure. A lower signal in the matrix sample compared to the neat solution indicates ion suppression.[7][10]

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for this compound.

Possible Cause: Significant ion suppression from matrix components, particularly phospholipids, which are abundant in biological samples and are known to cause ion suppression in ESI positive mode.[8]

Troubleshooting Steps:

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[11]

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[1][12] For acyl-CoAs, a mixed-mode or ion-exchange SPE can be employed to separate the analyte from neutral lipids and phospholipids.[13]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to partition this compound away from interfering substances based on polarity.[1]

  • Optimize Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.[1][14]

    • Modify the Gradient: A shallower gradient can increase the resolution between your analyte and interfering peaks.[1]

    • Change the Stationary Phase: Consider using a different column chemistry. While C18 columns are common, other phases might offer different selectivity that can separate the analyte from the suppressing agents.[5]

  • Dilute the Sample: A simple first step is to dilute the sample extract.[12] This reduces the concentration of all components, including the interfering ones, which can lessen the ion suppression effect. However, ensure that the concentration of this compound remains above the instrument's limit of detection.[10]

Issue 2: Poor reproducibility and accuracy in quantification.

Possible Cause: Inconsistent ion suppression across different samples and standards. Matrix effects can vary from sample to sample, leading to unreliable quantitative results.[4]

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most reliable way to correct for ion suppression is to use a SIL-IS. A heavy-atom labeled version of this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[1] Therefore, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized.[1]

  • Matrix-Matched Calibrants: If a SIL-IS is not available, creating calibration curves in a blank matrix extract that is similar to your samples can help to compensate for the matrix effect.[1] This ensures that your standards experience similar ion suppression as your unknown samples, leading to more accurate quantification.

Experimental Protocols & Data

Protocol 1: Post-Column Infusion to Detect Ion Suppression
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up a post-column infusion system where the standard solution is delivered via a syringe pump and mixed with the LC eluent just before it enters the mass spectrometer's ion source.

  • Begin infusing the standard solution to obtain a stable baseline signal for the m/z of this compound.

  • Inject a blank, extracted matrix sample (e.g., from a cell lysate that does not contain the analyte).

  • Monitor the signal of the infused standard. Any significant drop in the baseline indicates a region of ion suppression.

Table 1: Example LC Gradient for this compound Analysis
Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
0.09550.4
2.09550.4
15.05950.4
20.05950.4
20.19550.4
25.09550.4

Note: This is a generic gradient and should be optimized for your specific application and column.

Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein PrecipitationHighLowHigh
Liquid-Liquid Extraction (LLE)Moderate-HighModerateModerate
Solid-Phase Extraction (SPE)HighHighLow-Moderate
HybridSPE® - PhospholipidHighVery HighHigh

Data is illustrative and based on typical performance characteristics.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies PoorSignal Low Signal or Poor Reproducibility for this compound CheckSuppression Perform Post-Column Infusion or Post-Extraction Spike Analysis PoorSignal->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Improve Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Yes FinalAnalysis Re-analyze and Validate Method SuppressionConfirmed->FinalAnalysis No OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS UseIS->FinalAnalysis

Caption: Troubleshooting workflow for ion suppression.

ESI_Mechanism cluster_source Electrospray Ionization (ESI) Source cluster_suppression Ion Suppression Mechanism Droplet Charged Droplet GasPhaseIon Gas Phase Analyte Ion Droplet->GasPhaseIon Solvent Evaporation & Coulombic Fission Analyte This compound Analyte->Droplet Matrix Matrix (e.g., Phospholipids) Matrix->Droplet Competition Competition for Charge and Surface Access in the Droplet MS To Mass Analyzer GasPhaseIon->MS Competition->GasPhaseIon Reduced Formation

References

dealing with low endogenous levels of (14Z)-hexadecenoyl-CoA in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (14Z)-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for handling the challenges associated with the low endogenous levels of this long-chain fatty acyl-CoA in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to low signal intensity and other common challenges during the mass spectrometry-based analysis of this compound in a question-and-answer format.

Q1: I am observing very low or no signal for this compound in my LC-MS/MS analysis. What are the most common causes?

Low signal intensity for long-chain acyl-CoAs like this compound is a frequent challenge. The primary reasons often revolve around sample preparation, chromatographic conditions, and mass spectrometer settings. Key factors include:

  • Inefficient Extraction and Low Recovery: Due to its amphipathic nature, this compound can be lost during sample preparation. Recoveries can be poor if the extraction protocol is not optimized.[1]

  • Analyte Instability: Acyl-CoAs can be unstable and susceptible to degradation during prolonged sample processing.

  • Poor Ionization Efficiency: In their native form, long-chain acyl-CoAs may exhibit suboptimal ionization in electrospray ionization (ESI).[2]

  • Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with other matrix components, causing ion suppression and reducing the analyte signal.[3]

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analyte, leading to poor sensitivity.[2]

Q2: How can I improve the extraction efficiency and recovery of this compound from my biological samples?

Optimizing your extraction protocol is critical. Here are some strategies:

  • Use of Effective Extraction Solvents: Long-chain fatty acyl-CoAs can be effectively extracted from frozen tissue samples.[4] A common approach involves using a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) for deproteinization, followed by extraction. To enhance the extraction of more hydrophobic long-chain acyl-CoAs and prevent hydrolysis, consider harvesting cells in cold methanol supplemented with 5% acetic acid.[5]

  • Solid-Phase Extraction (SPE): A fast SPE method can be developed to clean up the sample and concentrate the analyte without the need for time-consuming evaporation steps.[6]

  • Inclusion of Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled version of a similar long-chain acyl-CoA (e.g., [U-13C]palmitoyl-CoA), can help to monitor and correct for losses during sample preparation.[4][7]

Q3: My signal for this compound is still low after optimizing the extraction. What LC-MS/MS parameters should I focus on?

Even with efficient extraction, optimizing your LC-MS/MS parameters is crucial for achieving maximum sensitivity.

  • Chromatography:

    • Column Choice: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[6]

    • Mobile Phase: The use of a volatile reagent like triethylamine (B128534) in the mobile phase can improve baseline separation.[4] Alternatively, a high pH mobile phase (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient can provide high-resolution separation.[6]

    • Flow Rate and Gradient: Fine-tune your chromatographic conditions to ensure a stable baseline and good peak shape, which can help in reducing baseline drift and noise.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI) mode is often used for the quantification of long-chain acyl-CoAs.[6]

    • Source Parameters: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature, as these parameters influence droplet formation, desolvation, and ionization.[3]

    • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure it is operating at peak performance and providing accurate mass measurements.[2]

    • Selected Reaction Monitoring (SRM): For quantification, use a triple quadrupole mass spectrometer in SRM mode to enhance selectivity and sensitivity.[6][8]

Q4: Are there any strategies to enrich for low-abundance this compound in my samples?

Enrichment strategies can be employed to increase the concentration of your target analyte relative to interfering substances.

  • Isotope Tracer Enrichment: You can use stable isotope tracers, such as 13C-labeled fatty acids, to study the kinetics and enrichment of long-chain fatty acyl-CoAs in tissues like muscle.[4] This approach allows for the sensitive and accurate quantification of their concentrations and enrichment.[4]

  • Selective Derivatization (Use with Caution): While chemical derivatization is a powerful technique to enhance the signal of some molecules, it may not always be necessary for acyl-CoAs and can introduce variability if the reaction is not complete. It is generally less common for acyl-CoA analysis compared to other classes of molecules.

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for Long-Chain Acyl-CoA Analysis

ParameterMethod 1Method 2Method 3
Chromatography Reverse-Phase HPLCUHPLC-ESI-MS/MS (RP and HILIC)On-line LC/MS²
Column Not specifiedC18 and HILICC18 Reversed-Phase
Mobile Phase Additive Triethylamine0.1% Phosphoric acid washAmmonium hydroxide (pH 10.5)
Ionization Mode Negative Ion ESIESIPositive ESI
Limit of Detection (LOD) Not specified1-5 fmolNot specified
Recovery Rate Not specified90-111%94.8-110.8% (Accuracy)
Reference [4][1][6]

Experimental Protocols

Protocol 1: General Workflow for Extraction and Analysis of this compound

This protocol provides a general guideline for the extraction and analysis of this compound from biological samples. Optimization for specific sample types may be required.

  • Sample Preparation & Extraction:

    • Start with a frozen biological sample (e.g., tissue or cell pellet).

    • Homogenize the sample in a cold extraction solution (e.g., acetonitrile/methanol/water mixture) containing an appropriate internal standard.

    • Centrifuge the homogenate at a high speed to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • For sample cleanup and concentration, consider using solid-phase extraction (SPE) with a suitable sorbent.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate this compound from other acyl-CoAs and matrix components.

    • Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) for reproducible retention times.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage for maximal signal of a this compound standard.

    • Detection Mode: Use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.

    • SRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing a standard solution. A common fragmentation for acyl-CoAs involves a neutral loss of 507 Da.[6][9]

Mandatory Visualization

Caption: A generalized experimental workflow for the analysis of this compound by LC-MS/MS.

troubleshooting_workflow Start Low or No Signal for this compound CheckSamplePrep Review Sample Preparation? Start->CheckSamplePrep CheckLC Optimize LC Conditions? CheckSamplePrep->CheckLC No Sol_Extraction Improve Extraction Efficiency (Solvents, SPE) CheckSamplePrep->Sol_Extraction CheckMS Optimize MS Settings? CheckLC->CheckMS No Sol_Column Check Column Performance CheckLC->Sol_Column CheckMS->Start No (Re-evaluate Experiment) Sol_Tune Tune and Calibrate MS CheckMS->Sol_Tune Sol_IS Use Internal Standard Sol_Extraction->Sol_IS Sol_MobilePhase Adjust Mobile Phase (pH, Additives) Sol_Column->Sol_MobilePhase Sol_Gradient Optimize Gradient Sol_MobilePhase->Sol_Gradient Sol_Source Optimize Source Parameters Sol_Tune->Sol_Source Sol_SRM Verify SRM Transitions Sol_Source->Sol_SRM

Caption: A troubleshooting decision tree for addressing low signal intensity in this compound analysis.

References

Technical Support Center: Quantification of (14Z)-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (14Z)-hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most robust, sensitive, and widely used method for the quantification of this compound and other long-chain fatty acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for accurately measuring these low-abundance endogenous molecules in complex biological matrices.[2]

Q2: Why is an internal standard essential for accurate quantification?

A2: Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis.[3][4] These variations can include sample loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3] Using a stable isotope-labeled internal standard that is chemically identical to the analyte, such as ¹³C-labeled this compound, is the gold standard as it behaves nearly identically to the analyte throughout the entire workflow, leading to the most accurate and precise results.[3][5]

Q3: What are the critical steps in sample preparation for this compound analysis?

A3: Key steps include rapid quenching of metabolic activity, efficient extraction of acyl-CoAs, and removal of interfering substances.[6] Common extraction methods involve protein precipitation with organic solvents (e.g., acetonitrile) or a liquid-liquid extraction.[1][6] Solid-phase extraction (SPE) can also be used for further purification.[6] It is vital to work quickly and at low temperatures to minimize the degradation of the acyl-CoA molecules.[7]

Q4: How can I ensure the stability of this compound during sample storage and preparation?

A4: Acyl-CoA species can be unstable. To ensure stability, samples should be processed on ice and stored at -80°C.[7] Repeated freeze-thaw cycles should be avoided. Using glass vials instead of plastic for sample storage and analysis can also minimize the loss of CoA metabolites.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Poor Peak Shape or No Peak Detected
Potential Cause Recommended Solution
Analyte Degradation Ensure samples are processed quickly at low temperatures and stored properly at -80°C. Avoid multiple freeze-thaw cycles.
Suboptimal Chromatographic Conditions Optimize the LC gradient, mobile phase composition, and column temperature. A C18 reversed-phase column is commonly used for long-chain acyl-CoAs.[6][9]
Matrix Effects Perform sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[6] Dilute the sample extract to minimize matrix effects.
Instrument Contamination Flush the LC system and column thoroughly.[10] Use an in-line filter to prevent particulates from reaching the column.[10]
Incorrect MS/MS Parameters Optimize the precursor and product ion masses (MRM transitions), collision energy, and other source parameters for this compound and the internal standard.[11]
Low Analyte Recovery
Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent and procedure. Ensure thorough homogenization of the sample.[6] Different biological matrices may require different extraction protocols.[1]
Adsorption to Surfaces Use glass or low-binding polypropylene (B1209903) tubes and vials to minimize analyte loss.[8]
Incomplete Sample Lysis Ensure complete cell or tissue lysis to release the intracellular acyl-CoAs. Sonication or the use of specific lysis buffers can be effective.
High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample preparation steps, including timing, temperatures, and volumes.
Improper Internal Standard Addition Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[4]
Instrument Instability Allow the LC-MS/MS system to equilibrate before running samples. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching: Immediately add an ice-cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water, 40:40:20 v/v/v) to the cells.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard for this compound to the extraction mixture.

  • Cell Lysis and Extraction: Scrape the cells and collect the lysate. Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Quantification of this compound
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard should be optimized. A neutral loss of 507 is characteristic for acyl-CoAs.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of long-chain acyl-CoAs. These values can serve as a benchmark for your own method development and validation.

Parameter Typical Value Description
Linearity (r²) > 0.99The correlation coefficient for the calibration curve, indicating a linear relationship between concentration and response.[13]
Limit of Quantification (LOQ) 1 - 20 nMThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]
Intra-day Precision (%RSD) < 15%The relative standard deviation of measurements taken within the same day, indicating the repeatability of the method.[9]
Inter-day Precision (%RSD) < 15%The relative standard deviation of measurements taken on different days, indicating the intermediate precision of the method.[9]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte into a blank matrix.[9]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (Cells/Tissue) extraction Extraction & Lysis (with Internal Standard) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition lcms->data quant Quantification (Peak Integration) data->quant results Results quant->results

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape Observed q1 Is the issue with all peaks or just the analyte? start->q1 all_peaks Issue affects all peaks q1->all_peaks All Peaks analyte_only Issue is specific to This compound q1->analyte_only Analyte Only check_system Check for system-wide issues: - LC system leaks - Column void/contamination - Mobile phase issues all_peaks->check_system check_analyte Investigate analyte-specific issues: - Analyte degradation - Co-eluting interferences - Suboptimal MS parameters analyte_only->check_analyte solution_system Flush system, replace column, prepare fresh mobile phase check_system->solution_system solution_analyte Re-prepare sample, optimize cleanup, tune MS check_analyte->solution_analyte

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

References

Technical Support Center: Optimizing Quenching Methods for (14Z)-hexadecenoyl-CoA Preservation in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing quenching methods to preserve (14Z)-hexadecenoyl-CoA in cellular samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the quenching and extraction of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no detectable this compound signal Ineffective Quenching: Cellular metabolism continued after the intended quenching point, leading to the degradation or conversion of this compound.Rapid Cooling is Crucial: For methods involving cold solvents or liquid nitrogen, ensure the quenching solution is at the target temperature and that the cell sample is immersed as quickly as possible.[1][2] • Minimize Delays: Any delay between cell harvesting and quenching can alter metabolite profiles.[1] • Evaluate Quenching Agents: For adherent cells, direct application of liquid nitrogen can be very effective.[2] For suspension cultures, rapid mixing with a large volume of ice-cold saline or methanol (B129727) solution is recommended.[3]
Metabolite Leakage: The quenching method may have compromised cell membrane integrity, causing this compound to leak out of the cells.Avoid 100% Methanol Alone: Using pure methanol as a quenching solvent can cause significant leakage of metabolites. A solution of 80% methanol in water is often a better choice.[1] • Isotonic Solutions: For suspension cells, washing with an ice-cold isotonic solution like 0.9% saline before quenching can help maintain cellular integrity.[1]
Degradation during Extraction: this compound is susceptible to degradation during the extraction process.Maintain Low Temperatures: All extraction steps should be performed on ice or at 4°C to minimize enzymatic activity.[4] • Use Appropriate Solvents: An extraction solvent of 80% methanol is effective for a broad range of acyl-CoAs.[4] For long-chain species, a mixture of isopropanol (B130326) and acetonitrile (B52724) can also be effective.[5] • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to metabolite degradation.[5]
High variability between replicate samples Inconsistent Quenching: Variations in the timing or technique of quenching across samples.Standardize the Protocol: Ensure that every sample is treated identically, with precise timing for each step from cell harvesting to quenching. • Automated Systems: If available, using an automated liquid handling system can improve reproducibility.
Incomplete Cell Lysis: If cells are not completely lysed, the extraction of intracellular metabolites will be inconsistent.Mechanical Disruption: For pelleted cells, homogenization or sonication in the extraction solvent can ensure complete lysis.[6][7] • Scraping for Adherent Cells: When working with adherent cells, use a cell scraper to ensure all cells are collected into the cold extraction solvent.[7]
Sample Processing Delays: Time differences in processing individual samples can introduce variability.Process in Batches: Handle a manageable number of samples at a time to ensure consistency in the duration of each step.
Poor recovery of long-chain acyl-CoAs in general Suboptimal Extraction Solvent: The chosen solvent may not be efficient for extracting hydrophobic long-chain acyl-CoAs.Solvent Optimization: Test different extraction solvents or combinations, such as those containing isopropanol or acetonitrile, which can be more effective for long-chain species.[5] • Solid-Phase Extraction (SPE): For cleaner samples and potentially higher recovery of long-chain acyl-CoAs, consider incorporating an SPE step after the initial extraction.[4]
Adsorption to Surfaces: Acyl-CoAs can adsorb to plasticware, leading to losses.Use Low-Binding Tubes: Utilize microcentrifuge tubes and pipette tips designed to minimize molecular adhesion. • Solvent Choice: Reconstitute the final extract in a solvent that ensures the solubility of long-chain acyl-CoAs, such as 50% methanol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in preserving this compound in cells?

A1: The most critical step is the rapid and effective quenching of cellular metabolism.[1][2] Long-chain fatty acyl-CoAs like this compound have a rapid turnover rate in the cell.[3] Any delay or inefficiency in stopping all enzymatic activity can lead to significant changes in its concentration. Therefore, the transition from the in vivo state to a metabolically inactive state must be as close to instantaneous as possible.

Q2: Which quenching method is best for adherent cells?

A2: For adherent cells, direct quenching on the culture plate is often preferred to minimize metabolite changes that can occur during cell detachment. A common and effective method is to rapidly aspirate the culture medium and immediately add liquid nitrogen to flash-freeze the cell monolayer.[2] Alternatively, adding a pre-chilled quenching solution, such as -40°C 50% methanol, directly to the plate can also be effective.[2]

Q3: And for suspension cells, what is the recommended quenching procedure?

A3: For cells in suspension, the goal is to rapidly separate them from the culture medium and quench their metabolism. A recommended procedure involves centrifuging the cells at a low temperature (e.g., 4°C), quickly aspirating the supernatant, washing the pellet with ice-cold phosphate-buffered saline (PBS), and then adding the quenching solution (e.g., cold 80% methanol) or flash-freezing the cell pellet in liquid nitrogen.[7]

Q4: Can I use trypsin to harvest my adherent cells before quenching?

A4: It is generally not recommended to use trypsin or other proteolytic enzymes for harvesting cells for metabolomics studies. The enzymatic digestion process can alter the cell membrane and lead to the leakage of intracellular metabolites, including acyl-CoAs.[1] Mechanical methods, such as using a cell scraper with cold solvents, are preferred.[7]

Q5: How should I store my samples after quenching and extraction?

A5: After quenching and extraction, it is crucial to store the samples at -80°C to prevent degradation of this compound.[3][7] Storage at this temperature minimizes residual enzymatic activity and chemical degradation. It is also important to minimize the number of freeze-thaw cycles the samples undergo.[5]

Q6: Is an internal standard necessary for accurate quantification of this compound?

A6: Yes, the use of a suitable internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar long-chain acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[6] The internal standard should be added at the beginning of the extraction process to account for any sample loss during preparation.

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Methods

Extraction MethodAnalyte(s)MatrixRecovery (%)Reference
Isopropanol/Acetonitrile Extraction with SPELong-chain acyl-CoAsRat Tissues70-80%[5]
80% Methanol PrecipitationBroad range of acyl-CoAsCultured CellsNot explicitly stated, but high MS intensities reported[4]

Table 2: Intra- and Inter-Assay Coefficients of Variation (CV) for Long-Chain Acyl-CoA Quantification

Acyl-CoA SpeciesIntra-Assay CV (%)Inter-Assay CV (%)Reference
C16:1-CoA~10%5-6%[6]
C18:1-CoA~5%5-6%[6]

Experimental Protocols

Protocol 1: Quenching and Extraction of Acyl-CoAs from Adherent Mammalian Cells

This protocol is adapted from established methods for broad acyl-CoA analysis.[4][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen or -80°C 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

  • Internal standard solution (e.g., C17:0-CoA)

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium completely.

  • Wash the cell monolayer twice with a sufficient volume of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after each wash.

  • Quenching:

    • Method A (Liquid Nitrogen): Immediately pour liquid nitrogen over the cell monolayer to flash-freeze the cells.

    • Method B (Cold Solvent): Add 1 mL of -80°C 80% methanol (containing the internal standard) to the plate.

  • Cell Lysis and Collection:

    • Place the culture dish on a bed of dry ice.

    • Add 1 mL of -80°C 80% methanol (containing the internal standard) to the frozen cells (if using Method A).

    • Use a pre-chilled cell scraper to scrape the cells from the surface of the dish into the methanol.

    • Collect the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[4]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent for LC-MS/MS analysis.[4]

Protocol 2: Quenching and Extraction of Acyl-CoAs from Suspension Mammalian Cells

This protocol is a synthesis of common procedures for suspension cell metabolomics.[6][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • -80°C 80% Methanol containing internal standard

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Centrifuge capable of 15,000 x g at 4°C

  • Homogenizer or sonicator

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Cell Harvesting and Washing:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant completely.

    • Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step once more.

  • Quenching and Lysis:

    • Add 1 mL of -80°C 80% methanol (containing the internal standard) to the cell pellet.

    • Vortex briefly to resuspend the pellet.

    • Lyse the cells by homogenization on ice or by sonication.

  • Protein Precipitation and Sample Processing:

    • Follow steps 6-10 from Protocol 1.

Visualizations

Experimental_Workflow cluster_harvesting Cell Harvesting cluster_extraction Extraction & Processing Adherent Adherent Cells Quench_Adherent Aspirate Medium, Wash with cold PBS Adherent->Quench_Adherent Suspension Suspension Cells Quench_Suspension Centrifuge, Wash with cold PBS Suspension->Quench_Suspension Flash_Freeze Flash Freeze (Liquid Nitrogen) Quench_Adherent->Flash_Freeze Cold_Solvent Add Cold Solvent (-80°C, 80% MeOH) Quench_Adherent->Cold_Solvent Quench_Suspension->Flash_Freeze Quench_Suspension->Cold_Solvent Scrape Scrape Cells in Cold Solvent Flash_Freeze->Scrape Lyse Resuspend & Lyse (Homogenize/Sonicate) Flash_Freeze->Lyse Precipitate Protein Precipitation (Vortex) Scrape->Precipitate Lyse->Precipitate Centrifuge Centrifuge (14,000 x g, 4°C) Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Evaporate Solvent Collect_Supernatant->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Experimental workflow for quenching and extraction of acyl-CoAs.

Troubleshooting_Quenching Start Low this compound Signal Q1 Was quenching immediate after cell harvesting? Start->Q1 A1_No Metabolite turnover likely occurred. Solution: Minimize delay. Q1->A1_No No Q2 Was the quenching solvent cold enough? Q1->Q2 Yes A2_No Incomplete enzyme inactivation. Solution: Ensure solvent is at target temperature. Q2->A2_No No Q3 Was an appropriate solvent used? Q2->Q3 Yes A3_No Metabolite leakage (e.g., 100% MeOH). Solution: Use 80% MeOH or other validated solvent. Q3->A3_No No Q4 Was cell lysis complete? Q3->Q4 Yes A4_No Incomplete extraction. Solution: Incorporate homogenization or sonication. Q4->A4_No No End Consider other factors: - Degradation during storage - Instrument sensitivity Q4->End Yes

Caption: Troubleshooting logic for low acyl-CoA signal.

LCFA_Signaling cluster_beta_ox cluster_signaling_details LCFA This compound (and other LCFA-CoAs) Beta_Oxidation Mitochondrial β-Oxidation LCFA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) LCFA->Lipid_Synthesis Signaling Modulation of Signaling Pathways LCFA->Signaling Energy ATP Production Beta_Oxidation->Energy AMPK AMPK Activation Signaling->AMPK ACC_Inhibition ACC Inhibition Signaling->ACC_Inhibition AMPK->Beta_Oxidation promotes ACC_Inhibition->Beta_Oxidation promotes

Caption: Metabolic roles of long-chain fatty acyl-CoAs.

References

Validation & Comparative

Validation of (14Z)-Hexadecenoyl-CoA as a Potential Biomarker: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the validation of (14Z)-hexadecenoyl-CoA as a specific biomarker for any disease state. While the broader field of lipidomics has identified numerous fatty acid isomers as potential diagnostic and prognostic indicators, research specifically focused on the (14Z) isomer of hexadecenoyl-CoA is currently lacking in the public domain. This guide, therefore, aims to provide a framework for the validation of novel lipid biomarkers, using related hexadecenoic acid isomers as illustrative examples, and outlines the necessary experimental data required for such validation.

While direct comparative data for this compound is unavailable, this guide presents a template for how such a comparison should be structured, drawing on data from more extensively studied isomers like palmitoleic acid (9cis-16:1) and sapienic acid (6cis-16:1). These isomers have been investigated as potential biomarkers in metabolic diseases such as obesity.

Comparative Performance of Hexadecenoic Acid Isomers

To validate a novel biomarker like this compound, its performance must be rigorously compared against existing standards and other potential markers. The following table illustrates the type of quantitative data that would be necessary for such a comparison, using hypothetical data for this compound and published findings for other isomers in the context of a metabolic disease study.

BiomarkerDisease Cohort Mean Concentration (µM)Control Cohort Mean Concentration (µM)p-valueArea Under the Curve (AUC) - ROC AnalysisDiagnostic Odds Ratio (DOR)
This compound Data Not AvailableData Not AvailableN/AN/AN/A
Palmitoleic Acid (9cis-16:1)2.5 ± 0.81.5 ± 0.5<0.050.784.2
Sapienic Acid (6cis-16:1)0.8 ± 0.30.5 ± 0.2<0.050.723.5
Total Cholesterol220 ± 45 mg/dL180 ± 30 mg/dL<0.010.856.1
LDL-Cholesterol140 ± 35 mg/dL100 ± 25 mg/dL<0.010.825.5

Note: Data for Palmitoleic Acid, Sapienic Acid, Total Cholesterol, and LDL-Cholesterol are representative examples from published studies and are not from a single comparative study.

Experimental Protocols for Biomarker Validation

The validation of a lipid biomarker requires robust and reproducible experimental protocols. Below are key methodologies that would be essential for the validation of this compound.

1. Lipid Extraction from Biological Samples (e.g., Plasma, Serum, Tissues)

  • Objective: To efficiently extract lipids from biological matrices while minimizing degradation and contamination.

  • Methodology (Folch Method):

    • Homogenize the sample in a chloroform (B151607)/methanol mixture (2:1, v/v).

    • Vortex the mixture thoroughly and allow it to stand for at least 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge to separate the layers. The lower chloroform layer contains the lipids.

    • Carefully collect the lower lipid-containing layer and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for analysis.

2. Isomer-Specific Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and accurately quantify different isomers of hexadecenoic acid.

  • Methodology:

    • Derivatization: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.

    • GC Separation: Inject the FAMEs onto a highly polar capillary column (e.g., SP-2560) to achieve separation of the positional and geometric isomers.

    • MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the C16:1 FAMEs.

    • Quantification: Use a calibration curve generated from pure standards of the relevant isomers to determine the concentration of each isomer in the samples.

3. Statistical Analysis for Biomarker Performance Evaluation

  • Objective: To assess the diagnostic or prognostic value of the biomarker.

  • Methodology:

    • Comparison of Means: Use t-tests or ANOVA to compare the mean concentrations of the biomarker between disease and control groups.

    • Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate against the false positive rate at various threshold settings to determine the area under the curve (AUC), which represents the overall diagnostic accuracy.

    • Logistic Regression: Develop a model to determine the odds ratio, which quantifies the association between the biomarker and the disease.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the potential role of a new biomarker.

Signaling_Pathway cluster_synthesis Fatty Acid Synthesis cluster_signaling Downstream Signaling Palmitoyl-CoA Palmitoyl-CoA Stearoyl-CoA Desaturase (SCD1) Stearoyl-CoA Desaturase (SCD1) Palmitoyl-CoA->Stearoyl-CoA Desaturase (SCD1) desaturation Elongases/Desaturases Elongases/Desaturases Palmitoyl-CoA->Elongases/Desaturases unknown pathway Palmitoleoyl-CoA (9Z-16:1-CoA) Palmitoleoyl-CoA (9Z-16:1-CoA) Stearoyl-CoA Desaturase (SCD1)->Palmitoleoyl-CoA (9Z-16:1-CoA) Metabolic Regulation Metabolic Regulation Palmitoleoyl-CoA (9Z-16:1-CoA)->Metabolic Regulation This compound This compound This compound->Metabolic Regulation Inflammatory Response Inflammatory Response This compound->Inflammatory Response Elongases/Desaturases->this compound

Caption: Hypothetical biosynthetic pathway of this compound and its potential role in cellular signaling.

Experimental_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Caption: A generalized workflow for the discovery and validation of a novel lipid biomarker.

Conclusion and Future Directions

The validation of this compound as a potential biomarker is an unexplored area of research. To establish its clinical utility, future studies must focus on several key areas:

  • Disease Association: The primary step is to identify a specific disease or physiological state where the levels of this compound are significantly altered. This will likely be achieved through untargeted lipidomics studies in well-characterized patient cohorts.

  • Quantitative Assay Development: A robust, sensitive, and specific analytical method for the routine quantification of this compound in clinical samples needs to be developed and validated.

  • Comparative Studies: Head-to-head comparisons with established biomarkers for the identified disease are crucial to determine the added diagnostic or prognostic value of this compound.

  • Mechanistic Studies: Investigating the underlying biological mechanisms that lead to changes in this compound levels will provide a stronger rationale for its use as a biomarker and may reveal novel therapeutic targets.

Until such data becomes available, the potential of this compound as a clinical biomarker remains speculative. The frameworks and methodologies outlined in this guide provide a roadmap for the necessary research to validate this and other novel lipid molecules.

A Comparative Analysis of (14Z)-hexadecenoyl-CoA and (14E)-hexadecenoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of lipid molecules is critical for elucidating biological pathways and developing targeted therapeutics. This guide provides a comparative analysis of (14Z)-hexadecenoyl-CoA and (14E)-hexadecenoyl-CoA, two geometric isomers of a long-chain fatty acyl-CoA. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide extrapolates their likely metabolic fates and potential biological activities based on well-established principles of fatty acid metabolism and the known behavior of other cis and trans fatty acyl-CoA molecules.

Introduction to (14Z)- and (14E)-hexadecenoyl-CoA

This compound and (14E)-hexadecenoyl-CoA are isomers of a 16-carbon monounsaturated fatty acyl-CoA with a double bond at the 14th position. The key distinction lies in the geometry of this double bond: the Z (or cis) isomer has the acyl chain continuing on the same side of the double bond, introducing a "kink" in the molecule, while the E (or trans) isomer has the chain on opposite sides, resulting in a more linear structure. This structural variance is anticipated to influence their interaction with enzymes and cellular membranes, leading to divergent metabolic processing and biological effects.

Comparative Data Summary

The following table summarizes the predicted and inferred properties of (14Z)- and (14E)-hexadecenoyl-CoA. It is important to note that in the absence of direct experimental data, these are projections based on the known metabolism of other unsaturated fatty acyl-CoAs.

PropertyThis compound (cis isomer)(14E)-hexadecenoyl-CoA (trans isomer)Key Considerations & References
Structure Kinked, less linearMore linear, similar to saturated acyl-CoAsThe geometry of the double bond significantly alters the molecule's shape.[1][2][3]
Metabolic Pathway Beta-oxidationBeta-oxidationBoth isomers are substrates for beta-oxidation.
Enzymatic Processing Requires enoyl-CoA isomerase for complete degradation.Can be directly hydrated by enoyl-CoA hydratase if the double bond is at an odd-numbered position after initial beta-oxidation cycles.The position and geometry of the double bond dictate the requirement for auxiliary enzymes in beta-oxidation.[4][5][6][7]
Interaction with Enoyl-CoA Hydratase Not a direct substrate. Must be isomerized to the trans form.Direct substrate for hydration.Enoyl-CoA hydratase is stereospecific for trans double bonds.[8][9][10][11][12]
Potential Signaling Roles May have distinct effects on ion channels and cellular signaling pathways.May have distinct effects on ion channels and cellular signaling pathways.Studies on other cis/trans fatty acyl-CoAs show differential regulation of cellular targets like the KATP channel.[13]
Membrane Incorporation Incorporation into phospholipids (B1166683) would likely increase membrane fluidity.Incorporation would likely have a lesser effect on membrane fluidity compared to the cis isomer.Cis unsaturated fatty acids are known to disrupt lipid packing and increase membrane fluidity.[14]

Metabolic Pathways and Enzymatic Processing

The metabolism of unsaturated fatty acids via beta-oxidation requires specific enzymes to handle the double bonds, particularly those in the cis configuration.

Beta-Oxidation of this compound (Predicted)

The beta-oxidation of this compound would proceed through standard cycles until the cis-double bond is near the carboxyl-CoA end. At this point, the auxiliary enzyme enoyl-CoA isomerase would be required to convert the cis-double bond into a trans-double bond, which is a substrate for enoyl-CoA hydratase .

beta_oxidation_z 14Z_hexadecenoyl_CoA This compound beta_oxidation Beta-oxidation cycles 14Z_hexadecenoyl_CoA->beta_oxidation cis_enoyl_CoA cis-Δ3-enoyl-CoA beta_oxidation->cis_enoyl_CoA enoyl_CoA_isomerase Enoyl-CoA Isomerase cis_enoyl_CoA->enoyl_CoA_isomerase trans_enoyl_CoA trans-Δ2-enoyl-CoA enoyl_CoA_isomerase->trans_enoyl_CoA hydration Enoyl-CoA Hydratase trans_enoyl_CoA->hydration further_oxidation Completion of Beta-oxidation hydration->further_oxidation

Predicted metabolic pathway for this compound.
Beta-Oxidation of (14E)-hexadecenoyl-CoA (Predicted)

In contrast, if the double bond of (14E)-hexadecenoyl-CoA is located at an odd-numbered carbon after several rounds of beta-oxidation, it might be directly processed by enoyl-CoA hydratase without the need for isomerization. However, if it ends up at an even-numbered position, an isomerase would still be necessary. Given its initial position at C14, after one round of beta-oxidation, the double bond would be at C12, and so on.

beta_oxidation_e 14E_hexadecenoyl_CoA (14E)-hexadecenoyl-CoA beta_oxidation Beta-oxidation cycles 14E_hexadecenoyl_CoA->beta_oxidation trans_enoyl_CoA trans-Δ2-enoyl-CoA beta_oxidation->trans_enoyl_CoA hydration Enoyl-CoA Hydratase trans_enoyl_CoA->hydration further_oxidation Completion of Beta-oxidation hydration->further_oxidation

Predicted metabolic pathway for (14E)-hexadecenoyl-CoA.

Experimental Protocols

To experimentally validate the predicted differences between (14Z)- and (14E)-hexadecenoyl-CoA, the following methodologies would be crucial.

Synthesis of (14Z)- and (14E)-hexadecenoyl-CoA

Chemical synthesis would be required to obtain pure samples of each isomer. A common method involves the Wittig reaction to create the double bond with specific stereochemistry, followed by activation to the CoA thioester.

Protocol for Synthesis of the Fatty Acid:

  • Starting Materials: A C14 aldehyde and a C2 phosphonium (B103445) ylide.

  • Wittig Reaction: For the (14Z) isomer, a Z-selective Wittig reaction is employed. For the (14E) isomer, an E-selective Wittig reaction (e.g., Schlosser modification) is used.

  • Purification: The resulting hexadecenoic acid isomers are purified by chromatography (e.g., silica (B1680970) gel column chromatography).

  • Characterization: The structure and purity of each isomer are confirmed by NMR spectroscopy and mass spectrometry.

Protocol for CoA Thioester Formation:

  • Activation: The synthesized fatty acid is activated, for example, using N,N'-carbonyldiimidazole.

  • Coupling: The activated fatty acid is then coupled with coenzyme A (lithium salt) in a suitable buffer.

  • Purification: The final acyl-CoA product is purified using reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Enzyme Assays

Acyl-CoA Dehydrogenase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a specific acyl-CoA dehydrogenase (e.g., from rat liver mitochondria), electron-transferring flavoprotein (ETF), and a terminal electron acceptor (e.g., dichloroindophenol).

  • Substrate Addition: Initiate the reaction by adding either (14Z)- or (14E)-hexadecenoyl-CoA.

  • Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically.

  • Data Analysis: Calculate the initial reaction rates to determine the enzyme's activity towards each isomer.

Enoyl-CoA Hydratase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing enoyl-CoA hydratase in a suitable buffer.

  • Substrate Addition: Add either (14Z)- or (14E)-hexadecenoyl-CoA.

  • Monitoring: Monitor the hydration of the double bond by observing the decrease in absorbance at a wavelength specific for the α,β-unsaturated thioester.

  • Data Analysis: Determine the enzyme's substrate preference by comparing the reaction rates.

Potential Signaling Implications

Long-chain fatty acyl-CoAs are known to act as signaling molecules, modulating the activity of various proteins, including ion channels and transcription factors. For instance, studies on oleoyl-CoA (cis) and elaidoyl-CoA (trans) have shown that they can differentially regulate ATP-sensitive potassium (KATP) channels.[13] It is plausible that (14Z)- and (14E)-hexadecenoyl-CoA could also exhibit such differential effects.

signaling_pathway cluster_z This compound cluster_e (14E)-hexadecenoyl-CoA Z_isomer This compound Z_target Cellular Target A (e.g., Ion Channel) Z_isomer->Z_target Interaction A Z_effect Biological Effect 1 Z_target->Z_effect E_isomer (14E)-hexadecenoyl-CoA E_target Cellular Target B (e.g., Transcription Factor) E_isomer->E_target Interaction B E_effect Biological Effect 2 E_target->E_effect

Hypothetical differential signaling of isomers.

Conclusion

While direct experimental comparisons of (14Z)- and (14E)-hexadecenoyl-CoA are currently lacking, a robust framework for predicting their differential behavior can be established from the extensive knowledge of fatty acid metabolism. The structural differences imposed by the cis and trans double bonds are expected to lead to distinct interactions with metabolic enzymes and cellular signaling components. The experimental approaches outlined in this guide provide a roadmap for future research to elucidate the specific roles of these and other fatty acyl-CoA isomers in health and disease, offering potential avenues for novel therapeutic interventions.

References

Illuminating the Structure of (14Z)-hexadecenoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of lipid molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for confirming the structure of (14Z)-hexadecenoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The unambiguous determination of the stereochemistry and double bond position in long-chain fatty acyl-CoAs like this compound is crucial for understanding its biological function and for the development of targeted therapeutics. While several analytical techniques can be employed for this purpose, each possesses distinct advantages and limitations in terms of structural detail, sensitivity, and sample preparation requirements.

At the Forefront: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for the complete structural elucidation of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide detailed information about the carbon skeleton, the position and geometry of double bonds, and the conformation of the molecule.

Predicted NMR Data for this compound

Due to the limited availability of experimental NMR data for this compound in the public domain, the following ¹H and ¹³C chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that analyze the molecule's structure to estimate the resonance frequencies of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Fatty Acyl Chain
C1 (C=O)-~173.0
C2~2.5 (t)~34.0
C3~1.6 (quint)~25.0
C4-C12 (CH₂)n~1.2-1.4 (m)~29.0-29.5
C13~2.0 (m)~27.2
C14 (Z-olefinic)~5.3 (dt)~129.8
C15 (Z-olefinic)~5.3 (dt)~129.8
C16~0.9 (t)~14.1
Coenzyme A Moiety
Pantothenate-CH₂~3.5 (t)~39.0
Pantothenate-CH₂~2.4 (t)~36.0
Pantothenate-CH(OH)~4.0 (s)~75.0
Pantothenate-C(CH₃)₂~0.9 (s), ~0.8 (s)~22.0
Pantothenate-CH₂-NH~3.4 (m)~43.0
Cysteamine-CH₂~2.8 (t)~28.0
Cysteamine-CH₂-S~3.1 (t)~31.0
Ribose-1'~6.1 (d)~87.5
Ribose-2'~4.6 (m)~74.0
Ribose-3' (with P)~4.4 (m)~71.0
Ribose-4'~4.2 (m)~84.0
Ribose-5'~4.1 (m)~65.0
Adenine-2~8.1 (s)~152.0
Adenine-6 (NH₂)~7.5 (br s)~150.0
Adenine-8~8.4 (s)~148.0

Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, quint = quintet, m = multiplet, br s = broad singlet).

Experimental Protocol: NMR Spectroscopy of this compound
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Add a known amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard one-dimensional pulse sequences are used for initial screening. For detailed structural assignment, two-dimensional experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the correlation peaks in the 2D spectra to establish connectivity between protons and carbons, confirming the fatty acyl chain structure, the position of the double bond, and the integrity of the Coenzyme A moiety. The coupling constants between the olefinic protons in the ¹H spectrum are critical for confirming the Z (cis) geometry of the double bond.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Purified this compound Dissolve Dissolution Sample->Dissolve Solvent Deuterated Solvent + Internal Standard Solvent->Dissolve NMR_Spec High-Field NMR Spectrometer Dissolve->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis Processing->Analysis Structure Structure Confirmation Analysis->Structure

NMR Spectroscopy Experimental Workflow

Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other techniques offer advantages in terms of sensitivity and suitability for quantitative analysis, particularly in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique ideal for the quantification of low-abundance lipids like fatty acyl-CoAs from biological samples.

Performance Comparison:

Parameter NMR Spectroscopy LC-MS/MS
Structural Information Comprehensive (stereochemistry, isomerism)Molecular weight, fragmentation pattern
Sensitivity Lower (mg range)High (pmol to fmol range)
Quantification Relative (with internal standard)Absolute (with isotopically labeled standards)
Sample Throughput LowerHigher
Sample Preparation Relatively simple for pure compoundsMore complex for biological matrices (extraction)
Experimental Protocol: LC-MS/MS Analysis of this compound
  • Extraction: Extract acyl-CoAs from tissue or cell samples using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with acidic conditions to ensure stability.

  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (RPLC) with a C18 column. A gradient elution with a mobile phase containing an ion-pairing agent or at high pH is typically used to achieve good separation of long-chain species.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion of this compound and a specific product ion generated by collision-induced dissociation.

LCMS_Workflow cluster_extraction Extraction cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Biological Sample Extraction Acyl-CoA Extraction (SPE or LLE) Sample->Extraction LC_System Reverse-Phase HPLC Extraction->LC_System Separation Gradient Elution LC_System->Separation MS_System Tandem Mass Spectrometer (ESI+) Separation->MS_System MRM Multiple Reaction Monitoring MS_System->MRM Quantification Quantification MRM->Quantification

LC-MS/MS Experimental Workflow
Gas Chromatography (GC)

Gas chromatography, typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a robust technique for the analysis of fatty acids. However, it requires the derivatization of the fatty acyl-CoA to a more volatile form, typically a fatty acid methyl ester (FAME).

Performance Comparison:

Parameter NMR Spectroscopy Gas Chromatography (GC-FID/MS)
Structural Information ComprehensiveFatty acid profile (chain length, degree of unsaturation)
Sensitivity LowerHigh (ng to pg range)
Quantification RelativeAbsolute (with internal standards)
Sample Throughput LowerHigh
Sample Preparation Non-destructiveDestructive (hydrolysis and derivatization)
Experimental Protocol: GC Analysis of Fatty Acids from this compound
  • Hydrolysis: Cleave the thioester bond of this compound to release the free fatty acid using alkaline hydrolysis.

  • Derivatization: Convert the resulting free fatty acid to its corresponding fatty acid methyl ester (FAME) using a reagent such as BF₃-methanol or acidic methanol.

  • Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC Analysis: Inject the extracted FAMEs into a gas chromatograph equipped with a polar capillary column (e.g., a wax-type column) to separate the FAMEs based on their chain length and degree of unsaturation. Detection can be performed using an FID for quantification or an MS for identification based on the fragmentation pattern.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis Sample This compound Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Derivatization FAME Derivatization Hydrolysis->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_System Gas Chromatograph (FID or MS) Extraction->GC_System Separation Capillary Column Separation GC_System->Separation Detection Detection & Quantification Separation->Detection

reproducibility of (14Z)-hexadecenoyl-CoA measurements in different laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of lipid metabolites is paramount for advancing our understanding of cellular metabolism and its role in disease. (14Z)-hexadecenoyl-CoA, a long-chain fatty acyl-CoA, is a key intermediate in lipid metabolism. However, ensuring the reproducibility of its measurement across different laboratories remains a significant challenge due to the inherent instability of acyl-CoA molecules and the diversity of analytical methodologies.

Comparison of Analytical Methodologies

The choice of analytical technique is a critical determinant of the sensitivity, specificity, and reproducibility of acyl-CoA measurements. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity.[1][2] The following table compares key aspects of different analytical approaches.

Methodology Extraction Method Key Strengths Key Limitations Reported Precision (CV)
LC-MS/MS Solvent Precipitation (e.g., 80% Methanol)Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[1]Potential for ion suppression from co-extracted matrix components.[1]Intra-run: 1.2-4.4%, Inter-run: 2.6-12.2%[3][4]
Solid-Phase Extraction (SPE)Excellent for sample clean-up, reducing matrix effects and improving sensitivity.[1][3]More time-consuming and can have variable recovery depending on the acyl-CoA species.[1]Not explicitly stated, but generally improves precision over solvent precipitation.
GC-MS Solvent Extraction followed by DerivatizationHigh chromatographic resolution.Requires derivatization to increase volatility, which can introduce variability. High temperatures may cause degradation of some fatty acids.[5][6]Inter-laboratory CV <5% for general fatty acid profiling (not acyl-CoA specific).[2]
HPLC-UV/Fluorescence Solvent or Solid-Phase ExtractionMore accessible instrumentation than MS.Lower sensitivity and specificity compared to MS; may not be suitable for low-abundance species.[7][8]Not explicitly stated.

Detailed Experimental Protocol for this compound Quantification by LC-MS/MS

This protocol represents a synthesis of best practices for the extraction and quantification of long-chain fatty acyl-CoAs from biological samples.[1][9][10] Adherence to a standardized protocol is crucial for enhancing inter-laboratory reproducibility.

1. Sample Preparation and Homogenization:

  • Rapid Quenching: Immediately flash-freeze tissue samples in liquid nitrogen upon collection to halt metabolic activity. For cultured cells, aspirate the media and wash twice with ice-cold PBS before flash-freezing the cell pellet.[9][11]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile/isopropanol mixture) containing an appropriate internal standard.[1][10][12] A stable isotope-labeled this compound would be the ideal internal standard to account for extraction efficiency and matrix effects.

2. Acyl-CoA Extraction:

This guide details two common extraction methods. The choice depends on the sample complexity and the required level of purity.

Method A: Solvent Precipitation (Simpler, Faster)[1]

  • Add the cold extraction solvent to the sample at a 10:1 solvent-to-sample volume ratio.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water with 50 mM ammonium (B1175870) acetate).[9]

Method B: Solid-Phase Extraction (SPE) (Improved Purity)[1][3]

  • Following homogenization and centrifugation (steps 1-3 from Method A), dilute the supernatant with an appropriate loading buffer as recommended by the SPE cartridge manufacturer.

  • Condition an SPE cartridge (e.g., a C18 reversed-phase or a mixed-mode anion exchange cartridge) according to the manufacturer's protocol.

  • Load the diluted supernatant onto the conditioned cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances.

  • Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.

  • Dry the eluate and reconstitute as described in Method A.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for separation of long-chain acyl-CoAs.[1]

    • Mobile Phases: A common mobile phase system consists of an aqueous solution with a buffer (e.g., ammonium hydroxide (B78521) or ammonium acetate) and an organic solvent like acetonitrile. A gradient elution is typically used.[3]

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.

    • Detection Mode: Employ Selected Reaction Monitoring (SRM) for targeted quantification of this compound. This involves monitoring a specific precursor-to-product ion transition, which provides high specificity.[13][14] A neutral loss scan of 507 Da can also be used for profiling a wider range of acyl-CoAs.[3][4]

4. Data Analysis and Quantification:

  • Generate a standard curve using a certified reference standard of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates a typical workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Sample Collection (Tissue or Cells) Quenching Metabolic Quenching (Flash Freezing) SampleCollection->Quenching Homogenization Homogenization in Cold Solvent with Internal Standard Quenching->Homogenization ProteinPrecipitation Protein Precipitation & Centrifugation Homogenization->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection SPE Solid-Phase Extraction (Optional) SupernatantCollection->SPE Drying Drying SupernatantCollection->Drying SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis (C18 RP, ESI+, SRM) Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for this compound quantification.

Conclusion

Achieving reproducible measurements of this compound across different laboratories is an attainable goal through the adoption of standardized and robust analytical protocols. The use of LC-MS/MS with stable isotope-labeled internal standards, coupled with a consistent and well-validated extraction procedure, can significantly reduce inter-laboratory variability. This guide provides a framework for researchers to develop and implement such protocols, fostering greater confidence in the comparability of scientific findings in the field of lipid metabolism.

References

A Comparative Analysis of the Biological Activity of (14Z)-Hexadecenoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (14Z)-hexadecenoyl-CoA against other significant fatty acyl-CoAs, including palmitoyl-CoA, oleoyl-CoA, and various isomers of hexadecenoyl-CoA. This document synthesizes experimental data to illuminate the distinct roles these molecules play in cellular metabolism and signaling, offering a valuable resource for researchers in lipid biology and drug discovery.

Introduction to Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated intermediates in a multitude of biochemical pathways. Formed by the esterification of a fatty acid to Coenzyme A, these molecules are not merely metabolic substrates but also key signaling molecules that can modulate enzyme activity and gene expression. The biological activity of a fatty acyl-CoA is dictated by the structure of its fatty acid component, including chain length and the position and stereochemistry of double bonds.

This compound , also known as cis-2-hexadecenoyl-CoA, is a monounsaturated 16-carbon fatty acyl-CoA. It is a key intermediate in the metabolic pathway that converts sphingosine (B13886) into glycerolipids[1]. Its unique double bond position at the second carbon (C2) suggests potentially distinct biological activities compared to other more common C16:1 isomers and other saturated and unsaturated fatty acyl-CoAs.

Comparative Biological Activity

The biological effects of fatty acyl-CoAs are diverse, ranging from influencing membrane fluidity to acting as ligands for nuclear receptors. The subtle differences in their chemical structures can lead to significant variations in their biological functions.

Anti-inflammatory Properties

Studies comparing isomers of hexadecenoic acid (C16:1) have revealed significant differences in their anti-inflammatory potential. While direct comparative studies on this compound are limited, research on the corresponding free fatty acids provides valuable insights. For instance, palmitoleic acid (16:1n-7) and cis-7-hexadecenoic acid (16:1n-9) have demonstrated potent anti-inflammatory effects, whereas sapienic acid (16:1n-10) is less active[2]. This suggests that the position of the double bond is a critical determinant of the anti-inflammatory capacity of C16:1 fatty acids and, by extension, their CoA esters. It is plausible that this compound exhibits a unique anti-inflammatory profile that warrants further investigation.

Enzyme Specificity and Metabolism

The metabolic fate of a fatty acyl-CoA is determined by the specificity of various enzymes, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and desaturases. These enzymes can exhibit strong preferences for fatty acyl-CoAs of specific chain lengths and degrees of unsaturation[3].

  • Acyl-CoA Dehydrogenases: These enzymes are crucial for fatty acid β-oxidation. The activity of very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key diagnostic marker for certain metabolic disorders, and its activity is assessed by measuring the production of 2-hexadecenoyl-CoA from palmitoyl-CoA[4]. The kinetics of different acyl-CoA dehydrogenases with this compound compared to other isomers would provide critical information on its preferred metabolic pathway.

  • Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to their CoA esters. The substrate specificity of different acyl-CoA synthetase isoforms can influence the intracellular pool of various fatty acyl-CoAs and channel them towards specific metabolic fates.

Gene Regulation

Fatty acyl-CoAs can act as signaling molecules that regulate gene expression, often through the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). These receptors bind to specific DNA sequences and modulate the transcription of genes involved in lipid and glucose metabolism. Fatty acyl-CoAs can compete with other ligands for binding to the ligand-binding domain of these receptors, thereby influencing their activity[5]. The specific affinity of this compound for different nuclear receptors compared to other fatty acyl-CoAs is a key area for future research to understand its regulatory roles.

Quantitative Data Summary

Fatty Acyl-CoAStructureKey Biological ActivitiesComparative Potency (where available)References
This compound 16:1n-2Intermediate in sphingosine metabolism.Data not available.[1]
Palmitoyl-CoA 16:0Substrate for β-oxidation and complex lipid synthesis.Baseline for comparison.[4]
Oleoyl-CoA 18:1n-9Major product of stearoyl-CoA desaturase-1; substrate for complex lipid synthesis.
Palmitoleoyl-CoA 16:1n-7Potent anti-inflammatory effects.More potent than 16:1n-10.[2]
cis-7-Hexadecenoyl-CoA 16:1n-9Potent anti-inflammatory effects.More potent than 16:1n-10.[2]
Sapienoyl-CoA 16:1n-10Weak anti-inflammatory effects.Less potent than 16:1n-7 and 16:1n-9.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of the biological activities of different fatty acyl-CoAs. Below are outlines of key experimental protocols.

Measurement of Fatty Acyl-CoA Effects on Mitochondrial Respiration

This protocol allows for the assessment of how different fatty acyl-CoAs are utilized as substrates for mitochondrial β-oxidation.

  • Isolation of Mitochondria: Isolate mitochondria from a relevant tissue or cell line (e.g., rat liver) by differential centrifugation[6].

  • Respiration Assay: Use a high-resolution respirometer to measure oxygen consumption.

  • Substrate Addition: Add the fatty acyl-CoA of interest (e.g., this compound, palmitoyl-CoA) to the mitochondrial suspension in the presence of L-carnitine and malate.

  • Data Analysis: Compare the rates of oxygen consumption upon the addition of different fatty acyl-CoAs to determine their relative efficiency as respiratory substrates.

Nuclear Receptor Activation Assessed by Reporter Gene Assay

This assay determines the ability of fatty acyl-CoAs to activate specific nuclear receptors.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the nuclear receptor of interest (e.g., PPARα) and a plasmid expressing the nuclear receptor[7][8].

  • Treatment: Treat the transfected cells with different concentrations of the fatty acyl-CoAs to be tested.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase expression) and compare the fold-activation induced by different fatty acyl-CoAs.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.

Fatty_Acyl_CoA_Metabolism cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion Fatty Acids Fatty Acids Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Fatty Acids->Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA Synthetase->Fatty Acyl-CoA CoA, ATP Complex Lipids Complex Lipids Fatty Acyl-CoA->Complex Lipids Synthesis Nuclear Receptors Nuclear Receptors Fatty Acyl-CoA->Nuclear Receptors Activation Beta-oxidation Beta-oxidation Fatty Acyl-CoA->Beta-oxidation Gene Expression Gene Expression Nuclear Receptors->Gene Expression Regulation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Reporter_Gene_Assay_Workflow Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection with reporter and receptor plasmids Treatment Treatment Transfection->Treatment with Fatty Acyl-CoAs Cell Lysis Cell Lysis Treatment->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis Normalize and compare

References

The Gold Standard for (14Z)-Hexadecenoyl-CoA Quantification: A Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of (14Z)-hexadecenoyl-CoA, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of commonly used internal standards, supported by experimental data and detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The inherent instability of long-chain acyl-CoA thioesters and the potential for significant matrix effects in biological samples necessitate the use of an internal standard to correct for analyte loss during sample preparation and variations in instrument response. The two primary categories of internal standards employed for this purpose are odd-chain acyl-CoAs and stable isotope-labeled (SIL) analogs of the target analyte.

Comparison of Internal Standard Performance

Internal Standard TypeAnalyte: this compound (C16:1)AdvantagesDisadvantagesExpected Performance
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA)Commercially available and relatively inexpensive. Similar chromatographic behavior to even-chain acyl-CoAs.Differences in chemical and physical properties compared to the unsaturated analyte can lead to variations in extraction efficiency and ionization response, introducing bias.[1] May be present endogenously in some biological systems.Good precision, but potential for lower accuracy compared to SIL standards.
Stable Isotope-Labeled (SIL) Acyl-CoA [¹³C₁₆]-(14Z)-Hexadecenoyl-CoA or [D₄]-(14Z)-Hexadecenoyl-CoA (hypothetical)Co-elutes with the analyte and exhibits nearly identical chemical and physical properties, providing the most accurate correction for sample processing and matrix effects.[1][2] Considered the "gold standard" for quantitative mass spectrometry.Not always commercially available and may require custom synthesis, which can be costly and time-consuming.High accuracy and high precision, leading to the most reliable quantitative results.

Experimental Protocols

The following protocols are adapted from established methods for the quantification of long-chain unsaturated acyl-CoAs and can be optimized for this compound.[3][4][5]

Sample Preparation (Protein Precipitation and Extraction)
  • To 100 µL of cell lysate or tissue homogenate, add 10 µL of the internal standard solution (e.g., 1 µM C17:0-CoA or a SIL equivalent).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Solvent B: 10 mM ammonium acetate in acetonitrile/isopropanol (50:50, v/v).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the characteristic neutral loss of 507 Da from the [M+H]⁺ precursor ion of acyl-CoAs.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1004.6497.635
Heptadecanoyl-CoA (IS)1018.6511.635
[¹³C₁₆]-(14Z)-Hexadecenoyl-CoA (IS)1020.6513.635

Note: These MRM transitions are predicted and should be optimized empirically.

Visualizing the Workflow and Relevant Pathways

To facilitate a deeper understanding, the following diagrams illustrate the experimental workflow and a representative signaling pathway involving long-chain unsaturated fatty acyl-CoAs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification ms_detection->quantification

Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Signaling LC_acyl_CoA This compound PKC Protein Kinase C (PKC) LC_acyl_CoA->PKC activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway activates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_pathway->transcription_factors activates gene_expression Gene Expression transcription_factors->gene_expression regulates cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response

A representative signaling pathway involving long-chain unsaturated fatty acyl-CoAs.

References

Orthogonal Methods for Validating (14Z)-Hexadecenoyl-CoA Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate identification and quantification of specific lipid species are paramount. (14Z)-hexadecenoyl-CoA, a monounsaturated long-chain fatty acyl-CoA, is an important intermediate in various metabolic pathways. Validating its presence and abundance requires robust analytical strategies. This guide provides a comprehensive comparison of orthogonal methods for the validation of this compound findings, supported by experimental data and detailed protocols.

The principle of orthogonal validation lies in the use of two or more independent methods with different analytical principles to measure the same analyte. This approach significantly increases the confidence in the results by minimizing the risk of method-specific artifacts or interferences. The primary method for the analysis of fatty acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. This guide will compare LC-MS/MS with key orthogonal validation techniques.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of orthogonal methods for the validation of this compound.

MethodPrincipleSpecificitySensitivityThroughputQuantitative CapabilityKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio and fragmentation pattern analysis.Very HighHigh (pmol to fmol)MediumAbsolute QuantificationHigh specificity and sensitivity; can distinguish isomers with appropriate chromatography.High initial instrument cost; matrix effects can influence quantification.
Enzymatic Assays Measurement of enzyme activity that produces or consumes the analyte, or direct enzymatic measurement of the analyte.Low to MediumMedium (nmol to pmol)HighRelative or Absolute QuantificationHigh throughput; lower cost than LC-MS/MS.Lower specificity; may measure total fatty acyl-CoAs or a subgroup; potential for interferences.
Metabolic Labeling with Stable Isotopes Tracing the incorporation of stable isotope-labeled precursors into the analyte, followed by LC-MS/MS analysis.Very HighHighLow to MediumRelative or Absolute QuantificationConfirms the biosynthesis and turnover of the analyte; highly specific validation.Requires cell culture or in vivo models; can be complex to implement.
Radiometric Assays Measurement of radioactivity incorporated into or released from the analyte.MediumHighMediumRelative QuantificationHigh sensitivity.Requires handling of radioactive materials; indirect measurement of the analyte.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

This protocol provides a general framework for the quantification of long-chain fatty acyl-CoAs from biological samples.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize frozen tissue (~50 mg) or cell pellets in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):methyl-tert-butyl ether (MTBE):water.

  • Phase Separation: Add 0.5 mL of water, vortex, and centrifuge at 14,000 x g for 10 min at 4°C.

  • Extraction: Collect the upper organic phase and the lower aqueous phase separately. The fatty acyl-CoAs will be in the aqueous phase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the fatty acyl-CoAs with 2 mL of 80% acetonitrile (B52724) in water containing 0.1% ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 50 µL of 50% methanol for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (m/z): [M+H]+ for this compound (C16:1-CoA).

    • Product Ions (m/z): Characteristic fragment ions for C16:1-CoA.

    • Collision Energy: Optimize for the specific instrument and analyte.

Orthogonal Validation by a Commercial Fluorometric Enzymatic Assay Kit

This method provides a high-throughput approach to estimate total long-chain fatty acyl-CoA levels, which can be used to corroborate trends observed in LC-MS/MS data.

a. Principle

The assay is based on the oxidation of long-chain fatty acyl-CoAs by an acyl-CoA oxidase, which produces hydrogen peroxide (H2O2). The H2O2 then reacts with a fluorescent probe in the presence of horseradish peroxidase to generate a fluorescent product, which is measured at Ex/Em = 530/585 nm.

b. Protocol

  • Sample Preparation: Prepare tissue or cell lysates according to the kit manufacturer's instructions. Typically, this involves homogenization in a specified buffer.

  • Standard Curve Preparation: Prepare a standard curve using the provided long-chain fatty acyl-CoA standard (e.g., Palmitoyl-CoA).

  • Assay Reaction:

    • Add 50 µL of the reaction mix (containing the fluorescent probe, HRP, and acyl-CoA oxidase) to each well of a 96-well plate.

    • Add 50 µL of the prepared standards and samples to the respective wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculation: Calculate the concentration of fatty acyl-CoAs in the samples based on the standard curve.

Validation by Metabolic Labeling with Stable Isotopes

This protocol uses a stable isotope-labeled fatty acid to trace its incorporation into the corresponding fatty acyl-CoA pool.

a. Cell Culture and Labeling

  • Culture mammalian cells to ~80% confluency.

  • Replace the normal growth medium with a medium containing a stable isotope-labeled fatty acid, such as [U-13C16]-palmitoleic acid, at a suitable concentration (e.g., 10-50 µM) for a defined period (e.g., 4-24 hours).

b. Sample Extraction and LC-MS/MS Analysis

  • Harvest the cells and extract the fatty acyl-CoAs as described in the LC-MS/MS protocol (Section 1a).

  • Perform LC-MS/MS analysis, monitoring for both the unlabeled (endogenous) and the 13C-labeled (newly synthesized) this compound.

    • SRM Transition for Unlabeled: Monitor the transition for the natural isotopologue.

    • SRM Transition for Labeled: Monitor the transition for the fully 13C-labeled isotopologue.

  • Data Analysis: The detection of the 13C-labeled this compound confirms its de novo synthesis or uptake and activation in the cells, providing strong validation for its presence. The ratio of labeled to unlabeled analyte can provide insights into its turnover rate.

Mandatory Visualization

Signaling Pathway: Biosynthesis of this compound

The following diagram illustrates a simplified biosynthetic pathway for a C16:1-CoA species, which can be representative of this compound formation.

Biosynthesis of a C16:1-CoA Species cluster_cytosol Cytosol AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC ATP, HCO3- MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN + Acetyl-CoA + NADPH PalmitoylCoA Palmitoyl-CoA (C16:0-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) PalmitoylCoA->SCD1 O2, NADPH HexadecenoylCoA This compound (C16:1-CoA) ACC->MalonylCoA FASN->PalmitoylCoA SCD1->HexadecenoylCoA

Caption: Simplified pathway of de novo fatty acid synthesis and desaturation to form a C16:1-CoA.

Experimental Workflow: Orthogonal Validation Strategy

This diagram outlines a logical workflow for the validation of this compound findings.

Orthogonal Validation Workflow for this compound cluster_discovery Discovery Phase cluster_primary_quant Primary Quantification cluster_validation Orthogonal Validation cluster_confirmation Confirmation Discovery Initial Finding of this compound (e.g., Untargeted Lipidomics) LCMS Targeted LC-MS/MS Quantification Discovery->LCMS Enzymatic Enzymatic Assay (Total Long-Chain Acyl-CoA) LCMS->Enzymatic Compare Trends MetabolicLabeling Metabolic Labeling with Stable Isotopes LCMS->MetabolicLabeling Confirm Identity & Turnover Confirmation Confirmed Finding of this compound Enzymatic->Confirmation MetabolicLabeling->Confirmation

comparing the metabolic fate of (14Z)-hexadecenoyl-CoA to other unsaturated fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of fatty acids is paramount. This guide provides a comparative analysis of the metabolic fate of the novel unsaturated fatty acyl-CoA, (14Z)-hexadecenoyl-CoA, against other more common unsaturated fatty acyl-CoAs. While direct experimental data on this compound is limited, its metabolism can be predicted based on established principles of fatty acid oxidation, elongation, and desaturation.

This guide will delve into the catabolic and anabolic routes available to these molecules, presenting quantitative data in structured tables and illustrating key pathways and experimental workflows with detailed diagrams.

Introduction to Fatty Acyl-CoA Metabolism

Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation or as precursors for the synthesis of complex lipids like triglycerides and phospholipids (B1166683). The metabolic fate of a particular fatty acyl-CoA is determined by its chain length and the position and configuration of its double bonds.

This compound is a 16-carbon monounsaturated fatty acyl-CoA with a cis double bond between carbons 14 and 15 (or at the n-2 position). This unusual double bond placement dictates a more complex metabolic route compared to more common dietary and endogenously synthesized unsaturated fatty acids.

Catabolic Fate: β-Oxidation

The primary catabolic pathway for fatty acyl-CoAs is mitochondrial β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1][2] The acetyl-CoA can then enter the citric acid cycle to generate ATP.[1][2]

Standard β-Oxidation of Saturated Fatty Acyl-CoAs

Saturated fatty acyl-CoAs, such as palmitoyl-CoA (16:0), undergo a straightforward four-step cycle:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

  • Dehydrogenation by β-hydroxyacyl-CoA dehydrogenase, forming a β-ketoacyl-CoA and NADH.

  • Thiolytic cleavage by thiolase, yielding acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire chain is converted to acetyl-CoA molecules.

β-Oxidation of Common Monounsaturated Fatty Acyl-CoAs

Unsaturated fatty acids require additional enzymes to handle the pre-existing double bonds.

  • Palmitoleoyl-CoA (16:1n-7 or 9Z-hexadecenoyl-CoA): With a cis-Δ⁹ double bond, β-oxidation proceeds for three cycles, yielding three molecules of acetyl-CoA. This results in a cis-Δ³-enoyl-CoA, which is not a substrate for acyl-CoA dehydrogenase. The enzyme Δ³,Δ²-enoyl-CoA isomerase converts this to a trans-Δ²-enoyl-CoA, which can then re-enter the standard β-oxidation pathway.

  • Oleoyl-CoA (18:1n-9 or 9Z-octadecenoyl-CoA): Similar to palmitoleoyl-CoA, three cycles of β-oxidation occur, producing a cis-Δ³-dodecenoyl-CoA. Δ³,Δ²-enoyl-CoA isomerase is again required to convert this to the trans-Δ² isomer, allowing β-oxidation to continue.

Predicted β-Oxidation of this compound (16:1n-2)

The metabolism of this compound, with its cis-Δ¹⁴ double bond, presents a unique challenge to the β-oxidation machinery.

  • Initial Cycles: Standard β-oxidation would proceed for six cycles, removing 12 carbons and producing six molecules of acetyl-CoA.

  • Formation of a Problematic Intermediate: This would leave a four-carbon fatty acyl-CoA with a cis double bond between the second and third carbons (a cis-Δ²-enoyl-CoA).

  • Enzymatic Challenge: The standard enoyl-CoA hydratase acts on trans-Δ²-enoyl-CoA. A cis-Δ² double bond is not a substrate. While an isomerase exists for the cis-Δ³ bond, the direct isomerization of a cis-Δ² bond is not a standard step in mitochondrial β-oxidation. It is possible that an alternative enzymatic activity or a different pathway is required to handle this intermediate. One possibility is the involvement of a reductase followed by an isomerase, though this is typically associated with polyunsaturated fatty acid oxidation.

The predicted pathway underscores the importance of double bond position in determining the efficiency and enzymatic requirements of fatty acid catabolism.

Comparative Summary of β-Oxidation Pathways

Fatty Acyl-CoAChain Length & Double BondInitial β-Oxidation CyclesKey Auxiliary Enzyme(s)Final Products
Palmitoyl-CoA16:07None8 Acetyl-CoA
Palmitoleoyl-CoA16:1n-7 (cis-Δ⁹)3Δ³,Δ²-enoyl-CoA isomerase8 Acetyl-CoA
Oleoyl-CoA18:1n-9 (cis-Δ⁹)3Δ³,Δ²-enoyl-CoA isomerase9 Acetyl-CoA
This compound16:1n-2 (cis-Δ¹⁴)6Likely requires specialized isomerase/reductase8 Acetyl-CoA (predicted)

Anabolic Fate: Elongation and Desaturation

Fatty acyl-CoAs can also be modified through elongation and desaturation, primarily in the endoplasmic reticulum.[3] These processes generate a diverse range of fatty acids for incorporation into complex lipids or for signaling purposes.

  • Elongation: This process adds two-carbon units from malonyl-CoA to the carboxyl end of a fatty acyl-CoA chain.[3]

  • Desaturation: Desaturase enzymes introduce double bonds at specific positions in the fatty acyl chain. Mammals have Δ⁹, Δ⁶, and Δ⁵ desaturases, but cannot introduce double bonds beyond the Δ⁹ position.[3]

Given its unusual structure, this compound is unlikely to be a preferred substrate for the common elongation and desaturation pathways that typically act on palmitoyl-CoA, oleoyl-CoA, and linoleoyl-CoA. It would likely be a poor substrate for Δ⁹ desaturase, which acts on saturated fatty acids. Its potential for elongation would depend on the specificity of the elongase enzymes.

Incorporation into Complex Lipids

The ultimate anabolic fate of most fatty acyl-CoAs is their incorporation into more complex lipid structures. This involves the esterification of the fatty acyl-CoA to a glycerol (B35011) backbone to form triglycerides (for energy storage) or phospholipids (for membrane structure and signaling). The specific enzymes involved in this process, acyltransferases, exhibit some degree of substrate specificity, which could influence the rate of incorporation of this compound compared to other fatty acyl-CoAs.

Experimental Protocols

Investigating the metabolic fate of a novel fatty acid like this compound requires robust experimental approaches. Stable isotope tracing coupled with mass spectrometry is a powerful technique for this purpose.[4][5]

General Protocol for Isotope Tracing of Fatty Acid Metabolism
  • Cell Culture and Treatment: Culture relevant cells (e.g., hepatocytes, adipocytes) and treat them with a stable isotope-labeled version of the fatty acid of interest (e.g., ¹³C-labeled (14Z)-hexadecanoic acid).

  • Sample Collection: At various time points, harvest the cells and culture medium.

  • Metabolite Extraction: Perform a lipid extraction from the cell pellets and medium using a method like the Folch or Bligh-Dyer extraction.

  • Analysis by Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled fatty acid and its downstream metabolites (e.g., shorter-chain fatty acids from β-oxidation, elongated or desaturated fatty acids, and complex lipids).[6][7]

  • Data Analysis: Determine the rate of disappearance of the parent labeled fatty acid and the appearance of labeled metabolites to elucidate the metabolic pathways and their relative fluxes.

Visualizing Metabolic Pathways and Workflows

β-Oxidation Pathways

beta_oxidation cluster_palmitoyl Palmitoyl-CoA (16:0) cluster_palmitoleoyl Palmitoleoyl-CoA (16:1n-7) cluster_14z This compound (16:1n-2) p1 Palmitoyl-CoA p2 7 Cycles of β-Oxidation p1->p2 p3 8 Acetyl-CoA p2->p3 pl1 Palmitoleoyl-CoA pl2 3 Cycles of β-Oxidation pl1->pl2 pl3 cis-Δ³-Enoyl-CoA pl2->pl3 pl4 Δ³,Δ²-enoyl-CoA isomerase pl3->pl4 pl5 trans-Δ²-Enoyl-CoA pl4->pl5 pl6 4 Cycles of β-Oxidation pl5->pl6 pl7 8 Acetyl-CoA pl6->pl7 h1 This compound h2 6 Cycles of β-Oxidation h1->h2 h3 cis-Δ²-Enoyl-CoA h2->h3 h4 Specialized Enzymes? h3->h4 h5 Substrate for further β-Oxidation h4->h5 h6 8 Acetyl-CoA h5->h6

Caption: Comparative β-oxidation pathways.

Experimental Workflow for Isotope Tracing

experimental_workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_interpretation Data Interpretation c1 Culture Cells c2 Incubate with ¹³C-Labeled Fatty Acid c1->c2 e1 Harvest Cells and Medium c2->e1 e2 Lipid Extraction e1->e2 a1 LC-MS or GC-MS e2->a1 a2 Identify and Quantify Labeled Metabolites a1->a2 i1 Determine Metabolic Flux a2->i1 i2 Pathway Elucidation i1->i2

Caption: Isotope tracing experimental workflow.

Conclusion

The metabolic fate of this compound is predicted to be more complex than that of common monounsaturated fatty acyl-CoAs due to the unusual positioning of its double bond. While it can likely undergo several cycles of β-oxidation, its complete degradation would require specialized enzymatic machinery not typically involved in the oxidation of common dietary fatty acids. Its potential as a substrate for anabolic pathways such as elongation and desaturation is also likely limited. Further experimental investigation using techniques like stable isotope tracing is necessary to fully elucidate the metabolic pathways of this novel fatty acid and to quantify its flux through different metabolic routes. This knowledge will be invaluable for understanding its potential physiological roles and for the development of novel therapeutics targeting lipid metabolism.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (14Z)-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Proper Chemical Handling.

I. Understanding the Compound and Associated Hazards

(14Z)-hexadecenoyl-CoA is a long-chain fatty acyl-coenzyme A. While detailed toxicological properties have not been thoroughly investigated for this specific molecule, it should be handled as a potentially hazardous substance.[1][2][3] Standard laboratory precautions are mandatory to minimize exposure and ensure personnel safety.

Key Safety Considerations:

Hazard StatementPrecautionary Measures
Potential Health Effects Avoid ingestion, inhalation, and contact with eyes and skin.[2][3]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
Handling Wash hands thoroughly after handling.[2][3] Use in a well-ventilated area.
Storage Store at -20°C in a tightly sealed container in a dry and well-ventilated place.[1][3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, like other chemical waste, is crucial to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, contaminated solutions, and labware, as hazardous chemical waste.

  • Segregate this waste from other laboratory waste streams to avoid unintended chemical reactions.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE before attempting to clean the spill.

  • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the absorbent material and any contaminated soil into a suitable, closed container for disposal as hazardous waste.[4]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

3. Containerization and Labeling:

  • Place all this compound waste into a designated, leak-proof, and chemically compatible waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container securely closed when not in use.[1][4]

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's approved chemical waste disposal program.[1][4]

  • Do not discharge this compound or its solutions into the environment, drains, or sewer systems.[4]

  • Consult with your environmental health and safety (EHS) department for specific institutional procedures and to schedule a waste pickup.

III. Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to dispose of it as hazardous chemical waste. Research into the biological degradation of long-chain fatty acids is ongoing, primarily in the context of wastewater treatment, but these methods are not suitable for standard laboratory disposal.[5][6]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Identify Waste (Unused product, contaminated labware, etc.) B Segregate as Hazardous Waste A->B E Containerize in a Labeled, Sealed Waste Container B->E C Spill Occurs D Absorb with Inert Material C->D YES C->E NO D->E F Store in a Designated Hazardous Waste Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (14Z)-hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (14Z)-hexadecenoyl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Equipment Specifications Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Inspect gloves for any tears or holes before use.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a fume hood if creating aerosols or if the substance is volatile.Prevents inhalation of any potential aerosols or vapors.

Operational Plan: Handling Procedures

Adherence to standard laboratory safety practices is critical. Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and waste containers, readily accessible.

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Dispensing: If the compound is a solid, use a spatula or other appropriate tool to dispense the required amount. If it is in solution, use a calibrated pipette. Avoid creating dust or aerosols.

  • Experimentation: Carry out all experimental procedures within a designated and properly ventilated area.

  • Post-Handling: After handling, thoroughly clean the work area. Remove and properly dispose of contaminated PPE.

  • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container sealed when not in use. Store it in a designated secondary containment area away from incompatible materials.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as institutional policies, for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical category.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

Workflow for Handling and Disposal of this compound

Workflow for this compound Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Clean Area, Gather Materials) ppe 2. Don PPE (Gloves, Lab Coat, Goggles) prep->ppe dispense 3. Dispense Compound (In Fume Hood) ppe->dispense experiment 4. Conduct Experiment dispense->experiment post_handle 5. Post-Handling Cleanup (Clean Workspace) experiment->post_handle segregate 1. Segregate Waste (Labeled Hazardous Container) experiment->segregate hygiene 6. Personal Hygiene (Wash Hands) post_handle->hygiene post_handle->segregate manage 2. Manage Container (Sealed, Secondary Containment) segregate->manage guidelines 3. Follow Guidelines (Institutional & Regulatory) manage->guidelines document 4. Document Waste guidelines->document

Caption: Workflow for safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.